3-Chloro-4-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSHBHXDHPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373975 | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-42-9 | |
| Record name | 2-Chloro-1-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116632-42-9 | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-iodotoluene (CAS No. 116632-42-9): Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodotoluene is a halogenated aromatic compound that has emerged as a versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the benzene ring, offers a rich platform for a variety of chemical transformations. The presence of two different halogen atoms at specific positions allows for selective and sequential functionalization, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectral characterization, and key applications in drug discovery, with a focus on its role as a precursor to targeted therapeutics.
Physicochemical and Spectral Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 116632-42-9 | [1] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Light yellow to pink liquid | [2][3] |
| Boiling Point | 140 °C | [2] |
| Density | 1.82 g/cm³ | [2][3] |
| Flash Point | 105 °C | [2][3] |
| Storage | 2-8°C, protect from light | [2][3] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group.
-
Methyl Protons (H-7): A singlet, typically in the range of δ 2.2-2.5 ppm.
-
Aromatic Protons (H-2, H-5, H-6): These protons will appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and iodo substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Methyl Carbon (C-7): A signal in the aliphatic region, typically around δ 20-25 ppm.
-
Aromatic Carbons (C-1 to C-6): Six signals in the aromatic region (δ 120-145 ppm). The carbons directly attached to the halogens (C-3 and C-4) will show characteristic shifts.
Synthesis of this compound
The most common and practical synthetic route to this compound involves a two-step sequence starting from the readily available 2-chloro-4-nitrotoluene. This process includes the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.
Step 1: Synthesis of the Precursor 3-Chloro-4-methylaniline
The initial step is the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media.[4][5]
Experimental Protocol: Reduction of 2-chloro-4-nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrotoluene (1 equivalent).
-
Addition of Reducing Agent: Add iron powder (typically 3-5 equivalents) and a solvent such as a mixture of ethanol and water.
-
Acidification: Slowly add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-methylaniline, which can be purified further by distillation or recrystallization if necessary.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[6] In this step, 3-chloro-4-methylaniline is diazotized and then treated with a source of iodide, typically potassium iodide.
Experimental Protocol: Sandmeyer Iodination of 3-chloro-4-methylaniline
-
Diazotization:
-
In a beaker, dissolve 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5-2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product as a light-colored liquid.
-
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of both a chloro and a highly reactive iodo group allows for selective cross-coupling reactions, making it an ideal starting material for creating diverse libraries of compounds for drug screening.
Role as a Scaffold in Kinase Inhibitors
A significant application of this compound and its analogs is in the synthesis of kinase inhibitors.[3][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into different pockets of the enzyme to enhance potency and selectivity.
The synthesis of the potent dual tyrosine kinase inhibitor Lapatinib , used in the treatment of HER2-positive breast cancer, provides a compelling example of the utility of a closely related building block, 3-chloro-4-fluoroaniline.[9][10][11] The synthetic strategies employed for Lapatinib can be conceptually applied to derivatives of this compound.
Participation in Cross-Coupling Reactions
The iodine atom in this compound is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position.
-
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or vinyl groups.
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, also using a palladium catalyst and typically a copper(I) co-catalyst. This is a powerful method for introducing alkynyl moieties into the aromatic ring.
The resulting functionalized intermediates can then undergo further transformations, such as a second cross-coupling reaction at the less reactive chloro position or other modifications, to build up the desired molecular complexity.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[9][10][12][13] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. In case of accidental exposure, it is crucial to seek immediate medical attention.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its differential reactivity of the halogen substituents provides a powerful tool for medicinal chemists to construct complex molecules with a high degree of control. The synthetic pathways outlined in this guide, along with an understanding of its reactivity in key cross-coupling reactions, will aid researchers and drug development professionals in leveraging the full potential of this versatile building block in the quest for novel therapeutics.
References
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-4-iodotoluene: Properties, Characterization, and Synthetic Utility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-iodotoluene, a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. The document details its structural attributes, physicochemical parameters, and spectroscopic signature. Emphasis is placed on its role as a versatile synthetic building block, with a focus on its reactivity in palladium-catalyzed cross-coupling reactions that are foundational to the synthesis of complex bioactive molecules. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound (CAS No. 116632-42-9) is a disubstituted toluene derivative bearing both a chlorine and an iodine atom on the aromatic ring.[1][2][3] This unique substitution pattern, particularly the presence of two different halogens with distinct reactivities, makes it a valuable intermediate in organic synthesis. The chloro group offers a site for further functionalization under specific conditions, while the more reactive iodo group readily participates in a variety of cross-coupling reactions. This differential reactivity is a key feature that medicinal chemists can exploit for the regioselective construction of complex molecular architectures.
The strategic placement of the methyl, chloro, and iodo groups on the toluene scaffold provides a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies. Halogenated aromatic compounds are prevalent in many approved pharmaceuticals, where they can influence metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4] This guide will delve into the core physical properties of this compound, its spectral characterization, and its practical applications as a synthetic intermediate in the pursuit of new drug candidates.
Physicochemical Properties
A thorough understanding of the physical properties of a synthetic building block is crucial for its effective use in the laboratory. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116632-42-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClI | [1][3] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Expected to be a low-melting solid or liquid | [1] |
| Boiling Point | 140 °C | [5] |
| Density | 1.82 g/cm³ | [5] |
| Flash Point | 105 °C | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents such as toluene, THF, and dichloromethane. | Inferred from structure |
While a precise experimental melting point is not consistently reported, its structural similarity to other halogenated toluenes suggests it is likely a solid at room temperature with a relatively low melting point.[1] Its nonpolar aromatic character dictates its poor solubility in water and good solubility in a range of organic solvents.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a detailed description of the expected spectroscopic data based on its structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling with each other. The proton ortho to the iodine will be the most downfield, followed by the proton between the chlorine and methyl groups, and finally the proton ortho to the methyl group.
-
Methyl Region (δ 2.2-2.5 ppm): The three protons of the methyl group will appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six signals will be observed in this region. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect, while the carbon attached to the chlorine atom will be downfield. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.
-
Methyl Carbon (δ ~20 ppm): The methyl carbon will appear as a single peak in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic - methyl): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 252, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z = 254) with an intensity of approximately one-third of the M⁺ peak will also be observed.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the iodine atom (M⁺ - 127), the chlorine atom (M⁺ - 35/37), or the methyl group (M⁺ - 15). The resulting fragment ions will provide further confirmation of the structure.
Role in Drug Discovery and Development: A Versatile Synthetic Building Block
The true utility of this compound in drug discovery lies in its capacity to serve as a versatile building block for the synthesis of complex organic molecules. Its differential reactivity at the C-I and C-Cl bonds allows for sequential, site-selective modifications, a highly desirable feature in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.[6][7]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals and organic materials.
Experimental Protocol: A Representative Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physical and chemical properties, combined with its differential reactivity in key synthetic transformations, make it an attractive starting material for the synthesis of complex molecular scaffolds. A thorough understanding of its characteristics and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
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- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
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- Sonogashira coupling. YouTube. Published January 7, 2019. Accessed January 5, 2026. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 5, 2026. [Link]
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An In-Depth Technical Guide to 3-Chloro-4-iodotoluene for Advanced Research
For Immediate Release
This whitepaper provides a comprehensive technical overview of 3-Chloro-4-iodotoluene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This guide details its chemical properties, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical intermediate.
Core Chemical Identity and Properties
This compound is a substituted toluene derivative featuring both chlorine and iodine atoms on the aromatic ring. This unique halogenation pattern imparts specific reactivity and properties that are highly valuable in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C7H6ClI.[1][2][3] Its molecular weight is 252.48 g/mol .[1][2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 116632-42-9 | [1] |
| Molecular Formula | C7H6ClI | [1][2][3] |
| Molecular Weight | 252.48 g/mol | [1][2][3][4] |
| Boiling Point | 140 °C | [3][4] |
| Density | 1.82 g/cm³ | [3][4] |
| Flash Point | 105 °C | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
Molecular Structure
The structure of this compound, characterized by a toluene ring substituted with a chlorine atom at position 3 and an iodine atom at position 4, is a key determinant of its reactivity.
Caption: Molecular structure of this compound.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic pathway starts from 4-nitrotoluene.
Synthetic Workflow
The synthesis typically involves the chlorination of 4-nitrotoluene, followed by the reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the iodine atom.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 3-Chloro-4-toluidine from 4-Nitrotoluene
This protocol outlines the initial steps in the synthesis of the key intermediate, 3-chloro-4-toluidine, from 4-nitrotoluene.
Step 1: Chlorination of 4-Nitrotoluene
-
Charge a suitable reaction vessel with 4-nitrotoluene.
-
Introduce a chlorination catalyst (e.g., iron filings or iodine).
-
Sparge chlorine gas through the mixture at a controlled temperature to favor the formation of 2-chloro-4-nitrotoluene.[5]
-
Monitor the reaction progress by gas chromatography (GC) to maximize the yield of the desired isomer and minimize over-chlorination.
-
Upon completion, wash the crude product to remove inorganic materials.[5]
Step 2: Reduction of 2-Chloro-4-nitrotoluene
-
The crude 2-chloro-4-nitrotoluene is then subjected to reduction.
-
A common method is catalytic hydrogenation using a palladium-on-carbon catalyst.[6]
-
Alternatively, a metal-acid reduction, such as with iron in the presence of hydrochloric or acetic acid, can be employed.[5]
-
The reaction is carried out until the nitro group is fully converted to an amine, yielding 3-chloro-4-toluidine.
Step 3: Diazotization and Iodination
-
The resulting 3-chloro-4-toluidine is then diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.
-
The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with iodine to form this compound.[7]
-
The final product is then purified, typically by distillation or recrystallization.
Applications in Research and Drug Development
Halogenated organic molecules are of paramount importance in the pharmaceutical industry.[8] Chlorine, in particular, is a key component in a vast number of FDA-approved drugs.[8] this compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[][10]
The presence of two different halogen atoms at specific positions on the toluene ring allows for selective functionalization. The iodo group is particularly useful as it can readily participate in various carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This reactivity makes this compound a valuable intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.[11]
For instance, the structural motif of a substituted toluene can be found in various drug candidates. The ability to introduce different functional groups at the iodo- and chloro-positions allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity to a target receptor, its metabolic stability, and its pharmacokinetic profile.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[13] Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[4][12]
Conclusion
This compound is a chemical intermediate with significant potential in the fields of chemical research and drug development. Its unique structure and reactivity provide a valuable platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory and beyond.
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The Solubility Profile of 3-Chloro-4-iodotoluene: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-4-iodotoluene, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility in organic solvents. We present a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and practical methodologies for handling and utilizing this compound effectively.
Introduction: The Significance of this compound in Modern Chemistry
This compound (CAS No. 116632-42-9) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2][3] Its molecular structure, featuring a toluene backbone substituted with both a chlorine and an iodine atom, provides a versatile platform for a variety of chemical transformations. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialized polymers.
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying purification processes, and ensuring the overall efficiency and success of a synthetic route. This guide aims to equip researchers with the foundational knowledge and practical tools to understand and determine the solubility of this important chemical intermediate.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a complex interplay of its structural features: the aromatic ring, the methyl group, and the halogen substituents.
2.1. Molecular Structure and Polarity
This compound possesses a relatively nonpolar aromatic ring and a nonpolar methyl group. The carbon-chlorine and carbon-iodine bonds introduce polarity due to the difference in electronegativity between carbon and the halogens. However, the overall molecule can be considered moderately polar to nonpolar. The presence of the large, polarizable iodine atom can also contribute to van der Waals interactions.
2.2. Intermolecular Forces and Solvation
The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the solid solute and the solvent, followed by the formation of new solute-solvent interactions. The primary intermolecular forces at play include:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces for nonpolar solvents and the nonpolar regions of this compound. Solvents like hexane and toluene will primarily interact through these forces.
-
Dipole-Dipole Interactions: Polar aprotic solvents such as acetone and ethyl acetate can engage in dipole-dipole interactions with the polar C-Cl and C-I bonds of the solute.
-
Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a very weak hydrogen bond acceptor through its halogen atoms. Its solubility in protic solvents like alcohols (methanol, ethanol) will be influenced by the solvent's ability to interact with the solute through dipole-dipole and dispersion forces, rather than strong hydrogen bonding.
2.3. Predicting Solubility Trends
Based on these principles, we can predict general solubility trends for this compound:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene) due to similar polarity and structure.
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and alcohols (e.g., methanol, ethanol, isopropanol).
-
Low Solubility: Expected in highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar, hydrogen-bonding solvents like water.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, a reliable experimental protocol is essential for researchers. The following method outlines a robust procedure for determining the solubility of this compound in various organic solvents using UV-Vis spectroscopy, a widely accessible and accurate technique.
3.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis spectrophotometer and quartz cuvettes
3.2. Experimental Workflow
The following diagram outlines the step-by-step workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Spectrophotometric Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Calibration Curve Plotting: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
Part B: Determination of Solubility
-
Preparation of Saturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Solubility Calculation: Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Then, factor in the dilution to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Predicted Solubility in Common Organic Solvents
While experimental determination is the gold standard, computational models can provide useful estimations of solubility. Based on the principles of "like dissolves like" and the molecular structure of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented in the table below. It is imperative to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene | High | Similar aromatic structure and polarity. |
| Halogenated | Dichloromethane | High | "Like dissolves like" principle with halogenated compounds. |
| Chloroform | High | Similar to dichloromethane. | |
| Polar Aprotic | Acetone | Moderate to High | Good balance of polarity to interact with the C-X bonds without strong hydrogen bonding repulsion. |
| Ethyl Acetate | Moderate | Similar to acetone. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can interact with the solute. | |
| Dimethylformamide (DMF) | Moderate | Highly polar aprotic solvent, may be a good solvent. | |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong polar aprotic solvent, often capable of dissolving a wide range of compounds.[4][5][6][7] | |
| Polar Protic | Methanol | Moderate | Can engage in dipole-dipole interactions, but lack of H-bond donation from solute limits very high solubility. |
| Ethanol | Moderate | Similar to methanol. | |
| Isopropanol | Moderate to Low | Increased nonpolar character compared to methanol and ethanol may slightly decrease solubility. | |
| Nonpolar Aliphatic | Hexane | Low | Primarily dispersion forces, may not be sufficient to overcome solute-solute interactions. |
| Diethyl Ether | Moderate to Low | Some polarity from the ether linkage, but largely nonpolar. |
Applications in Research and Drug Development
The understanding of this compound's solubility is directly applicable to its use in several key areas:
-
Reaction Medium Selection: Choosing a solvent in which the starting materials and reagents are sufficiently soluble is crucial for homogeneous reaction conditions and optimal yields.
-
Crystallization and Purification: The differential solubility of this compound and its reaction products or impurities in various solvents is exploited for purification by crystallization or chromatography.
-
Formulation Development: In the context of drug development, if this moiety is part of a final active pharmaceutical ingredient (API), its solubility characteristics will influence the choice of excipients and the formulation strategy for drug delivery.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[8] General handling guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry, and dark place.[9]
Conclusion
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3-Iodotoluene - Solubility of Things. (n.d.). Retrieved from [Link]
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Chloroform - Solubility of Things. (n.d.). Retrieved from [Link]
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Chemical Properties of Toluene, 3-chloro-2-iodo- (CAS 5100-98-1) - Cheméo. (n.d.). Retrieved from [Link]
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Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. (n.d.). Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]
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synthesis of 3-Chloro-4-iodotoluene from 3-chlorotoluene
An In-depth Technical Guide to the Regioselective Synthesis of 3-Chloro-4-iodotoluene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from 3-chlorotoluene. Halogenated toluenes are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[1][2][3] This document delves into the mechanistic principles governing the regioselective iodination of a disubstituted aromatic ring, outlines a field-proven experimental protocol, and details the analytical methods for product validation. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical knowledge required for the successful execution and interpretation of this important transformation.
Introduction: Strategic Importance of this compound
This compound is a valuable synthetic intermediate, primarily due to the differential reactivity of its two halogen substituents. The iodo group is significantly more reactive than the chloro group in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity profile allows for the sequential and controlled introduction of molecular complexity, making it an ideal scaffold for the construction of pharmaceutical candidates and other high-value materials. The synthesis of this compound, therefore, requires a robust and highly regioselective method to install the iodine atom at the C4 position, avoiding the formation of other isomers.
Mechanistic Rationale: The Principles of Electrophilic Aromatic Iodination
The synthesis of this compound from 3-chlorotoluene is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity, which is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.
Directing Effects of Substituents
The starting material, 3-chlorotoluene, possesses two directing groups:
-
Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards EAS. It is an ortho, para-director, increasing electron density at positions 2, 4, and 6.
-
Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. Overall, it is deactivating yet remains an ortho, para-director, directing incoming electrophiles to positions 2, 4, and 5.
The positions activated by both groups are C2 and C4. Position C6 is activated by the methyl group but not significantly influenced by the chloro group. Position C5 is activated by the chloro group but deactivated by the meta-relationship to the methyl group. Therefore, the primary competition is between substitution at the C2 and C4 positions. Steric hindrance from the adjacent methyl group typically disfavors electrophilic attack at the C2 position, making the C4 position the most electronically and sterically favored site for substitution.
Generation of the Electrophile
Molecular iodine (I₂) is not sufficiently electrophilic to react with moderately activated or deactivated aromatic rings.[4][5][6] Therefore, an activating agent is required to generate a more potent electrophilic iodine species, often represented as "I⁺". This is typically achieved by using an oxidizing agent that converts I₂ to the highly reactive iodonium ion.[4][6] A common and effective system involves the use of iodine in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.[7]
The reaction with iodic acid is believed to proceed through the generation of the triiodine cation (I₃⁺), a powerful electrophile.[7]
Mechanism Diagram
Caption: The two-step mechanism for electrophilic iodination.
Field-Proven Experimental Protocol
This protocol details a reliable method for the synthesis of this compound using an iodine/iodic acid system. This approach is known for its high conversion, excellent selectivity, and straightforward work-up procedure.[8]
Reagent and Condition Summary
The following table summarizes the quantitative data for the reaction.
| Component | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Chlorotoluene | C₇H₇Cl | 126.58 | 10.0 g (8.89 mL) | 0.079 | 1.0 |
| Iodine (I₂) | I₂ | 253.81 | 10.0 g | 0.039 | 0.5 |
| Iodic Acid (HIO₃) | HIO₃ | 175.91 | 3.47 g | 0.020 | 0.25 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 100 mL | - | - |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2 mL | - | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~10 g (for 10% solution) | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - |
| Reaction Temp. | 60-70 °C | ||||
| Reaction Time | 4-6 hours | ||||
| Expected Yield | 15-17 g (75-85%) |
Step-by-Step Methodology
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. 3-chlorotoluene is flammable and harmful if inhaled.[9] Iodic acid and concentrated sulfuric acid are strong oxidizers and highly corrosive.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 3-chlorotoluene (10.0 g, 0.079 mol) and glacial acetic acid (100 mL).
-
Reagent Addition: While stirring, add iodine (10.0 g, 0.039 mol) and iodic acid (3.47 g, 0.020 mol) to the flask.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a 1 L beaker containing 500 mL of cold water and ice.
-
Work-up: Stir the aqueous mixture vigorously. A precipitate may form. To remove the excess unreacted iodine, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the dark iodine color disappears and the solution becomes pale yellow or colorless.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol or methanol to afford this compound as a crystalline solid.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the regiochemistry of the product.
-
Starting Material (3-Chlorotoluene): The ¹H NMR spectrum shows a complex multiplet pattern for the four aromatic protons and a singlet for the methyl protons around 2.3 ppm.[11][12]
-
Product (this compound): The introduction of the bulky iodine atom simplifies the aromatic region. We expect to see three distinct signals in the aromatic region:
-
A doublet for the proton at C2 (adjacent to the chloro group).
-
A doublet for the proton at C5 (adjacent to the iodo group).
-
A doublet of doublets for the proton at C6.
-
A singlet for the methyl protons, likely shifted slightly downfield from the starting material. The predicted pattern confirms substitution at the C4 position. A known spectrum of the product can be used for direct comparison.[13]
-
-
-
¹³C NMR Spectroscopy: Will show seven distinct carbon signals, confirming the presence of all carbons in the molecule. The signal for C4 will be shifted significantly upfield due to the heavy atom effect of iodine.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should appear at m/z = 252, with a characteristic isotopic pattern (M+2) at m/z = 254 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
Conclusion
The synthesis of this compound via electrophilic iodination of 3-chlorotoluene is a robust and highly regioselective transformation when appropriate activating agents are employed. The iodine/iodic acid system provides an effective and accessible method for achieving this synthesis with high yield. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is key to predicting and controlling the reaction outcome. The detailed protocol and characterization methods outlined in this guide provide a comprehensive framework for the successful laboratory preparation and validation of this important chemical intermediate, empowering further research and development in medicinal and materials chemistry.
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3-Chloro-4-iodotoluene structural characterization techniques
An In-depth Technical Guide to the Structural Characterization of 3-Chloro-4-iodotoluene
Introduction
This compound, with the chemical formula C₇H₆ClI, is a halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1] Its utility spans the development of novel pharmaceuticals, agrochemicals, and specialty dyes, where the precise arrangement of its substituents is paramount for directing subsequent chemical transformations and determining the final product's properties.[2][3]
For researchers and professionals in drug development and chemical manufacturing, the unambiguous confirmation of this molecule's structure is not merely an academic exercise. It is a critical checkpoint for ensuring batch-to-batch consistency, validating reaction outcomes, meeting stringent regulatory standards, and guaranteeing the ultimate safety and efficacy of the end product. This guide provides an in-depth exploration of the core analytical techniques employed to elucidate and confirm the structure of this compound, moving from routine spectroscopic methods to the definitive determination by X-ray crystallography. The narrative is structured to explain not just the procedural steps but the underlying scientific rationale, empowering the reader to interpret data with confidence.
Molecular Structure and Isomeric Considerations
The primary challenge in characterizing this molecule is to definitively confirm the 1,2,4-trisubstitution pattern on the benzene ring, specifically placing the methyl group at position 1, the chlorine atom at position 3, and the iodine atom at position 4. Other isomers, such as 2-chloro-5-iodotoluene or 4-chloro-3-iodotoluene, could potentially arise as byproducts during synthesis, making a multi-faceted analytical approach essential.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Causality Behind the Technique
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. Electronegative atoms like chlorine and iodine, along with the aromatic ring currents, create distinct magnetic environments. This causes chemically non-equivalent nuclei to resonate at different frequencies (chemical shifts), while spin-spin coupling between adjacent protons reveals their connectivity.
¹H NMR Spectroscopy: Mapping the Proton Framework
-
Objective: To identify and differentiate the three aromatic protons and the three methyl protons based on their chemical shifts and coupling patterns.
-
Expected Outcome: The 1,2,4-trisubstitution pattern of this compound should produce a highly characteristic set of signals in the aromatic region.
-
H-2: This proton is adjacent to the chlorine at C-3. It is expected to appear as a doublet due to coupling with H-6.
-
H-5: This proton is situated between the iodine at C-4 and a proton at C-6. It should appear as a doublet of doublets from coupling to H-6.
-
H-6: This proton is adjacent to the methyl group and couples with both H-2 and H-5, though the coupling to H-2 is typically stronger. It is expected to appear as a doublet.
-
Methyl Protons (-CH₃): These three protons are equivalent and have no adjacent protons, resulting in a sharp singlet.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift & Multiplicity |
| -CH₃ | ~2.4 | Singlet (s) | Typical range for a methyl group on an aromatic ring. No adjacent protons for coupling. |
| H-5 | ~7.0-7.2 | Doublet of Doublets (dd) | Ortho to iodine and meta to chlorine. Coupled to H-6. |
| H-6 | ~7.3-7.5 | Doublet (d) | Ortho to the methyl group. Coupled to H-5. |
| H-2 | ~7.7-7.9 | Doublet (d) | Ortho to the electron-withdrawing chlorine group, causing a downfield shift. Coupled to H-6. |
This table is predictive. Actual values are dependent on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Objective: To confirm the presence of seven unique carbon atoms, which is expected for the proposed structure. The low natural abundance (~1.1%) and weaker magnetic moment of the ¹³C nucleus necessitate more sensitive instrumentation and longer acquisition times compared to ¹H NMR.[4]
-
Expected Outcome: A proton-decoupled spectrum will show seven distinct singlet peaks. The chemical shifts are highly diagnostic.
-
C-4 (Iodo-substituted): The most upfield of the aromatic carbons (~90-100 ppm) due to the "heavy atom effect" of iodine.
-
C-1, C-3, C-4: These carbons, directly attached to substituents, will appear as weaker signals.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| -CH₃ | ~20-22 | Standard aliphatic carbon range for a toluene methyl group.[5] |
| C-4 | ~95 | Significant upfield shift caused by the large, polarizable iodine atom.[6] |
| C-5 | ~128-130 | Aromatic CH carbon adjacent to the iodo-substituted carbon. |
| C-2 | ~130-132 | Aromatic CH carbon deshielded by the adjacent chlorine atom. |
| C-3 | ~135-138 | Deshielded due to direct attachment to the electronegative chlorine atom. |
| C-6 | ~138-140 | Aromatic CH carbon. |
| C-1 | ~140-142 | Quaternary carbon attached to the methyl group. |
This table is predictive and based on data from similar halogenated toluenes.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low sensitivity, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the peak multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structural components.
Causality Behind the Technique
In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is reproducible and characteristic of the molecule's structure.
-
Objective: To confirm the molecular weight (252.48 g/mol ) and elemental formula (C₇H₆ClI) and to analyze fragmentation patterns to support the proposed structure.[1][9]
-
Expected Outcome:
-
Molecular Ion Cluster: The most telling feature will be the molecular ion (M⁺) peak at m/z 252. Because chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a second peak (M+2) will appear at m/z 254 with an intensity approximately one-third that of the M⁺ peak. This isotopic signature is definitive proof of the presence of one chlorine atom.
-
Key Fragments: The weakest bonds are typically the C-halogen bonds. Therefore, the most prominent fragments are expected from the loss of iodine or chlorine.
-
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 254 | [C₇H₆³⁷ClI]⁺ | Molecular ion (M+2 peak) containing the ³⁷Cl isotope. |
| 252 | [C₇H₆³⁵ClI]⁺ | Molecular ion (M⁺ peak) containing the ³⁵Cl isotope. |
| 217 | [C₇H₆I]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 125 | [C₇H₆Cl]⁺ | Loss of an iodine radical (·I) from the molecular ion.[10] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment for toluene derivatives.[11] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the column and be separated from any impurities before entering the mass spectrometer.
-
MS Acquisition: Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze its mass spectrum, identifying the molecular ion cluster and major fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind the Technique
The bonds between different atoms vibrate at specific, characteristic frequencies. By scanning a sample with IR radiation and measuring which frequencies are absorbed, we can create a "fingerprint" spectrum that reveals the presence of C-H, C=C, C-Cl, and C-I bonds, as well as the aromatic substitution pattern.
-
Objective: To confirm the presence of an aromatic ring, a methyl group, and carbon-halogen bonds.
-
Expected Outcome: The spectrum will show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Methyl (-CH₃) C-H |
| 1580-1600, 1470-1490 | C=C Stretch | Aromatic Ring |
| 850-890, 800-840 | C-H Bend (Out-of-Plane) | Indicative of 1,2,4-trisubstitution |
| 750-800 | C-Cl Stretch | Aryl-Chloride Bond |
| 500-600 | C-I Stretch | Aryl-Iodide Bond |
Reference spectra for similar compounds like 3-chlorotoluene and 4-iodotoluene can help refine these assignments.[12][13][14]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Simply place a small amount of the solid on the ATR crystal. If a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: First, run a background scan of the empty sample holder to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the major absorption peaks and correlate them to specific functional groups and vibrations.
X-ray Crystallography
While spectroscopic methods provide powerful evidence, X-ray crystallography offers the only direct and definitive visualization of a molecule's three-dimensional structure. It is the gold standard for structural determination.
Causality Behind the Technique
When a beam of X-rays is directed at a perfectly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of the diffracted beams, one can calculate the positions of all atoms in the crystal lattice, yielding precise bond lengths, bond angles, and absolute stereochemistry.[15]
-
Objective: To obtain an unambiguous, high-resolution 3D structure of this compound, confirming the connectivity and spatial arrangement of all atoms.
-
Methodology & Expected Outcome:
-
Crystal Growth (The Critical Step): The primary challenge is to grow a single, defect-free crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture).[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: Complex software is used to process the diffraction data and generate an electron density map, from which an atomic model is built and refined. The final output is a complete structural model confirming that the methyl, chloro, and iodo groups are indeed in the 1, 3, and 4 positions, respectively.
-
Integrated Characterization Workflow
A logical, tiered approach ensures efficient and conclusive characterization. Routine methods are used first for initial confirmation, with more complex techniques reserved for definitive proof or troubleshooting.
Caption: Logical workflow for the structural characterization of a synthesized molecule.
Conclusion
The structural characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique approach in modern chemistry. While ¹H NMR provides the initial and most detailed map of the proton framework, ¹³C NMR confirms the carbon backbone. Mass spectrometry validates the molecular weight and elemental composition with its characteristic isotopic pattern, and FT-IR spectroscopy provides a rapid check for key functional groups. For absolute, indisputable proof of the substitution pattern, X-ray crystallography stands as the ultimate arbiter. Together, these techniques form a self-validating system, providing the robust and reliable data required for advancing research, development, and manufacturing in the chemical sciences.
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Spectroscopic Blueprint of 3-Chloro-4-iodotoluene: A Guide to NMR and Mass Spectrometry Analysis
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of halogenated aromatic compounds is paramount. 3-Chloro-4-iodotoluene, a key intermediate, presents a unique spectroscopic challenge and opportunity due to the presence of multiple influential substituents on the toluene core. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. As a self-validating system, this document will not only present the data but also delve into the causal relationships behind the observed spectral features, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Isotopic Abundance
The structure of this compound, with the IUPAC name 1-chloro-2-iodo-4-methylbenzene, dictates a specific and predictable spectroscopic signature. The presence of chlorine and iodine, both of which have multiple stable isotopes, will have a profound impact on the mass spectrum, providing a key validation point for the molecular formula.
-
Chlorine: Natural abundance of 35Cl is approximately 75.8% and 37Cl is 24.2%, leading to a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
-
Iodine: Iodine is monoisotopic (127I), so it does not contribute to isotopic complexity but is a major determinant of the molecular weight.
Mass Spectrometry: Deconstructing the Molecular Ion
Mass spectrometry of this compound provides definitive information on its molecular weight and offers insights into its structural integrity through characteristic fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC serves to separate the analyte from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to dislodge an electron from the molecule, forming a positively charged molecular ion ([M]+•).
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation and Fragmentation Pathway
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and a series of fragment ions that confirm its structure. The molecular weight of this compound (C7H6ClI) is 252.48 g/mol .[1][2]
| m/z | Proposed Fragment | Notes |
| 252/254 | [C7H635ClI]+• / [C7H637ClI]+• | Molecular ion peak (M+•) and its M+2 isotope peak, with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom. |
| 125/127 | [C7H635Cl]+ / [C7H637Cl]+ | Loss of an iodine radical (•I). This is a very common fragmentation pathway for iodoaromatics. |
| 90 | [C7H6]+• | Loss of a chlorine radical (•Cl) from the [C7H6Cl]+ fragment. |
| 91 | [C7H7]+ | Tropylium ion, a common rearrangement product in the fragmentation of toluene derivatives. |
| 127 | [I]+ | Iodine cation, a possible fragment. |
The primary fragmentation is the cleavage of the C-I bond, which is weaker than the C-Cl and C-C bonds, leading to the loss of an iodine radical.[3][4][5] The resulting chlorotoluene cation is expected to be a prominent peak in the spectrum. Further fragmentation can involve the loss of a chlorine radical or rearrangement to the stable tropylium ion.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.[6]
-
Referencing: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as a reference.[6]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For 1H NMR, a single pulse experiment is typically sufficient. For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.
1H NMR Spectroscopy: Interpreting the Proton Signals
The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2 | 7.5 - 7.7 | d | ~2 | Ortho to chlorine, which is strongly deshielding. Appears as a doublet due to coupling with H-6. |
| H-5 | 7.2 - 7.4 | d | ~8 | Ortho to iodine and meta to chlorine. Appears as a doublet due to coupling with H-6. |
| H-6 | 7.0 - 7.2 | dd | ~8, ~2 | Meta to both chlorine and iodine, and ortho to the methyl group. Appears as a doublet of doublets due to coupling with H-5 and H-2. |
| -CH3 | 2.3 - 2.5 | s | - | The methyl group protons are a singlet as there are no adjacent protons. |
Note: Predicted chemical shifts are based on additive models and data from similar compounds such as 4-iodotoluene and 3-chlorotoluene.[7][8]
13C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled 13C NMR spectrum of this compound is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms.[9][10]
| Carbon | Predicted δ (ppm) | Assignment Rationale |
| C-1 | 138 - 142 | Aromatic carbon attached to the methyl group. |
| C-2 | 130 - 134 | Aromatic carbon ortho to the methyl group and meta to the iodine. |
| C-3 | 135 - 139 | Aromatic carbon attached to the chlorine atom. The electronegativity of chlorine causes a downfield shift. |
| C-4 | 90 - 95 | Aromatic carbon attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-5 | 139 - 143 | Aromatic carbon ortho to the iodine and meta to the methyl group. |
| C-6 | 128 - 132 | Aromatic carbon meta to both halogens. |
| -CH3 | 20 - 23 | Methyl carbon, typically found in the upfield region of the spectrum. |
Note: Predicted chemical shifts are based on data from related compounds like 3-chlorotoluene and general trends for halogenated aromatics.[11][12]
Integrated Spectral Analysis: A Cohesive Structural Confirmation
The combination of MS and NMR data provides a powerful and self-validating method for the structural confirmation of this compound.
-
Molecular Formula: The mass spectrum provides the exact mass of the molecular ion, and the isotopic pattern for chlorine confirms the presence of one chlorine atom. This, combined with the presence of iodine inferred from fragmentation, validates the molecular formula C7H6ClI.
-
Substitution Pattern: The 1H NMR spectrum, with its distinct splitting patterns for the three aromatic protons, confirms a 1,2,4-trisubstituted benzene ring.
-
Functional Groups: The 1H and 13C NMR spectra confirm the presence of a methyl group and a substituted aromatic ring.
-
Positional Isomerism: The specific chemical shifts in both 1H and 13C NMR, particularly the upfield shift of the carbon attached to iodine and the downfield shifts of carbons and protons near the chlorine, allow for the unambiguous assignment of the 3-chloro-4-iodo substitution pattern.
Caption: Integrated approach for structural elucidation of this compound.
Conclusion
The comprehensive analysis of the mass spectrometry and NMR data for this compound provides a robust and validated methodology for its structural characterization. By understanding the underlying principles of fragmentation and chemical shifts, researchers can confidently identify this compound and distinguish it from its isomers. This guide serves as a practical reference for the interpretation of spectral data for halogenated aromatic compounds, empowering scientists in their research and development endeavors.
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Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-4-iodotoluene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-4-iodotoluene in Modern Drug Discovery
In the intricate world of medicinal chemistry and drug development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research program. This compound (CAS No. 116632-42-9) has emerged as a versatile and highly valuable building block, particularly in the synthesis of complex heterocyclic scaffolds that form the core of many targeted therapeutics.[1][2] Its unique substitution pattern, featuring both a chloro and an iodo group on the toluene ring, offers orthogonal reactivity that enables chemists to perform selective, sequential cross-coupling reactions. This technical guide provides an in-depth exploration of this compound, from sourcing and quality control to its practical application in cutting-edge synthetic methodologies.
Selecting a Reliable Commercial Supplier: A Cornerstone of Reproducible Research
The quality of your starting materials directly impacts the outcome of your synthetic endeavors. Therefore, the careful selection of a commercial supplier for this compound is a critical first step. The following table provides a comparative overview of several reputable suppliers.
| Supplier | Purity | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | Typically ≥97% | CoA, SDS | A well-established supplier with a strong reputation for quality and reliability. |
| Santa Cruz Biotechnology | For Research Use Only | CoA, SDS[3] | Offers a range of pack sizes suitable for academic and industrial research.[3] |
| BLD Pharm | Varies | NMR, HPLC, LC-MS, UPLC data available[4] | Provides comprehensive analytical data for their products.[4] |
| SynQuest Laboratories, Inc. | 99% | SDS[5] | Specializes in high-purity reagents for the pharmaceutical industry.[5] |
| Manchester Organics Ltd. | 96% | - | A UK-based supplier of fine organic chemicals. |
| Wychem | - | - | Specializes in halogenation chemistry and offers custom synthesis services.[6] |
Key Considerations for Supplier Qualification:
-
Purity and Impurity Profile: Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any potential impurities. The presence of isomeric impurities, such as 4-chloro-3-iodotoluene, can significantly impact the regioselectivity of subsequent reactions.
-
Batch-to-Batch Consistency: For long-term projects and process development, it is crucial to ensure that the supplier can provide material with consistent quality across different batches.
-
Available Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) and comprehensive analytical data, including ¹H NMR, ¹³C NMR, and GC-MS spectra.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications or handling.
Quality Control and Analytical Characterization: Ensuring the Integrity of Your Starting Material
Before incorporating this compound into a synthetic workflow, it is imperative to verify its identity and purity. The following analytical techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected spectrum would show a singlet for the methyl protons and a characteristic splitting pattern for the aromatic protons.[7][8][9][10][11] Comparison of the obtained spectrum with a reference spectrum or predicted chemical shifts can confirm the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of this compound and identifying any volatile impurities. The gas chromatogram will show the retention time of the main component, while the mass spectrum will provide its molecular weight and fragmentation pattern, further confirming its identity.[12][13][14][15][16]
The Synthetic Utility of this compound: Enabling Complex Molecule Construction
The distinct reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for selective functionalization at the 4-position while leaving the 3-position's chloro group intact for subsequent transformations.[5][17][18][19][20] This sequential cross-coupling strategy is particularly valuable in the synthesis of kinase inhibitors, where a central scaffold is often elaborated with different aromatic and heteroaromatic groups to optimize potency and selectivity.[2][21][22][23][24]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes a typical Sonogashira coupling reaction to introduce an alkyne at the 4-position of the toluene ring.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling of the Resulting 3-Chloro-4-(alkynyl)toluene
This protocol outlines the subsequent Suzuki-Miyaura coupling to functionalize the 3-position.
Materials:
-
3-Chloro-4-(alkynyl)toluene (from the previous step) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equiv)
-
A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv)
-
A solvent system such as 1,4-dioxane/water or toluene/water
Procedure:
-
In a reaction vessel, combine the 3-chloro-4-(alkynyl)toluene, the boronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent in vacuo and purify the product by chromatography.[25][26][27][28]
Visualization of Key Processes
Supplier Qualification Workflow
Caption: A streamlined workflow for qualifying commercial suppliers of this compound.
Sequential Cross-Coupling Strategy
Caption: A diagram illustrating the sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound is a powerful and versatile building block that enables the efficient synthesis of complex and medicinally relevant molecules. Its unique reactivity profile allows for selective, sequential functionalization, providing a strategic advantage in the design and execution of convergent synthetic routes. By carefully selecting suppliers, rigorously performing quality control, and applying optimized reaction protocols, researchers can fully leverage the potential of this valuable intermediate to accelerate the discovery and development of new therapeutics.
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Navigating the Synthesis and Safety of 3-Chloro-4-iodotoluene: An In-depth Technical Guide for Researchers
For the modern researcher in pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, 3-Chloro-4-iodotoluene presents a unique combination of reactive sites, making it a valuable intermediate in complex organic syntheses. However, its utility is matched by a need for rigorous safety and handling protocols. This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of safety data to offer a deeper understanding of its chemical personality and the rationale behind its safe handling.
Physicochemical and Hazard Profile: Understanding the Compound's Nature
A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound is a solid at room temperature with a molecular formula of C7H6ClI and a molecular weight of 252.48 g/mol .[1][2] Its physical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116632-42-9 | [1][2] |
| Molecular Formula | C7H6ClI | [1][2] |
| Molecular Weight | 252.48 g/mol | [1][2] |
| Boiling Point | 140 °C | [3] |
| Density | 1.82 g/cm³ | [3] |
| Flash Point | 105 °C | [3] |
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation.[4] These classifications necessitate a proactive and informed approach to personal protection and laboratory practice.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The rationale for each piece of equipment is grounded in mitigating the specific hazards posed by the compound.
-
Eye and Face Protection: Given its classification as a serious eye irritant, chemical safety goggles are mandatory.[4][5] In situations with a higher risk of splashing, such as during transfers or reaction workups, a face shield worn over safety goggles provides an essential extra layer of protection.[6]
-
Hand Protection: To prevent skin irritation, chemically resistant gloves are required.[4][7] Nitrile or butyl rubber gloves are generally suitable for handling halogenated aromatic compounds.[6] It is crucial to consult the glove manufacturer's compatibility chart and to inspect gloves for any signs of degradation before use. Double-gloving can provide additional protection, especially during prolonged handling.
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[7]
-
Respiratory Protection: All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to prevent respiratory irritation.[4] In the rare event that a fume hood is not available or in situations of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Beyond personal protective equipment, the implementation of meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.
Engineering Controls and Work Practices
A certified chemical fume hood is the primary engineering control for safely handling this compound.[4] All weighing, transferring, and reaction setup should occur within the confines of the fume hood to minimize inhalation exposure. Maintaining a clutter-free workspace within the hood improves airflow and reduces the risk of accidents.
When transferring the solid, use a spatula or powder funnel to avoid generating dust. For reactions, ensure that all glassware is properly secured and that the reaction setup is stable before proceeding.
Storage Requirements
Proper storage is crucial for maintaining the integrity of this compound and preventing accidental release. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C, and it should be protected from light.[3] Store it away from incompatible materials, which include strong oxidizing agents and magnesium.
Reactivity Profile and Synthetic Utility: A Chemist's Perspective
This compound's value in synthesis stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions. This allows for selective functionalization at the 4-position.
Aryl halides, in general, are relatively unreactive towards traditional nucleophilic aromatic substitution reactions unless the aromatic ring is activated by strongly electron-withdrawing groups.[3] However, they are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.
Potential Synthetic Applications
-
Suzuki-Miyaura Coupling: The iodo group can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leaving the chloro group intact for subsequent transformations.[9][10]
-
Sonogashira Coupling: Similarly, the iodo-substituent can readily participate in Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group.[1][11]
Incompatibilities and Hazardous Reactions
As noted, this compound is incompatible with strong oxidizing agents. Reactions with these substances could lead to vigorous or explosive reactions. It is also incompatible with magnesium, likely due to the potential for Grignard reagent formation which can be highly reactive.[12]
While specific data on the thermal decomposition of this compound is limited, the decomposition of halogenated aromatic compounds at high temperatures can release toxic and corrosive fumes, such as hydrogen halides (HCl, HI) and other halogenated byproducts.[13] Therefore, it is crucial to avoid overheating this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][13] Seek medical attention if irritation develops or persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
For a small spill, ensure proper PPE is worn, then carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.
In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Waste Disposal: Responsible Stewardship
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
Waste Segregation
A cardinal rule of chemical waste management is segregation. Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[4][14] This is because halogenated compounds require specific high-temperature incineration for complete destruction and to prevent the formation of persistent organic pollutants.
Disposal Procedure
Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated hazardous waste container. The container must be properly labeled with "Hazardous Waste" and the full chemical name. Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in the regular trash.[10]
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can confidently harness the synthetic potential of this versatile compound while ensuring the well-being of themselves, their colleagues, and the environment.
Visualizations
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill of this compound.
References
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. [Link]
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Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. Merck Veterinary Manual. [Link]
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Suzuki reaction - Wikipedia. Wikipedia. [Link]
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Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. MicroCare. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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hazardous waste segregation. Bucknell University. [Link]
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The decomposition of halogenated hydrocarbons by MSO | Request PDF - ResearchGate. ResearchGate. [Link]
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Halogenated Solvents in Laboratories - Campus Operations. Temple University. [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]
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Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Delaware. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]
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Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia. [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). Northwestern University. [Link]
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Electrophilic Substitution Reactions of 3-Chloro-4-iodotoluene: A Comprehensive Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electrophilic substitution reactions of 3-chloro-4-iodotoluene. The regioselectivity of these reactions is governed by a complex interplay of electronic and steric effects exerted by the three substituents on the aromatic ring: a weakly activating methyl group and two deactivating halogen groups, chloro and iodo. This document elucidates the directing effects of these substituents, providing a predictive framework for the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed mechanistic insights and field-proven experimental protocols are presented to equip researchers with the knowledge to effectively utilize this compound in synthetic applications.
Introduction: The Structural Landscape of this compound
This compound, with the chemical formula C₇H₆ClI, is a polysubstituted aromatic compound of significant interest in organic synthesis.[1][2][3] Its utility as a building block stems from the distinct chemical handles provided by the methyl, chloro, and iodo substituents, each offering unique opportunities for further functionalization. To effectively harness the synthetic potential of this molecule, a thorough understanding of its reactivity in electrophilic aromatic substitution (EAS) is paramount.
The core of EAS reactions lies in the attack of an electrophile on the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5] The reaction is completed by the loss of a proton, which restores the aromaticity of the ring.[5] The rate and regioselectivity of this substitution are profoundly influenced by the electronic nature of the substituents already present on the ring.[6][7]
The Directing Symphony: Unraveling Substituent Effects
The regiochemical outcome of electrophilic attack on this compound is determined by the cumulative directing effects of the methyl (-CH₃), chloro (-Cl), and iodo (-I) groups. These effects can be broadly categorized as activating or deactivating, and they dictate the position(s) at which substitution is most likely to occur.[8][9]
The Activating Conductor: The Methyl Group
The methyl group is classified as a weakly activating group.[10] It donates electron density to the benzene ring primarily through an inductive effect, stabilizing the positively charged arenium ion intermediate.[11][12] This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[9] As an activating group, the methyl group directs incoming electrophiles to the ortho and para positions relative to itself.[11]
The Deactivating Duo: The Halogens
Both chlorine and iodine are halogens and are considered deactivating groups.[9] Their high electronegativity withdraws electron density from the aromatic ring through a strong inductive effect (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles.[11][12] However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which partially counteracts the inductive withdrawal.[11] This resonance effect is more pronounced at the ortho and para positions, making these positions less deactivated than the meta position.[13] Consequently, halogens are classified as ortho-, para-directors, despite being deactivating overall.[11]
A Consensus of Directors: Predicting Regioselectivity
In this compound, the directing effects of the three substituents must be considered in concert. The positions on the ring available for substitution are C2, C5, and C6.
-
Position C2: ortho to the methyl group and ortho to the chloro group.
-
Position C5: meta to the methyl group, meta to the chloro group, and ortho to the iodo group.
-
Position C6: para to the chloro group and ortho to the methyl group.
The powerful activating effect of the methyl group strongly directs substitution to its ortho and para positions (C2, C5, and C6). The chloro and iodo groups, being ortho-, para-directors, will also favor substitution at positions ortho and para to themselves.[11]
A crucial factor that often dictates the final product distribution is steric hindrance .[4][12] The space occupied by the existing substituents can physically block the approach of the electrophile to certain positions.[14]
The interplay of these electronic and steric factors leads to a predictable pattern of substitution, which will be explored in the context of specific reactions.
Caption: Directing effects of substituents on this compound.
Key Electrophilic Substitution Reactions
This section details the application of fundamental electrophilic aromatic substitution reactions to the this compound scaffold.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[4] The electrophile in this reaction is the nitronium ion (NO₂⁺).
Predicted Regioselectivity: The directing effects of the methyl, chloro, and iodo groups will guide the incoming nitro group. The most activated positions that are also sterically accessible will be favored. Position C2 is ortho to the activating methyl group and the deactivating chloro group. Position C6 is also ortho to the activating methyl group and para to the deactivating chloro group. Position C5 is ortho to the deactivating iodo group. Given the strong activating effect of the methyl group, substitution is most likely to occur at positions C2 and C6. Steric hindrance from the adjacent chloro group might slightly disfavor position C2, potentially leading to a mixture of 2-nitro and 6-nitro products, with the 6-nitro isomer being significant.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0-5 °C in an ice bath.
-
Formation of Nitronium Ion: Slowly add concentrated nitric acid (1.1 eq.) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the nitrated isomers.[15][16][17]
Halogenation
Halogenation introduces a halogen atom (e.g., -Cl, -Br) onto the aromatic ring. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the halogen molecule to generate a more potent electrophile.[5]
Predicted Regioselectivity: Similar to nitration, the incoming halogen will be directed by the existing substituents. The activating methyl group will strongly favor substitution at the ortho and para positions. Therefore, chlorination or bromination is expected to yield a mixture of 2-halo and 6-halo-3-chloro-4-iodotoluene. The relative yields will be influenced by steric factors.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the bromine color and by TLC.
-
Work-up: After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the product by column chromatography.[18][19]
Sulfonation
Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid.[20][21] The electrophile is sulfur trioxide (SO₃).
Predicted Regioselectivity: The bulky nature of the SO₃ electrophile makes this reaction particularly sensitive to steric hindrance.[12] While the electronic directing effects still favor positions C2 and C6, the steric congestion around these positions, especially C2, may lead to a preference for the less hindered C6 position.
Experimental Protocol: Sulfonation of this compound
-
Reaction Setup: In a round-bottom flask, carefully add this compound (1.0 eq.) to fuming sulfuric acid (excess) at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture gently (e.g., 40-50 °C) to promote the reaction.
-
Reaction Monitoring: Monitor the progress by taking aliquots of the reaction mixture, quenching them in water, and analyzing by techniques such as HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with cold water. The product can be further purified by recrystallization from water or by conversion to its salt.[22][23][24]
Friedel-Crafts Reactions
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.[25] These reactions are catalyzed by strong Lewis acids like AlCl₃.[26]
-
Friedel-Crafts Alkylation: Introduces an alkyl group. A major drawback is the potential for polyalkylation and carbocation rearrangements.[27]
-
Friedel-Crafts Acylation: Introduces an acyl group (-COR). This reaction is generally more reliable as the product is a ketone, which is less reactive than the starting material, thus preventing polyacylation. The acylium ion electrophile is also not prone to rearrangement.[25][27]
Predicted Regioselectivity and Reactivity: The presence of two deactivating halogen substituents on the ring significantly reduces its nucleophilicity.[28] Strongly deactivated rings are generally unreactive in Friedel-Crafts reactions. Therefore, this compound is expected to be poorly reactive under standard Friedel-Crafts conditions. If a reaction were to occur under forcing conditions, the substitution would likely be directed by the methyl group to the less sterically hindered C6 position. However, the deactivating effect of the halogens is a major impediment.[29][30]
Due to the low reactivity, a detailed experimental protocol is not provided as the reaction is unlikely to be synthetically useful.
Summary of Regioselectivity
The following table summarizes the predicted major products for the electrophilic substitution reactions of this compound.
| Reaction | Electrophile | Predicted Major Product(s) | Key Considerations |
| Nitration | NO₂⁺ | 2-Nitro-3-chloro-4-iodotoluene and 6-Nitro-3-chloro-4-iodotoluene | The activating methyl group is the dominant director. A mixture of isomers is expected. |
| Halogenation | Br⁺ or Cl⁺ | 2-Halo-3-chloro-4-iodotoluene and 6-Halo-3-chloro-4-iodotoluene | Similar to nitration, with steric factors influencing the isomer ratio. |
| Sulfonation | SO₃ | 6-Sulfo-3-chloro-4-iodotoluene | The bulky electrophile favors the less sterically hindered position. |
| Friedel-Crafts | R⁺ or RCO⁺ | No significant reaction | The ring is strongly deactivated by the two halogen substituents. |
Conclusion
The electrophilic substitution reactions of this compound are governed by a delicate balance of electronic and steric effects. The activating methyl group serves as the primary director, favoring substitution at the ortho and para positions. However, the deactivating nature of the chloro and iodo substituents, along with steric considerations, modulates the final regiochemical outcome. While nitration and halogenation are expected to yield a mixture of isomers, sulfonation is predicted to be more selective due to the bulkiness of the electrophile. Friedel-Crafts reactions are anticipated to be challenging due to the overall deactivation of the aromatic ring. This guide provides a robust framework for predicting and controlling the outcomes of these reactions, enabling the strategic use of this compound in complex organic syntheses.
Caption: Generalized experimental workflows for key reactions.
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Methodological & Application
Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-4-iodotoluene
Introduction: Strategic Utilization of Dihalogenated Building Blocks
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its utility.[2][3] This application note focuses on a particularly valuable, yet nuanced, substrate class: dihalogenated arenes, specifically 3-chloro-4-iodotoluene.
This compound is a versatile building block that offers the potential for sequential, site-selective functionalization. The presence of two different halogen atoms—iodine and chlorine—on the same aromatic ring allows for orthogonal reactivity. This chemoselectivity is governed by the differential reactivity of the carbon-halogen bonds towards the palladium catalyst, a principle of significant strategic importance in multi-step syntheses.[4] The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[5][6] This inherent difference in reactivity enables the selective coupling at the more labile C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations.
This guide provides a comprehensive overview of the mechanistic principles underpinning this selectivity and offers a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura coupling of this compound. Additionally, we will explore common challenges and troubleshooting strategies to empower researchers in drug development and materials science to leverage this powerful synthetic tool effectively.
The Principle of Chemoselectivity: Exploiting the C-I vs. C-Cl Reactivity Differential
The success of a chemoselective Suzuki-Miyaura coupling with this compound hinges on the preferential activation of the C-I bond over the C-Cl bond. This selectivity is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds and their subsequent reactivity in the rate-determining oxidative addition step of the catalytic cycle. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.
The oxidative addition of an aryl halide to a Pd(0) complex is the initial and often rate-limiting step in the Suzuki-Miyaura catalytic cycle.[5][7] The established reactivity trend for aryl halides (I > Br > Cl > F) directly correlates with their bond strengths.[4] For the reaction to be selective, the chosen catalytic system and reaction conditions must be mild enough to activate the C-I bond efficiently without promoting significant activation of the C-Cl bond.
Key factors influencing chemoselectivity include:
-
Catalyst System: The choice of palladium precursor and, more critically, the ligand, is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or JohnPhos type ligands) or N-heterocyclic carbenes (NHCs) often provide superior activity and selectivity, especially for less reactive halides like chlorides.[3][8][9] However, for a selective C-I coupling, a less reactive catalyst may be advantageous to avoid C-Cl activation.
-
Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-I bond.[10] Higher temperatures, while potentially increasing the rate of the desired reaction, can also provide sufficient energy to overcome the activation barrier for the C-Cl bond, leading to a loss of selectivity.
-
Base: The base plays a crucial role in the transmetalation step but can also influence catalyst activity and stability.[1][11] The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, can impact the overall reaction kinetics and, consequently, the selectivity.[12]
By carefully controlling these parameters, one can achieve high yields of the mono-coupled product, 2-chloro-4-aryl-toluene, which can then be used in a subsequent cross-coupling reaction at the chloro-position if desired.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the chemoselective coupling of an arylboronic acid with this compound at the iodo-position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under an inert atmosphere. |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use. |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | Sensitive to air and light. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powder and dry before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | In-house | Degas thoroughly before use. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | In-house | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Experimental Workflow Diagram:
Caption: Experimental workflow for the chemoselective Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. Anhydrous conditions for the base are crucial to prevent unwanted side reactions like protodeboronation.[12]
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for C-I couplings under relatively mild conditions, which aids in preserving the C-Cl bond.[13]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Add 10 mL of this mixture to the Schlenk flask via syringe.
-
Rationale: The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents. Water is often necessary to facilitate the action of the inorganic base.[13] Degassing the solvent is critical to maintain the inert atmosphere.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Rationale: This temperature range is typically sufficient to promote the coupling at the C-I bond without significantly activating the C-Cl bond.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-aryl-toluene.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7][8]
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the chemoselectivity-determining step, as the C-I bond is much more reactive than the C-Cl bond.[5][13] This forms a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[1][11]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst | Ensure the use of a fresh, high-purity palladium catalyst. Handle Pd(PPh₃)₄ under an inert atmosphere. |
| Insufficiently inert atmosphere | Improve degassing of solvents and ensure proper Schlenk line technique. | |
| Poor quality base | Use a fresh, anhydrous, finely powdered base. | |
| Low Selectivity (C-Cl bond cleavage) | Reaction temperature too high | Decrease the reaction temperature in 5-10 °C increments. |
| Catalyst too active | Consider a less active catalyst system if high temperatures are required for other reasons. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction setup and duration.[8] |
| Pd(II) species in the reaction | Use a high-quality Pd(0) precursor. | |
| Protodeboronation (loss of boronic acid) | Presence of excess water or non-anhydrous base | Ensure the base is anhydrous. Use the minimum required amount of water in the solvent system. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and work up as soon as the starting material is consumed. |
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex, functionalized aromatic compounds. By understanding the principles of reactivity and carefully controlling the reaction conditions—particularly the catalyst, temperature, and atmosphere—researchers can selectively functionalize the more reactive C-I bond while preserving the C-Cl bond for subsequent transformations. The protocol and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this valuable synthetic methodology in academic and industrial research settings.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Zhang, L., et al. (2022). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 9(1), 117-123. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6746-6761. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different aryl halides. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(43), 8097-8099. [Link]
-
ResearchGate. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Dutta, B., et al. (2018). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 47(34), 11616-11620. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Leadbeater, N. E., & McGowan, C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1891-1896. [Link]
-
The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 3-Chloro-4-iodotoluene with Terminal Alkynes
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1] A key challenge in the synthesis of complex molecules arises when multiple reactive sites are present. The chemoselective Sonogashira coupling of dihalogenated aromatic compounds, such as 3-chloro-4-iodotoluene, offers a strategic approach to sequential functionalization, allowing for the stepwise introduction of molecular complexity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound with a variety of terminal alkynes, with a focus on achieving high chemoselectivity for the carbon-iodine bond over the more robust carbon-chlorine bond.
The Principle of Chemoselectivity in the Sonogashira Coupling
The success of a chemoselective Sonogashira coupling on a dihalogenated arene hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[1] This significant difference in reactivity allows for the selective activation of the C-I bond at lower temperatures, leaving the C-Cl bond intact for subsequent transformations. By carefully controlling the reaction conditions, one can achieve a clean, mono-alkynylated product.
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the palladium(0) catalyst.
-
-
The Copper Cycle:
-
Coordination and Deprotonation: A copper(I) salt coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide.[1]
-
Below is a graphical representation of the catalytic cycles:
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol, ethynyltrimethylsilane)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF or a mixture of toluene and triethylamine, 5 mL).
-
Add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Data Summary: Scope of the Reaction
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Note that yields are based on literature reports for similar substrates and may vary.
| Entry | Terminal Alkyne | Product | Typical Conditions | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-4-(phenylethynyl)toluene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | ~90 |
| 2 | 1-Hexyne | 2-Chloro-4-(hex-1-yn-1-yl)toluene | Pd(PPh₃)₄, CuI, DIPA, DMF, 50 °C | 85-95 |
| 3 | Propargyl alcohol | 3-(3-Chloro-4-methylphenyl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 80-90 |
| 4 | Ethynyltrimethylsilane | 2-Chloro-4-((trimethylsilyl)ethynyl)toluene | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 70 °C | >90 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper inert atmosphere techniques. |
| Insufficiently active base | Use a freshly distilled, anhydrous amine base. | |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful of potential side reactions at the C-Cl bond. | |
| Formation of alkyne homocoupling (Glaser coupling) product | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free Sonogashira protocol. | |
| Reaction at the C-Cl bond | High reaction temperature | Perform the reaction at a lower temperature to favor selectivity for the C-I bond. |
| Highly active catalyst system | Use a less reactive palladium catalyst or ligand system. |
Conclusion
The chemoselective Sonogashira coupling of this compound provides a reliable and efficient method for the synthesis of mono-alkynylated toluene derivatives. These products serve as valuable intermediates in medicinal chemistry and materials science, offering a handle for further diversification through reactions at the remaining chloro-substituent. By carefully controlling the reaction parameters, particularly the catalyst system and temperature, researchers can achieve high yields and excellent chemoselectivity, paving the way for the streamlined synthesis of complex molecular architectures.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Sengupta, D., Saha, J., De, G., & Basu, B. (2014). Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II) a.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11086-11102.
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-iodotoluene
Introduction: The Strategic Value of 3-Chloro-4-iodotoluene in Synthesis
In the landscape of medicinal and materials chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound stands out as a particularly valuable building block due to its differentiated reactivity. This dihalogenated aromatic compound possesses two distinct carbon-halogen bonds: a carbon-iodine (C-I) bond and a carbon-chlorine (C-Cl) bond. In the realm of palladium-catalyzed cross-coupling reactions, this disparity in bond strength and reactivity allows for exquisite chemoselectivity.
The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust C-Cl bond. This differential reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, palladium catalysts can selectively activate the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This inherent property enables a stepwise and controlled approach to the synthesis of complex, multi-substituted aromatic compounds, making this compound a powerful tool for generating molecular diversity.
This guide provides an in-depth exploration of the principles and practical applications of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of chemoselectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile substrate.
The Principle of Chemoselectivity: A Mechanistic Overview
The success of sequential cross-coupling reactions with dihaloarenes like this compound hinges on the precise control of chemoselectivity. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1]
The initial and rate-determining step in many cases is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. For this compound, the C-I bond (bond dissociation energy ~272 kJ/mol) is significantly weaker than the C-Cl bond (bond dissociation energy ~401 kJ/mol), leading to a much faster rate of oxidative addition at the C-I position. By carefully selecting the reaction conditions—particularly temperature and reaction time—it is possible to achieve exclusive coupling at the C-I bond.
The choice of palladium catalyst, and more critically, the ancillary ligand, plays a pivotal role in modulating the reactivity and selectivity of the catalytic system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and stabilize the resulting Pd(II) intermediate.[2][3]
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, highlighting the key steps. The principles are broadly applicable to other cross-coupling reactions with appropriate modifications for the specific nucleophile.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. [4] Reaction Scheme:
(Illustrative scheme showing this compound reacting with a generic arylboronic acid)
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 252.48 | 1.0 | 1.0 | 252.5 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276.4 mg |
| Toluene | - | - | - | 5 mL |
| Ethanol | - | - | - | 2 mL |
| Water | - | - | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (252.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask under a positive flow of argon.
-
Add degassed toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-aryl-toluene.
Protocol 2: Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. [5][6] Reaction Scheme:
(Illustrative scheme showing this compound reacting with a generic alkene)
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 252.48 | 1.0 | 1.0 | 252.5 mg |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 | 156.2 mg (171 µL) |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 202.4 mg (279 µL) |
| DMF (anhydrous) | - | - | - | 5 mL |
Procedure:
-
In a dry Schlenk flask, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol) in anhydrous DMF (2 mL) under an argon atmosphere. Stir for 10 minutes at room temperature.
-
To this catalyst solution, add this compound (252.5 mg, 1.0 mmol), the alkene (1.5 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the substituted alkene product.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. [7][8][9] Reaction Scheme:
(Illustrative scheme showing this compound reacting with a generic terminal alkyne)
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 252.48 | 1.0 | 1.0 | 252.5 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 303.6 mg (418 µL) |
| THF (anhydrous) | - | - | - | 8 mL |
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (252.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (8 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate).
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. [2][10][11] Reaction Scheme:
(Illustrative scheme showing this compound reacting with a generic secondary amine)
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 252.48 | 1.0 | 1.0 | 252.5 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 104.5 mg (105 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.03 | 0.03 | 14.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Procedure:
-
In a glovebox, charge an oven-dried vial with a stir bar with sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in anhydrous toluene (1 mL).
-
Add this compound (252.5 mg, 1.0 mmol) to the vial containing the base.
-
Add anhydrous toluene (4 mL), followed by the amine (1.2 mmol).
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial and heat the mixture to 100 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired arylamine.
Safety and Handling
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. The palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The chemoselective functionalization of this compound via palladium-catalyzed cross-coupling reactions represents a powerful strategy for the efficient construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. By understanding the underlying mechanistic principles of chemoselectivity, scientists can rationally design and execute synthetic sequences that leverage the differential reactivity of the C-I and C-Cl bonds, thereby accelerating the discovery and development of novel chemical entities.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
-
Cross-Coupling of Organyl Halides with Alkenes - The Heck Reaction. ResearchGate. [Link]
-
Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. (2016). Nature Communications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. (2024). ChemRxiv. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry. [Link]
-
Regioselectivity in metal-catalyzed cross-coupling reactions. (a) An... ResearchGate. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]
-
Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. ResearchGate. [Link]
-
Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles. OUCI. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2021). Accounts of Chemical Research. [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]
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- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
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- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-4-iodotoluene
Introduction: The Strategic Advantage of 3-Chloro-4-iodotoluene in Biaryl Synthesis
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry. This compound has emerged as a particularly valuable and versatile building block for the construction of complex biaryl compounds. Its utility stems from the differential reactivity of the two halogen substituents—the carbon-iodine bond and the carbon-chlorine bond—in palladium-catalyzed cross-coupling reactions.
The generally accepted reactivity trend for carbon-halogen bonds in oxidative addition to a low-valent palladium center is C-I > C-Br > C-Cl.[1] This inherent difference in bond dissociation energies allows for the selective functionalization of the C-I bond while leaving the more robust C-Cl bond intact for subsequent chemical transformations. This chemoselectivity provides a powerful strategic advantage, enabling a stepwise and controlled approach to the synthesis of highly substituted and complex biaryl structures.
This application note provides detailed protocols and technical insights for the use of this compound in the synthesis of biaryl compounds via several key cross-coupling methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Safety Information
-
Chemical Name: this compound
-
CAS Number: 116632-42-9
-
Molecular Formula: C₇H₆ClI
-
Molecular Weight: 252.48 g/mol
-
Appearance: Light yellow to pink liquid
-
Safety: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
I. Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide. The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.
Mechanism of Selective Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the case of this compound, the initial and selective oxidative addition of the palladium(0) catalyst occurs at the more labile carbon-iodine bond.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2-Chloro-4-methylbiphenyl Derivative
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-90 °C |
| Typical Yield | 70-95% (substrate dependent) |
II. Stille Coupling: A Robust Method for C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, the toxicity of organotin compounds necessitates careful handling and purification procedures.
Mechanism of Selective Stille Coupling
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The chemoselective functionalization of this compound is again achieved through the preferential oxidative addition of the palladium catalyst to the C-I bond.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Synthesis of a 2-Chloro-4-methylbiphenyl Derivative
This protocol provides a general procedure for the Stille coupling of this compound.[2] Careful handling of organostannanes and appropriate waste disposal are crucial.
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Add the aryltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF |
| Temperature | 90-100 °C |
| Typical Yield | 65-90% (substrate dependent) |
III. Heck Reaction: Vinylation and Arylation of Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a powerful tool for the synthesis of substituted alkenes and for the construction of complex cyclic systems. A closely related reaction with 3-iodotoluene has been reported with high yield, suggesting a similar outcome with this compound.[4]
Mechanism of the Heck Reaction
The Heck reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the alkene with a newly attached aryl group and forms a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of a Substituted Styrene Derivative
This protocol is adapted from a similar reaction with 3-iodotoluene and is expected to be effective for this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave vial, add this compound, the alkene, Pd(OAc)₂, and K₂CO₃.
-
Add DMF to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 150-200 °C for 30-60 minutes.
-
Alternatively, the reaction can be heated in a sealed tube in a conventional oil bath at a similar temperature for several hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd(OAc)₂ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 150-200 °C (Microwave) |
| Expected Yield | 75-90% (based on analogous reactions) |
IV. Grignard-Based Cross-Coupling: Kumada and Negishi Reactions
Grignard reagents are powerful nucleophiles that can be used in cross-coupling reactions. The Kumada coupling directly uses a Grignard reagent with an organic halide, while the Negishi coupling involves the transmetalation of a Grignard reagent to an organozinc species prior to the palladium-catalyzed coupling.[3][5][6]
Formation of the Grignard Reagent from this compound
The selective formation of the Grignard reagent at the C-I position is anticipated due to the higher reactivity of the iodo group.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
Procedure:
-
To a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of 2-chloro-4-methylphenylmagnesium iodide can be used directly in the subsequent coupling reaction.
Experimental Protocol: Kumada Coupling
The Kumada coupling offers a direct route to biaryls from Grignard reagents and aryl halides.[5]
Materials:
-
Solution of 2-chloro-4-methylphenylmagnesium iodide in THF (from the previous step)
-
Aryl halide (e.g., aryl bromide or iodide) (0.9 equiv)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (1-2 mol%)
-
Anhydrous THF
Procedure:
-
To the freshly prepared Grignard reagent at room temperature, add the aryl halide.
-
Add the NiCl₂(dppp) catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Catalyst | NiCl₂(dppp) |
| Solvent | THF |
| Temperature | Room temperature to reflux |
| Typical Yield | 60-85% (substrate dependent) |
V. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.
Experimental Protocol: Selective Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling and is expected to be selective for the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N |
| Solvent | THF or DMF |
| Temperature | Room temperature to 50 °C |
| Expected Yield | 70-95% (substrate dependent) |
Troubleshooting and Further Considerations
-
Low Yields: In palladium-catalyzed reactions, low yields can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and degassed where specified. The choice of ligand can also have a significant impact on catalyst stability and reactivity. For challenging substrates, consider using more electron-rich and bulky phosphine ligands.
-
Homocoupling: Homocoupling of the organometallic reagent (e.g., boronic acid or organostannane) can be a significant side reaction. This can often be minimized by the slow addition of the organometallic reagent or by adjusting the reaction temperature.
-
Purification: The removal of palladium and tin residues from the final product can be challenging. For Stille couplings, a potassium fluoride workup is essential. For all reactions, careful chromatography is typically required to obtain highly pure material.
-
Sequential Coupling: The chlorinated biaryl products obtained from these reactions are valuable intermediates for further functionalization. The C-Cl bond can be activated for a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of unsymmetrical, tri-substituted aromatic compounds.
Conclusion
This compound is a highly effective and strategically important building block for the synthesis of a wide range of biaryl and substituted aromatic compounds. The differential reactivity of its two halogen atoms allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors, with the understanding that optimization may be necessary to achieve the best results for their specific target molecules.
References
-
Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Journal of the American Chemical Society, 94(12), 4374-4376. [Link]
-
Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Prakash, G. K. S., et al. (2012). A Domino Heck Reaction for the Synthesis of β-Trifluoromethylstyrenes. Organic Letters, 14(10), 2548-2551. [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]
-
Qian, H., Peng, X., & Wu, X. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344. [Link]
-
PrepChem. (2023). Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for the Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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Application Notes & Protocols: The Strategic Role of 3-Chloro-4-iodotoluene in Modern Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-4-iodotoluene, a di-halogenated aromatic compound, has emerged as a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, characterized by the differential reactivity of its iodine and chlorine substituents, enable chemists to perform selective, high-yield transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions—the cornerstone of contemporary medicinal chemistry. We will explore the causality behind its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Chemical Utility of this compound
This compound (CAS No. 116632-42-9) is a substituted toluene bearing two different halogen atoms.[1] This structural arrangement is not a coincidence of synthesis but a deliberate design for strategic functionalization. The significant difference in bond strength between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds is the key to its utility. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by a low-valent palladium catalyst, a critical initiation step in cross-coupling reactions.[2] This allows for the selective reaction at the 4-position (iodine) while leaving the 3-position (chlorine) intact for potential subsequent transformations. This "orthogonal" reactivity makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.
| Property | Value | Reference |
| CAS Number | 116632-42-9 | [1] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Light yellow to pink liquid | [3] |
| Boiling Point | 140 °C | [3] |
| Density | 1.82 g/cm³ | [3] |
This guide will focus on three primary palladium-catalyzed reactions that leverage the unique reactivity of this compound, forming the basis for the synthesis of a vast array of pharmaceutical intermediates.
Figure 1: Key synthetic pathways originating from this compound.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures, which are privileged scaffolds in many kinase inhibitors and other pharmaceuticals.[4][5] The reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.
Expertise & Causality: this compound is an exceptional substrate for this reaction due to the high reactivity of the C-I bond towards Pd(0) catalysts. This allows the Suzuki coupling to proceed selectively at the iodine-bearing position under conditions that do not disturb the more robust C-Cl bond.[2] This enables the synthesis of a 3-chloro-4-aryl-toluene intermediate, which can be further diversified.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Transmetalation with the activated boronic acid, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 2-Chloro-4-methyl-4'-(trifluoromethyl)biphenyl
This protocol details the selective Suzuki coupling at the C-I position of this compound.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Equiv. |
| This compound | 116632-42-9 | 252.48 | 1.0 g | 1.0 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 | 902 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 91 mg | 0.02 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.26 g | 3.0 |
| Toluene | 108-88-3 | - | 20 mL | - |
| Ethanol | 64-17-5 | - | 5 mL | - |
| Water | 7732-18-5 | - | 5 mL | - |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 3.96 mmol), 4-(trifluoromethyl)phenylboronic acid (902 mg, 4.75 mmol), and sodium carbonate (1.26 g, 11.88 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask. Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 91 mg, 0.079 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the product as a white solid.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1][7] This transformation is of immense importance as the aniline and heteroarylamine motifs are ubiquitous in pharmaceuticals.
Expertise & Causality: The high reactivity of the C-I bond in this compound makes it an ideal substrate for Buchwald-Hartwig amination. The reaction can be performed with high selectivity, coupling an amine at the 4-position while preserving the 3-chloro substituent for subsequent synthetic steps, such as a second coupling reaction under more forcing conditions.[8]
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, this reaction is driven by a palladium catalyst. The cycle involves (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-aryl amine product.[7]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(2-Chloro-4-methylphenyl)morpholine
This protocol provides a method for the selective N-arylation of morpholine using this compound.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Equiv. |
| This compound | 116632-42-9 | 252.48 | 1.0 g | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 439 µL | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 36 mg | 0.01 |
| XPhos | 564483-18-7 | 476.66 | 45 mg | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 531 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | - | 20 mL | - |
Step-by-Step Methodology
-
Setup: In a glovebox, add sodium tert-butoxide (531 mg, 5.52 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst/Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 36 mg, 0.039 mmol) and XPhos (45 mg, 0.095 mmol).
-
Reactant Addition: Add this compound (1.0 g, 3.96 mmol).
-
Solvent & Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene (20 mL) followed by morpholine (439 µL, 5.94 mmol) via syringe under an inert atmosphere.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound.
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating aryl-alkyne and enyne structures.[9][10] These rigid, linear linkers are valuable in drug design for probing binding pockets and as precursors for more complex heterocyclic systems.
Expertise & Causality: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[10] As with the previous examples, the C-I bond of this compound is the reactive site, allowing for selective alkynylation at the 4-position. This provides a direct route to 4-alkynyl-3-chlorotoluene intermediates.
Mechanistic Overview: The Sonogashira Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig. The copper cycle's role is to deprotonate the terminal alkyne and form a copper(I) acetylide, which then acts as the active transmetalating agent in the palladium cycle.[10]
Figure 4: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of 1-Chloro-2-methyl-4-(phenylethynyl)benzene
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Equiv. |
| This compound | 116632-42-9 | 252.48 | 1.0 g | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 480 µL | 1.1 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 28 mg | 0.01 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 15 mg | 0.02 |
| Triethylamine (Et₃N) | 121-44-8 | - | 15 mL | - |
| THF (anhydrous) | 109-99-9 | - | 15 mL | - |
Step-by-Step Methodology
-
Setup: To an oven-dried 50 mL Schlenk flask with a stir bar, add Bis(triphenylphosphine)palladium(II) dichloride (28 mg, 0.04 mmol) and Copper(I) iodide (15 mg, 0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent & Reagents: Add anhydrous THF (15 mL) and triethylamine (15 mL). Stir for 10 minutes to dissolve the catalysts. Then, add this compound (1.0 g, 3.96 mmol) and phenylacetylene (480 µL, 4.36 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salts, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (Silica gel, pure Hexane) to give the desired product.
Conclusion
This compound is a quintessential example of a strategic building block in modern pharmaceutical synthesis. Its value lies not just in its structure, but in the predictable and selective reactivity of its C-I bond. This allows for the reliable application of powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to construct C-C and C-N bonds that form the core of many active pharmaceutical ingredients. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to leverage this versatile intermediate in the design and synthesis of the next generation of therapeutics.
References
- Vertex AI Search, based on an article discussing the role of 3-Iodotoluene in pharmaceutical and agrochemical synthesis.
- Wychem Specialties. (2022). This compound. Wychem.
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- Wikipedia. (n.d.).
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- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- A. A. Valdés-Jiménez, et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
- M. A. El-Damasy, et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
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- Vertex AI Search, based on an article discussing the role of 3,4-Dichlorotoluene in organic synthesis.
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- M. Tomanová, et al. (2022). Synthesis of intermediates for the Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
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- Tokyo Chemical Industry UK Ltd. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- S. M. A. Hakim Siddiki, et al. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Source details not fully available].
- S. K. Guchhait, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- M. Sheng, et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- R. N. Patel. (2008). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals.
- S. Kumar, et al. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.
- A. V. Skvortsov, et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PubMed.
- S. Singh, et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC.
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- S. Debnath, et al. (2025). Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry.
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Application Notes & Protocols: Leveraging 3-Chloro-4-iodotoluene in Modern Agrochemical Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the strategic applications of 3-Chloro-4-iodotoluene (CAS No. 116632-42-9) in the field of agrochemical research. As a uniquely functionalized aromatic building block, its distinct halogen substitution pattern offers orthogonal reactivity, making it an invaluable intermediate for constructing complex molecular architectures found in modern pesticides. This document details its physicochemical properties, core synthetic applications via palladium-catalyzed cross-coupling reactions, and provides detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction: The Strategic Value of this compound
In the quest for novel, effective, and environmentally conscious agrochemicals, the choice of starting materials is paramount. This compound emerges as a superior scaffold due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts (e.g., Palladium) compared to the more robust carbon-chlorine bond. This inherent electronic difference allows for selective, sequential functionalization, enabling chemists to build molecular complexity in a controlled and predictable manner. This guide focuses on harnessing this reactivity for the synthesis of advanced fungicidal, herbicidal, and insecticidal candidates.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in any experimental setting.
| Property | Value | Reference(s) |
| CAS Number | 116632-42-9 | [1][2] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Light yellow to pink Liquid | [3] |
| Boiling Point | 140 °C | [3][4] |
| Density | 1.82 g/cm³ | [3][4] |
| Flash Point | 105 °C | [3][4] |
| Storage Temp. | 2-8°C, protect from light | [3][4] |
Safety & Handling: this compound is classified as an irritant and is harmful if swallowed or inhaled.[5] Standard laboratory safety protocols should be strictly followed. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Refer to the most current Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[5][7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in agrochemical synthesis lies in its suitability for palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry for their reliability and broad substrate scope in forming new carbon-carbon and carbon-nitrogen bonds.[8][9]
Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures, which are common motifs in agrochemicals.[9][10] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.
Causality of Experimental Design: The higher reactivity of the C-I bond in this compound allows for selective coupling at the 4-position. The choice of palladium catalyst, ligand, base, and solvent system is critical and is dictated by the specific coupling partners to maximize yield and minimize side reactions like dehalogenation or homo-coupling.[11][12]
Generalized Catalytic Cycle: The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the 4-Position
This protocol describes a general procedure for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like XPhos[12]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)[12]
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-aryl-3-chlorotoluene product.
Application Note: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of a C-N bond is a cornerstone of agrochemical synthesis, as the amine functionality is a key pharmacophore in many bioactive molecules.[13][14] The Buchwald-Hartwig amination provides a versatile and efficient method for coupling amines with aryl halides.[8][15]
Causality of Experimental Design: Similar to the Suzuki coupling, this reaction can be directed to the C-I bond. The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent β-hydride elimination, a common side reaction.[8][16] The base is not merely a proton scavenger; it facilitates the formation of the palladium-amido complex necessary for the catalytic cycle.[16]
Generalized Catalytic Cycle: The cycle is analogous to the Suzuki coupling, with the key difference being the coupling of an amine instead of an organoboron compound.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2.2: Selective Buchwald-Hartwig Amination at the 4-Position
This protocol provides a general method for coupling a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound, followed by the anhydrous solvent. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it on a stirrer hotplate connected to an inert gas line.
-
Reaction: Heat the reaction mixture to 80-110 °C. The reaction is often complete within 2-16 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to isolate the desired N-aryl product.
Integrated Synthesis Workflow: A Hypothetical Example
To illustrate the power of sequential coupling, consider the synthesis of a hypothetical fungicide core structure. This workflow demonstrates how both the iodo and chloro substituents can be strategically functionalized.
Caption: Sequential cross-coupling workflow for a hypothetical agrochemical synthesis.
This hypothetical pathway first utilizes the more reactive C-I bond to install a heterocyclic moiety (a common feature in fungicides) via a Suzuki coupling.[17][18] The resulting intermediate, which is now less reactive, can undergo a second coupling reaction, such as a Buchwald-Hartwig amination at the C-Cl position, often requiring more forcing conditions (higher temperature, stronger base, or more active catalyst system) to complete the synthesis. This selective, step-wise approach is a powerful strategy for building complex agrochemical candidates.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
NileRed. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Available at: [Link]
- Google Patents. (1977). US4031145A - Process for the production of 3,4-dichlorotoluene.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
- Google Patents. (2015). WO2015040408A2 - Agricultural chemicals.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Nakao, R., et al. (2024). Discovery and Development of a Novel Fungicide, Metyltetraprole. Sumitomo Kagaku, 2024.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Google Patents. (2020). US Patent 10,584,101. Available at: [Link]
-
Wychem. (n.d.). This compound. Available at: [Link]
- Google Patents. (1967). US3341595A - Preparation of 3-chloro-4-toluidine.
-
ResearchGate. (n.d.). Sterol Biosynthesis Inhibiting Triazole Fungicides. Available at: [Link]
-
Locus UFV. (2020). Synthesis, insecticidal activity and phytotoxicity of novel chiral amides. Available at: [Link]
-
American Phytopathological Society. (2008). A Short History of Fungicides. Available at: [Link]
-
PubMed. (2024). Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. Available at: [Link]
- Google Patents. (2007). CN1903814A - Production method of para chlorotoluene.
-
MDPI. (2020). Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]
-
Chemical Manufacturing Exchange. (2023). Unlocking Potential: 3-Chloro-4-fluorotoluene in Chemical Manufacturing. Available at: [Link]
-
PubMed. (1965). 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica. Available at: [Link]
-
Journal of Environmental Horticulture. (2005). Influence of Selected Fungicides on in vitro Growth of Artillery Fungi (Sphaerobolus spp.). Available at: [Link]
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Application Note: Chemo-selective Heck-Mizoroki Coupling with 3-Chloro-4-iodotoluene
Abstract
This application note provides a detailed experimental protocol and theoretical background for conducting a chemo-selective Heck-Mizoroki reaction using 3-chloro-4-iodotoluene as the aryl halide substrate. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] A significant challenge and opportunity in complex molecule synthesis arises when substrates possess multiple, yet chemically distinct, reactive sites. This guide focuses on leveraging the inherent reactivity differences between an aryl iodide and an aryl chloride on the same aromatic ring to achieve selective functionalization. We will delve into the mechanistic rationale for this selectivity, provide a robust, step-by-step protocol for coupling this compound with an alkene, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.
The Principle of Chemo-selectivity in Dihalogenated Arenes
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[2] The catalytic cycle, widely accepted to proceed through a Pd(0)/Pd(II) pathway, begins with the oxidative addition of the palladium catalyst into the carbon-halogen bond.[3][4] This step is typically the rate-determining step for aryl halides.[3]
The success of a chemo-selective reaction on a dihalogenated substrate like this compound hinges on the significant difference in reactivity among various halogens. The rate of oxidative addition follows a well-established trend:
I > OTf > Br >> Cl [3]
The carbon-iodine bond is considerably weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst. This large reactivity gap allows for the selective formation of the C-C bond at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations. By carefully controlling the reaction conditions, one can achieve high yields of the mono-alkenylated product.
The Heck-Mizoroki Catalytic Cycle
Understanding the mechanism is crucial for rational troubleshooting and optimization. The reaction proceeds through four key steps, which are visualized in the diagram below.[5]
-
Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the C-I bond of this compound, forming a square planar Pd(II) complex.[3][6]
-
Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon sigma bond.[3][4]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the new C-C bond is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a palladium-hydride species.[3] This step is stereospecific and typically leads to the trans (E)-alkene product due to greater thermodynamic stability.[3]
-
Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HI) and facilitate the reductive elimination of H-X from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][7] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).[8]
Sources
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- 4. byjus.com [byjus.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Toluenes using 3-Chloro-4-iodotoluene
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-Chloro-4-iodotoluene as a versatile starting material for the synthesis of complex substituted toluenes. The document leverages the inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, focusing on chemoselective palladium-catalyzed cross-coupling reactions. Detailed methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, alongside protocols for alternative transformations such as Grignard reagent formation. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to ensure robust and reproducible synthetic outcomes.
Introduction: The Strategic Advantage of this compound
In the landscape of medicinal and materials chemistry, the precise functionalization of aromatic scaffolds is paramount. This compound (CAS: 116632-42-9) emerges as a particularly strategic building block for the synthesis of polysubstituted toluenes.[1] Its utility stems from the presence of two distinct halogen atoms on the toluene core: iodine and chlorine. This structural feature is not a redundancy but a key asset for synthetic chemists.
The foundational principle governing the use of this reagent is chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides towards the initial step of the catalytic cycle, oxidative addition to a Palladium(0) center, follows a well-established trend: I > Br > OTf >> Cl.[2] This significant reactivity gap allows for the selective functionalization of the more labile C-I bond under mild conditions, while leaving the more robust C-Cl bond untouched. The preserved chloro-substituent then serves as a handle for a subsequent, and potentially different, synthetic transformation under more forcing conditions, enabling a divergent and efficient approach to complex molecular architectures.
This guide will detail the practical application of this principle across several cornerstone C-C and C-N bond-forming reactions.
Physicochemical Properties and Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference |
| CAS Number | 116632-42-9 | [1] |
| Molecular Formula | C₇H₆ClI | [1] |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed or inhaled.[3] All manipulations should be performed in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[4] Refer to the most current Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5]
Core Principle: Sequential Functionalization Workflow
The synthetic power of this compound lies in the ability to perform sequential cross-coupling reactions. The first transformation is directed to the highly reactive C-I bond. The resulting product, a 3-chloro-4-substituted toluene, can be isolated and then subjected to a second coupling reaction at the less reactive C-Cl site, often requiring a more active catalyst system or higher temperatures.
Caption: Workflow for sequential cross-coupling.
Palladium-Catalyzed Reactions at the C-I Position
The following sections provide detailed protocols for the initial, selective functionalization at the C-4 (iodo) position. The choice of reaction depends on the desired carbon or nitrogen-based substituent.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester derivatives.[6][7] It is widely used in the synthesis of biaryl compounds. The role of the base is critical, as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6][8]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 4.1: Synthesis of 3-Chloro-4-phenyltoluene
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium fluoride (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available, efficient for C-I bond activation. |
| Ligand | PPh₃, dppf | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reagents and facilitates heat transfer. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle without affecting the C-Cl bond. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] The reaction is uniquely co-catalyzed by palladium and copper(I). The palladium complex undergoes the primary cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[9][11]
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Strategic Functionalization of 3-Chloro-4-iodotoluene: A Guide to Mastering Regioselectivity
An Application Guide for Researchers
Abstract
3-Chloro-4-iodotoluene is a dihalogenated aromatic compound of significant interest in medicinal chemistry and materials science, offering two distinct reactive handles for molecular elaboration. The presence of both a chloro and an iodo substituent on the same aromatic scaffold presents a classic challenge and opportunity in synthetic chemistry: achieving regioselective functionalization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols governing regioselectivity in reactions involving this versatile building block. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling, metal-halogen exchange, and aromatic substitution reactions, offering field-proven protocols and causality-driven explanations to empower chemists to predictably modify this substrate at the desired position.
The Foundation of Regioselectivity: C-I vs. C-Cl Reactivity
The ability to selectively functionalize one halogen site in the presence of another is predicated on the inherent differences in their carbon-halogen bonds. In this compound, the key to regiocontrol lies in the differential reactivity of the C-I and C-Cl bonds.
-
Bond Strength and Polarizability: The Carbon-Iodine (C-I) bond is significantly weaker (approx. 228 kJ/mol) and more polarizable than the Carbon-Chlorine (C-Cl) bond (approx. 346 kJ/mol). This disparity is the primary determinant for selectivity in a vast array of transformations.
-
Leaving Group Ability: Iodide is a superior leaving group compared to chloride.
-
Metal Insertion: In reactions involving organometallic intermediates, such as palladium-catalyzed cross-couplings, the lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition. Similarly, in metal-halogen exchange reactions, the exchange rate follows the trend I > Br > Cl.[1]
As a governing principle, reactions that are kinetically controlled and sensitive to bond strength will overwhelmingly favor the C-4 (iodo) position over the C-3 (chloro) position.
Palladium-Catalyzed Cross-Coupling: Selective C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis. For this compound, these reactions offer a highly reliable route to selectively functionalize the C-4 position, leveraging the facile oxidative addition into the C-I bond.[2] The rate of oxidative addition for aryl halides is Ar-I > Ar-Br >> Ar-Cl, making the C-I bond the exclusive site of reaction under standard conditions.[2]
Workflow for Selective Cross-Coupling
References
Application Notes & Protocols: High-Efficiency Catalytic Cross-Coupling of 3-Chloro-4-iodotoluene
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of catalytic systems for the efficient and chemoselective cross-coupling of 3-Chloro-4-iodotoluene. This substrate presents a unique opportunity for sequential functionalization due to the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. By carefully selecting the appropriate palladium catalyst, ligand, and reaction conditions, one can selectively couple at the more labile C-I position while preserving the C-Cl bond for subsequent transformations. This guide details field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the fundamental principles behind each experimental choice to ensure reproducible and high-yielding results.
The Substrate: Understanding the Reactivity of this compound
The cornerstone of designing effective coupling strategies for this compound is understanding the inherent difference in reactivity between the aryl-iodide and aryl-chloride bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]
The bond dissociation energy (BDE) of the C-X bond is a critical factor:
-
C-I Bond: ~272 kJ/mol
-
C-Cl Bond: ~401 kJ/mol
The significantly lower BDE of the C-I bond makes it far more susceptible to oxidative addition by a Pd(0) catalyst under standard conditions. This substantial reactivity gap allows for highly chemoselective coupling at the C-I position. While coupling at the C-Cl bond is possible, it typically requires more forcing conditions, such as higher temperatures, and specialized catalytic systems featuring highly active, sterically hindered, and electron-rich ligands.[3][4] This guide focuses on exploiting this reactivity difference to achieve selective functionalization at the 4-position.
General Catalytic Pathway for Cross-Coupling
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[2][5][6] Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Recommended Catalytic Systems and Protocols
For all protocols, the following general laboratory practices are essential for success:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[7]
-
Solvent Degassing: Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity starting materials, catalysts, and reagents. Bases like K₃PO₄ or Cs₂CO₃ should be finely ground to maximize surface area.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming aryl-aryl bonds by coupling an aryl halide with an organoboron reagent.[8][9]
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and cost-effective Pd(II) sources that are reduced in situ to the active Pd(0) species.[10]
-
Ligand (SPhos): A sterically bulky and electron-rich biaryl monophosphine ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) accelerates the rate-limiting reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalyst.[5][11]
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10][12]
-
Solvent (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic and inorganic reagents, facilitating the reaction. Water is often crucial for activating the boronic acid with the base.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-4-iodotoluene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-4-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Several factors can lead to poor conversion. A systematic approach to troubleshooting is crucial.
A1: Systematic Troubleshooting for Low Conversion
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.[1]
-
Deactivation: Palladium(0) species can be sensitive to air. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen).[2] Improperly degassed solvents are a common source of oxygen, which can lead to catalyst deactivation and the formation of palladium black.
-
Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3] Insufficient ligand or the presence of oxidizing impurities can hinder this process. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system.
-
-
Base Selection and Role: The base is critical for activating the boronic acid derivative, facilitating the transmetalation step.[4][5]
-
Inappropriate Base Strength: For this substrate, moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[5] Very weak bases may not be sufficient to promote transmetalation, while overly strong bases (like hydroxides) can sometimes promote side reactions, including protodeboronation.[2]
-
Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., Toluene/water), the base resides in the aqueous phase and activates the boronic acid at the interface.
-
-
Ligand Effects: The ligand choice significantly impacts catalyst stability and reactivity.[6]
-
Standard vs. Specialized Ligands: While triphenylphosphine (PPh₃) is a common starting point, electron-rich and bulky phosphine ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos) can be more effective, especially for challenging substrates.[6][7] These ligands promote both the oxidative addition and reductive elimination steps.[8]
-
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially under harsh conditions or if they are impure.[3] Consider using boronate esters (e.g., pinacol esters) which are often more stable.
-
Solvent Purity: Ensure your solvents are anhydrous and properly degassed. Water content can be critical; while some Suzuki reactions benefit from a small amount of water, excess water can lead to unwanted side reactions.[2]
-
Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. What is causing this and how can I minimize it?
Homocoupling of the boronic acid (to form a biaryl derived from your boronic acid) is a common side reaction.
A2: Minimizing Boronic Acid Homocoupling
-
Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen.[3] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Rigorous Degassing: Thoroughly degas your solvents and the reaction vessel. Techniques like sparging with an inert gas or multiple freeze-pump-thaw cycles are effective.
-
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Order of Addition: Adding the palladium catalyst last to the heated reaction mixture can sometimes mitigate side reactions that might occur at lower temperatures.[9]
Q3: The reaction is selective for the iodine position, but I am also getting a significant amount of the dichloro-coupled product. How can I improve selectivity?
Achieving high selectivity in dihalogenated substrates is a common challenge.[10] The inherent reactivity difference between the C-I and C-Cl bonds generally favors reaction at the more reactive C-I bond.[10]
A3: Enhancing Selectivity for Monosubstitution
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards disubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS.[11] Stop the reaction as soon as the starting material is consumed to prevent further reaction at the chloride position. Lowering the reaction temperature may also improve selectivity.
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity.[12] Less reactive catalyst systems might favor monosubstitution. Experimenting with different ligands can be beneficial. For instance, a bulkier ligand might disfavor the second oxidative addition at the more sterically hindered chloro position.
Q4: My purification is difficult due to the presence of residual palladium. How can I effectively remove it?
Residual palladium can be problematic, especially in pharmaceutical applications.
A4: Strategies for Palladium Removal
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove precipitated palladium black.[13]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger can be effective. Common scavengers include:
-
Aqueous solutions of thiourea or sodium sulfide.
-
Dilute solutions of ammonium hydroxide.
-
-
Specialized Scavengers: Commercially available silica-based scavengers with functional groups that chelate palladium can be very effective. The crude product is simply stirred with the scavenger and then filtered.
-
Chromatography: Careful column chromatography is often required to achieve high purity.[13]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about the Suzuki coupling of this compound.
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][13][14] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.[7] This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4] This step requires activation of the boronic acid by a base.[15][16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Q2: How do I choose the optimal catalyst system (palladium source and ligand) for this reaction?
A2: Selecting the Right Catalyst and Ligand
The choice of catalyst and ligand is critical for success.[7]
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7] Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources and require in-situ reduction, which is usually achieved by the phosphine ligand.
-
Ligands: For the coupling of an aryl chloride, which is generally less reactive than an aryl iodide, more electron-rich and bulky ligands are often required.[7] While PPh₃ can work, ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) often give superior results.[15] N-heterocyclic carbene (NHC) ligands are also highly effective.[15]
Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?
A3: The Crucial Role of the Base
The base has multiple roles in the Suzuki coupling, with the primary one being the activation of the organoboron compound for transmetalation.[4][5] It is believed to form a more nucleophilic boronate species.[15][16]
-
Common Bases: A variety of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[5]
-
Selection Criteria: The choice of base depends on the specific substrates and reaction conditions. For substrates with base-sensitive functional groups (like esters), milder bases such as K₂CO₃ or KF are preferred.[15] For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
Q4: Which solvents are typically used for this reaction?
A4: Solvent Selection
A range of solvents can be employed for Suzuki couplings.[4]
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[4] Often, a co-solvent of water is added to create a biphasic system, which helps to dissolve the inorganic base.
-
Anhydrous vs. Aqueous: While many Suzuki couplings are performed in biphasic aqueous systems, anhydrous conditions can also be effective, particularly when using bases that are soluble in organic solvents (e.g., KOtBu).
III. Data Presentation and Experimental Protocols
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of this compound with Phenylboronic Acid
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 95 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 |
Note: This data is representative and compiled for illustrative purposes. Actual yields may vary depending on the specific reaction scale and purity of reagents.
General Experimental Protocol for the Suzuki Coupling of this compound
This protocol provides a starting point and may require optimization.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent via syringe. A typical concentration is 0.1 - 0.5 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][17][18]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[13]
IV. Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide for troubleshooting low reaction conversion.
V. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Armas, P., & Maseras, F. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(17), 5482–5491. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
MDPI. (2021). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 26(24), 7586. [Link]
-
Semantic Scholar. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
National Institutes of Health. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc., 143(35), 14316–14328. [Link]
-
ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
eScholarship. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catal., 12(1), 241–257. [Link]
-
UBC Library Open Collections. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-14. [Link]
-
ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1644–1652. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2169–2177. [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. 40(2), 523-529. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
-
Graz University of Technology. (2018). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. byjus.com [byjus.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. azom.com [azom.com]
Technical Support Center: Optimizing Sonogashira Reactions of 3-Chloro-4-iodotoluene
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 3-chloro-4-iodotoluene, a substrate with differential reactivity at its halogenated sites. Here, we provide field-proven insights and systematic troubleshooting protocols to enhance your reaction yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira coupling reaction?
A1: The essential components for a successful Sonogashira coupling are a palladium catalyst (often a Pd(0) source or a precursor that reduces in situ), a copper(I) co-catalyst (typically CuI), a terminal alkyne, an aryl or vinyl halide, and a base.[1][2] The base, usually an amine like triethylamine or diethylamine, also frequently serves as the solvent.[1]
Q2: In the case of this compound, which halogen is expected to react preferentially?
A2: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[2] Therefore, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst preferentially over the more stable carbon-chlorine bond under standard Sonogashira conditions. This selectivity allows for the targeted alkynylation at the 4-position of the toluene ring.
Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A3: No, copper-free Sonogashira reactions are not only possible but often preferred.[1][3] The primary reason for omitting the copper co-catalyst is to prevent the formation of alkyne homocoupling byproducts, a side reaction known as Glaser coupling.[1][4][5] However, the presence of copper(I) salts can increase the reaction rate.[1]
Q4: Why is an inert atmosphere crucial for many Sonogashira reactions?
A4: An inert atmosphere (e.g., argon or nitrogen) is critical for two main reasons. Firstly, the Pd(0) catalyst is sensitive to oxygen and can be deactivated.[6] Secondly, oxygen promotes the undesirable Glaser homocoupling of the terminal alkyne, especially in the presence of the copper co-catalyst.[4][7]
Troubleshooting Guide: Enhancing Yields with this compound
This section provides a systematic approach to troubleshooting common issues encountered when performing Sonogashira reactions with this compound.
Issue 1: Low to No Product Formation
Q: My reaction with this compound is showing very low conversion to the desired product. What are the likely causes and how can I address them?
A: Low product formation can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions. A systematic evaluation of these parameters is key to improving your yield.
Potential Causes & Step-by-Step Solutions:
-
Inactive Palladium Catalyst: The Pd(0) species is the active catalyst in the cycle. If you are using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.
-
Protocol:
-
Ensure you are using a reliable palladium source. Pd(PPh₃)₄ is an active Pd(0) catalyst, while PdCl₂(PPh₃)₂ is a common Pd(II) precatalyst.[8]
-
If using a Pd(II) source, the amine base or a phosphine ligand can act as a reducing agent.[1] Consider adding a small amount of a reducing agent if you suspect incomplete reduction.
-
Always use fresh catalyst or catalyst that has been stored under an inert atmosphere to prevent degradation.[2]
-
-
-
Degraded Copper(I) Iodide: CuI is sensitive to light and air and can degrade over time, which will negatively impact the reaction rate.
-
Protocol:
-
Use a fresh bottle of CuI. Freshly purchased CuI should be a white to off-white powder. A tan or greenish color may indicate oxidation.
-
Consider purifying your CuI if you suspect it is impure.
-
-
-
Inappropriate Ligand Choice: For some substrates, the choice of phosphine ligand can be critical.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial for reaction success.
-
Protocol:
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield, especially if your alkyne is sterically hindered.[9]
-
Solvent: The solvent must be able to dissolve all reaction components.[10] While amine bases like triethylamine can act as the solvent, co-solvents like THF, DMF, or dioxane are often used.[1][10] If you observe catalyst precipitation (Pd black), changing the solvent might be beneficial.[11]
-
Base: An amine base is required to deprotonate the alkyne.[2] Ensure the base is dry and used in sufficient excess. For challenging substrates, consider using a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃.[1][12]
-
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
Q: I am observing a significant amount of a byproduct that appears to be the dimer of my starting alkyne. How can I minimize this side reaction?
A: The formation of an alkyne dimer is a classic side reaction in Sonogashira couplings, known as Glaser-Hay coupling.[4] This is particularly problematic when using a copper co-catalyst in the presence of oxygen.[1][4]
Potential Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.
-
Protocol:
-
Thoroughly degas your solvent before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw technique.
-
Ensure your reaction is set up and run under a positive pressure of an inert gas.
-
-
-
Copper-Mediated Homocoupling: The copper(I) co-catalyst is the primary mediator of Glaser coupling.
-
Protocol:
-
Reduce Copper Loading: If you still require the rate enhancement from copper, try reducing the amount of CuI used to the minimum effective concentration.
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1][3][5] This may require slightly elevated temperatures or the use of more specialized ligands to achieve a good reaction rate.[13]
-
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | The iodine will react selectively over the chlorine.[2] |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Common and effective catalysts for Sonogashira reactions.[8] |
| Copper Co-catalyst | CuI (0.5-2 mol%) | Enhances reaction rate but can be omitted to avoid Glaser coupling.[1] |
| Terminal Alkyne | 1.1-1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent.[1] |
| Solvent | Amine base or a co-solvent like THF or DMF | The choice of solvent can impact catalyst stability and solubility.[10] |
| Temperature | Room Temperature to 60 °C | Aryl iodides are generally reactive at room temperature.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and Glaser coupling.[6] |
Protocol 1: Standard Sonogashira Coupling (with Copper)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₄ (e.g., 2 mol%), and CuI (e.g., 1 mol%).
-
Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1 equivalents) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add degassed solvent (e.g., DMF) and a suitable base (e.g., triethylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress.
-
Upon completion, perform an aqueous workup and purify the product.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common Sonogashira reaction issues.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Sonogashira coupling - Wikipedia.
- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Sonogashira coupling - chemeurope.com.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
- Sonogashira Coupling - YouTube. (2020-07-25).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 3-Chloro-4-iodotoluene
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide is your dedicated resource for troubleshooting side reactions and byproduct formation in cross-coupling reactions involving 3-Chloro-4-iodotoluene. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and accelerate your research. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in this compound presents unique challenges and opportunities, which we will explore in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Issue 1: My primary product is 3-Chlorotoluene, not the desired coupled product.
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my main isolated product is 3-Chlorotoluene. What is happening and how can I fix it?
A: This is a classic case of a dehalogenation side reaction, specifically, hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] This occurs when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle instead of the desired transmetalation step.
Causality and Mechanistic Insight:
The catalytic cycle for this side reaction involves the oxidative addition of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate. Instead of undergoing transmetalation with the boronic acid, this intermediate can react with a hydride source. Subsequent reductive elimination then yields 3-Chlorotoluene and regenerates the Pd(0) catalyst.[1][2]
Potential Hydride Sources:
-
Solvents: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species.[2]
-
Bases: Certain bases or impurities within the base can act as hydride donors.
-
Water: In some cases, water can be a source of protons that lead to hydride formation.
Troubleshooting Protocol: Minimizing Dehalogenation
| Parameter | Recommendation | Rationale |
| Solvent | Switch to anhydrous, non-alcoholic solvents such as toluene, dioxane, or THF.[2] | Prevents the solvent from acting as a hydride source. |
| Base | Use a weaker, non-hydridic base like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides. | Reduces the potential for the base to generate hydride species. |
| Reagents | Ensure all reagents, especially the base and solvent, are of high purity and anhydrous. | Impurities can be a hidden source of hydrides. |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[2] | These ligands can accelerate the desired reductive elimination of the coupled product over the dehalogenation pathway.[2] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. | While not a direct cause of dehalogenation, oxygen can lead to catalyst degradation, which may promote side reactions. |
Issue 2: I am observing significant amounts of a biaryl byproduct derived from my boronic acid.
Q: In my Suzuki coupling, I am seeing a significant amount of a homocoupled biaryl product corresponding to my boronic acid. What causes this and how can I prevent it?
A: The formation of a biaryl byproduct from the dimerization of your boronic acid is known as homocoupling.[1][3] This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][4]
Causality and Mechanistic Insight:
Homocoupling can occur through several pathways. One common mechanism involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[1] The presence of a base is also crucial for this side reaction.
Troubleshooting Protocol: Suppressing Homocoupling
| Parameter | Recommendation | Rationale |
| Degassing | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[5] | Removes dissolved oxygen, which is a key promoter of homocoupling.[1][4] |
| Inert Atmosphere | Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[6][7] | Prevents atmospheric oxygen from entering the reaction vessel. |
| Reagent Stoichiometry | Use a slight excess of the this compound (e.g., 1.1 equivalents). | This can favor the cross-coupling pathway over homocoupling. |
| Temperature | Lowering the reaction temperature may help, as higher temperatures can sometimes accelerate side reactions.[5] | Reduces the rate of competing side reactions. |
| Catalyst Pre-activation | Consider using a well-defined Pd(0) source or a pre-catalyst that rapidly forms the active Pd(0) species. | Minimizes the presence of Pd(II) species that can initiate homocoupling. |
Issue 3: My reaction is sluggish, and I see starting material and some 4-iodotoluene.
Q: My cross-coupling reaction is very slow, and upon workup, I recover unreacted this compound and also find some 4-iodotoluene. What could be the issue?
A: This points towards two potential problems: inefficient catalysis and a side reaction known as protodeboronation of your boronic acid coupling partner.[6] The presence of 4-iodotoluene is likely a result of dehalogenation of the chloro-substituent, which is less common but possible under certain conditions, or it could be an impurity in the starting material. The primary issue for the sluggish reaction is likely the degradation of the nucleophile.
Causality and Mechanistic Insight:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[6] This is particularly prevalent with electron-deficient or certain heteroaryl boronic acids and can be catalyzed by residual acid or base in the presence of water.
Troubleshooting Protocol: Addressing Sluggish Reactions and Protodeboronation
| Parameter | Recommendation | Rationale |
| Boronic Acid Quality | Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if the issue persists.[6] | Boronic acids can degrade upon storage. Boronate esters are generally more stable. |
| Reaction Conditions | Ensure anhydrous conditions. Use a base that is not excessively harsh if your boronic acid is sensitive. | Minimizes water-mediated protodeboronation.[5] |
| Catalyst System | Re-evaluate your catalyst and ligand combination. A more active catalyst system may be required.[6][8] | An inefficient catalyst will lead to a slow reaction, giving more time for side reactions like protodeboronation to occur. |
| Starting Material Purity | Verify the purity of your this compound to rule out 4-iodotoluene as a starting impurity. | Ensures that the observed byproduct is a result of the reaction conditions. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway and the common side reactions.
Desired Suzuki-Miyaura Cross-Coupling Pathway
Caption: Catalytic cycle of the desired Suzuki-Miyaura cross-coupling.
Troubleshooting Workflow for Common Side Reactions
Sources
purification methods for crude 3-Chloro-4-iodotoluene reaction mixtures
Last Updated: 2026-01-05
Introduction
This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-iodotoluene reaction mixtures. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application in process chemistry. Our goal is to equip you with the necessary knowledge to diagnose and resolve common purification challenges, ensuring the desired purity and yield of your final product.
We will explore the most common purification techniques—recrystallization, distillation, and column chromatography—providing not just procedural steps, but also the underlying scientific rationale for each. This approach is designed to empower you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Isomeric Byproducts: Such as 2-chloro-4-iodotoluene or other positional isomers of chlorotoluene and iodotoluene. The formation of these is often dictated by the directing effects of the substituents on the aromatic ring during chlorination or iodination.
-
Starting Materials: Unreacted 3-chlorotoluene or the iodinating agent.
-
Over-halogenated Species: Dichloro- or diiodo-toluene derivatives can form if the reaction is not carefully controlled.
-
Solvent Residues and Reagents: Residual solvents from the reaction or workup, and inorganic salts.
Q2: My crude product is a dark oil, but this compound is a solid. What should I do?
A2: The oily nature of your crude product is likely due to the presence of impurities that depress the melting point. It is also possible that residual solvent is present. Before attempting purification, it is advisable to remove any remaining solvent under reduced pressure. If the product remains oily, this suggests a significant level of impurities. In such cases, column chromatography is often the most effective initial purification step to separate the desired product from the bulk of the impurities.
Q3: I'm having trouble getting my this compound to crystallize. What are some common reasons for this?
A3: Difficulty in crystallization can stem from several factors:
-
High Impurity Levels: Impurities can inhibit the formation of a crystal lattice.
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Supersaturation: The solution may be supersaturated. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Slow, controlled cooling is crucial for growing larger, purer crystals.[1][2][3]
Q4: Can I use distillation to purify this compound?
A4: Yes, fractional distillation can be a viable purification method, particularly for removing impurities with significantly different boiling points. This compound has a boiling point of approximately 249.2°C at atmospheric pressure.[4] However, isomers of chlorotoluene can have very close boiling points, making their separation by distillation challenging and requiring a high-efficiency fractional distillation column.[5] For instance, ortho- and para-chlorotoluene have boiling points that are very close, making their separation by simple fractionation difficult.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][7]
Problem 1: Oiling Out During Cooling
Symptom: Instead of forming crystals, the compound separates as an oil upon cooling.
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.
Problem 2: Poor Recovery of a Crystalline Product
Symptom: A very small amount of crystalline product is obtained after filtration.
Causality:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough period.
Solutions:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it and attempt to recrystallize again.
-
Cool for a Longer Period: Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath) and allow sufficient time for crystallization to complete.
-
Perform a Second Crop: The filtrate (mother liquor) can be concentrated to yield a second, though likely less pure, crop of crystals.[2]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with stirring, until the solid completely dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1][2]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8][9][10]
Problem 1: Poor Separation of Compound from Impurities
Symptom: Fractions collected from the column contain a mixture of the desired product and impurities.
Causality:
-
Inappropriate Solvent System (Mobile Phase): The eluting power of the solvent may be too high, causing all compounds to move down the column too quickly.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poorly Packed Column: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase.
Solutions:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Reduce the Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[10]
-
Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Problem 2: Compound is Stuck on the Column
Symptom: The desired product does not elute from the column even with a highly polar solvent system.
Causality:
-
Compound Decomposition: The compound may be unstable on the stationary phase (e.g., silica gel, which is acidic).
-
Insufficiently Polar Mobile Phase: The eluting solvent may not be polar enough to displace the compound from the stationary phase.
Solutions:
-
Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for a while to see if it decomposes.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[11]
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.
Experimental Protocol: Flash Column Chromatography
-
Select Stationary and Mobile Phases: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and a mobile phase that gives good separation.
-
Pack the Column: Prepare a slurry of the stationary phase in the mobile phase and carefully pour it into the column. Allow it to settle into a uniform bed, and then add a layer of sand on top.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column.
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions and analyze each fraction by TLC to determine which ones contain the purified product.[8]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purification of this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClI | [12] |
| Molecular Weight | 252.48 g/mol | [12] |
| Boiling Point | 249.2°C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C, protect from light | [13] |
References
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-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
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Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]
-
Chem.ucla.edu. Column chromatography. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
University of Debrecen. Practicals of Organic Chemistry. [Link]
- Google Patents.
-
YouTube. column chromatography & purification of organic compounds. [Link]
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Chemistry LibreTexts. Recrystallization. [Link]
-
YouTube. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-iodotoluene
Prepared by: Senior Application Scientist, Catalyst & Reagent Division
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming catalyst deactivation challenges when using 3-Chloro-4-iodotoluene in cross-coupling reactions. Our focus is on not just what to do, but why you're doing it, grounding our advice in established catalytic principles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may observe during your experiment. We diagnose the likely cause and provide a logical, step-by-step protocol for remediation.
Q1: My reaction shows low to no product yield from the very beginning. What are the first steps to troubleshoot?
A1: When a cross-coupling reaction fails to initiate, the issue typically lies with the foundational components of the reaction setup, specifically the generation of the active catalyst. The active species in most cross-coupling reactions is a Pd(0) complex, which must be generated in situ from a more stable Pd(II) precatalyst.[1]
Initial Diagnostic Checklist:
-
Verify Reagent Purity and Integrity:
-
Solvents & Bases: Ensure all solvents and bases are strictly anhydrous. Moisture can significantly hinder the reaction by reacting with reagents and catalyst intermediates.[1]
-
Substrate Quality: Confirm the purity of your this compound and coupling partner. Trace impurities can sometimes act as catalyst poisons.[2][3]
-
-
Confirm Inert Atmosphere:
-
Palladium(0) species are highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Evaluate Catalyst Activation:
-
The reduction of the Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂) to the active Pd(0) is a critical, and often overlooked, failure point.[4][5]
-
Protocol: If using a Pd(II) source, consider a pre-activation step. Before adding your main substrates, gently warm the mixture of the Pd(II) salt, ligand, and a reductant (sometimes the solvent, an amine base, or a phosphine ligand itself can serve this role) for a short period.[6]
-
Recommendation: For more reliable and reproducible results, use modern, pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for clean and efficient generation of the active Pd(0)L species, bypassing many common activation issues.[6]
-
Q2: The reaction starts efficiently but then slows dramatically or stalls completely after partial conversion. What's happening?
A2: This symptom points towards a progressive deactivation of the catalyst during the reaction. With this compound, the primary suspects are iodide poisoning and catalyst agglomeration (sintering).
Logical Troubleshooting Workflow for a Stalled Reaction
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
-
Diagnosis 1: Iodide Poisoning. The carbon-iodine bond in your substrate is the most reactive site for oxidative addition. This releases an iodide ion (I⁻). Iodide is a soft anion that binds very strongly to the soft palladium metal center.[7] This can lead to the formation of catalytically inactive or poorly active species, such as µ-iodo bridged palladium dimers, effectively taking your catalyst out of the cycle.[7]
-
Diagnosis 2: Sintering and Agglomeration. If the ligand protecting the palladium nanoparticle dissociates, the small, highly active nanoparticles can migrate and coalesce into larger, less active particles.[8][9] This process, known as sintering, drastically reduces the available catalytic surface area.[10] High temperatures required to activate the C-Cl bond can accelerate this process.[11][12] The visible formation of palladium black is the terminal stage of this deactivation pathway.
Q3: I see a fine black powder precipitating in my reaction flask. What is it and how do I prevent it?
A3: The black powder is almost certainly elemental palladium, commonly referred to as "palladium black." It signifies the irreversible agglomeration and precipitation of your catalyst. This is a common deactivation pathway where the active, soluble Pd(0)L species has decomposed.
Preventative Measures:
| Strategy | Mechanistic Rationale |
| Increase Ligand:Palladium Ratio | Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents per Pd) helps push the equilibrium towards the stable, ligated Pd(0)L₂ complex, preventing the formation of unstable, ligand-deficient species that are prone to aggregation.[6] |
| Use More Robust Ligands | Bulky, electron-rich phosphine ligands (e.g., Buchwald phosphines) or N-heterocyclic carbenes (NHCs) form stronger bonds with the palladium center.[7][13] The steric bulk also physically prevents palladium atoms from getting close enough to agglomerate. |
| Control Reaction Temperature | Higher temperatures increase the rate of ligand dissociation and particle migration on the support (if using a heterogeneous catalyst), accelerating sintering.[11][14] Use the minimum temperature necessary for efficient reaction turnover. |
| Ensure Efficient Stirring | Poor mixing can lead to localized "hot spots" and high concentrations of reagents, which can stress the catalyst and promote decomposition. |
Frequently Asked Questions (FAQs)
This section provides deeper insight into the fundamental mechanisms of catalyst deactivation relevant to your substrate.
Q: How exactly does the iodide in this compound deactivate my palladium catalyst?
A: This is a critical question. While aryl iodides are highly reactive and desirable for oxidative addition, the resulting iodide ion is a double-edged sword. Deactivation occurs through several mechanisms:
-
Strong Coordination: Iodide is a soft ligand that forms a very strong bond with the soft Pd(II) center after oxidative addition (forming an L₂Pd(Ar)I intermediate). This strong bond can slow down subsequent steps in the catalytic cycle, like transmetalation and reductive elimination.[7]
-
Formation of Inactive Dimers: The most detrimental pathway is the formation of iodide-bridged palladium dimers.[7] These bridged species are highly stable and catalytically inactive, effectively sequestering the palladium and halting the reaction. While some research has shown that iodide can, in specific circumstances, form beneficial binuclear complexes, it is more commonly regarded as a poison in standard cross-coupling reactions.[7][15]
-
Inhibition of Pd(0) Regeneration: Excess iodide in the solution can coordinate to the Pd(0) species, potentially hindering its ability to undergo oxidative addition with a new molecule of the aryl halide.
Q: What is catalyst sintering and how is it different from coking?
A: Both are common deactivation pathways, but they are mechanistically distinct.
-
Sintering: This is a physical process where the metal nanoparticles of a heterogeneous catalyst grow in size.[8][14] It's like many small water droplets merging into one large one. This is driven by the reduction of surface energy and is often accelerated by high temperatures.[11][12] The result is a loss of active surface area, as most of the palladium atoms become buried within the larger particle instead of being exposed on the surface.[9]
-
Coking (or Fouling): This is a chemical process where carbonaceous materials (polymers, heavy organic residues) are deposited onto the active sites and into the pores of the catalyst.[10][16] These deposits physically block the reactants from reaching the palladium sites. This can be caused by side reactions or the decomposition of substrates, products, or solvents at high temperatures.
Primary Catalyst Deactivation Pathways
Caption: Common deactivation pathways for a palladium catalyst.
Q: Is it possible to regenerate a catalyst that has been deactivated in my reaction?
A: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism.
-
For Coking/Fouling: Yes, this is often reversible. A common industrial practice is a controlled calcination (heating in air) to burn off the carbonaceous deposits.[16][17] A laboratory-scale procedure might involve carefully washing the filtered catalyst with specific solvents or performing a controlled oxidation.[18]
-
For Iodide Poisoning: This is very difficult to reverse. The strong bond between palladium and iodide, especially in the form of bridged dimers, is not easily broken without destroying the catalyst structure. Prevention is a much more effective strategy.
-
For Sintering: This is generally considered irreversible. Once the small nanoparticles have fused into large crystals, it is not thermodynamically favorable to redisperse them into their high-surface-energy, catalytically active state.
Example Regeneration Protocol for Coked Catalyst (Heterogeneous Pd/C):
-
Filter: Carefully filter the catalyst from the reaction mixture.
-
Wash: Wash thoroughly with a solvent that dissolves any adsorbed organic material but does not dissolve the catalyst (e.g., acetone, then methanol). Dry the catalyst completely under vacuum.
-
Oxidize: Place the catalyst in a tube furnace. Pass a slow stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst while slowly ramping the temperature (e.g., to 250-300°C).[17] Hold for several hours. Caution: This process can be exothermic and must be done with extreme care and proper equipment.
-
Reduce: After cooling under inert gas, the catalyst will likely be in an oxidized state (PdO). It must be re-reduced (e.g., with a stream of H₂) before its next use.
Q: My reaction involves both an iodo and a chloro substituent. Will the catalyst be selective?
A: Yes, palladium-catalyzed cross-coupling reactions are highly selective for the C-I bond over the C-Cl bond. The rate of oxidative addition is generally I > Br > OTf >> Cl. This high degree of selectivity is a cornerstone of modern organic synthesis, allowing for sequential, site-selective cross-couplings on polyhalogenated substrates.[19] You can confidently target the C-I bond for your initial coupling, leaving the C-Cl bond available for a subsequent, typically more forcing, reaction.
References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. 1
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. 18
-
Experimental Assessments and Kinetic Models of Palladium Nanoparticle Sintering Behavior on Alumina Supports | The Journal of Physical Chemistry C - ACS Publications. 14
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. 17
-
Regeneration of palladium hydrogenation catalyst - Google Patents.
-
Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc. 16
-
I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? : r/chemistry - Reddit.
-
In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed.
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
-
Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B - ACS Publications.
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | Request PDF - ResearchGate.
-
Cross-Coupling Reaction Guide - Sigma-Aldrich.
-
Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions | Request PDF - ResearchGate.
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega.
-
Recyclable palladium catalytic system for sustainable C-C coupling reaction to achieve low palladium contamination of products. - Greenering.
-
Sintering of supported palladium - ResearchGate.
-
Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3.
-
Catalyst poisoning - Wikipedia.
-
Synthesis of Supported Palladium Catalysts - DSpace.
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter.
-
Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex | Research Communities by Springer Nature.
-
Heck reaction - Wikipedia.
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
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Poisoning and deactivation of palladium catalysts - SciSpace.
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
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Heck Reaction - Chemistry LibreTexts.
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Heck Reaction - Organic Chemistry Portal.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
-
Heck Reaction—State of the Art - MDPI.
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
-
Recent advancements review Suzuki and Heck reactions catalyzed by metalloporphyrins.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
-
This compound | CAS 116632-42-9 | SCBT - Santa Cruz Biotechnology.
-
Cross Coupling Reactions - Catalytic Cycle Key Features - YouTube.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing).
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate.
-
Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions - Organic Reactions.
-
Trace Metal Impurities in Catalysis - ResearchGate.
-
Advances in Cross-Coupling Reactions - MDPI.
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Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-4-iodotoluene
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth, practical solutions for optimizing the cross-coupling efficiency of 3-Chloro-4-iodotoluene, a versatile building block in modern drug discovery and materials science. The inherent differential reactivity of its two halogen atoms—the highly reactive iodine and the more inert chlorine—presents both a unique synthetic opportunity and a distinct set of challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate the critical interplay of base and solvent selection, ensuring successful and reproducible outcomes in your palladium-catalyzed reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and offers a systematic approach to problem-solving by modifying the base and solvent system.
Q1: My reaction has stalled or shows very low conversion. How can the base or solvent be the cause?
Low or incomplete conversion is a frequent issue, often pointing to suboptimal reaction kinetics or catalyst deactivation. The base and solvent are primary factors to investigate.
-
Insufficient Base Strength: The reactivity of the C-I bond in this compound is high, but subsequent steps, such as transmetalation in a Suzuki coupling, are highly dependent on the base.[1] The base's role is to activate the coupling partner (e.g., the boronic acid) to facilitate the transfer of the organic group to the palladium center.[2][3] If a weak base like sodium bicarbonate (NaHCO₃) is used, this activation step can be too slow, effectively stalling the reaction.
-
Solution: Switch to a stronger base. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often accelerate the reaction rate.[3][4] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.[5]
-
-
Poor Solubility: The palladium catalyst, substrate, and base must all have adequate solubility in the chosen solvent for the reaction to proceed efficiently.[6][7] If any component precipitates prematurely, the reaction will stop.
-
Solution: Change to a solvent system with better solubilizing power. Polar aprotic solvents like 1,4-dioxane, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF), often with the addition of water to dissolve inorganic bases, are highly effective.[8][9] For example, a mixture of dioxane and water (e.g., 4:1 v/v) is a robust system for many Suzuki couplings.[8]
-
-
Catalyst Deactivation by Solvent: Some solvents can negatively impact catalyst stability. For instance, DMF has been reported to sometimes slow Sonogashira reactions by displacing necessary ligands from the palladium complex.[7][10] Similarly, poor-quality or old solvents, such as 1-methyl-2-pyrrolidinone (NMP), can contain hydroperoxide impurities that oxidize phosphine ligands, killing the catalyst's activity.[11]
-
Solution: Ensure you are using high-purity, degassed solvents. If you suspect solvent-based inhibition, switch to an alternative like toluene or dioxane. Always use freshly opened solvents or those stored properly under an inert atmosphere.
-
Q2: I'm observing significant side products, such as homocoupling or dehalogenation. How can I suppress these by adjusting my reaction conditions?
The formation of side products directly competes with your desired transformation, lowering the yield and complicating purification. Base and solvent choice are pivotal in controlling selectivity.
-
Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions: This side reaction is common in copper-catalyzed Sonogashira couplings and is often promoted by the presence of oxygen.[5]
-
Solution:
-
Rigorous Inert Atmosphere: First, ensure your solvent is thoroughly degassed and the reaction is run under a strict argon or nitrogen atmosphere to minimize oxygen.[5]
-
Minimize Copper: Reduce the loading of the copper(I) co-catalyst.
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to use a copper-free Sonogashira protocol. These systems often require a stronger organic base to facilitate the reaction.[5][12]
-
-
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace protons or by a solvent that can act as a hydride source.[13]
-
Solution: Use anhydrous solvents and high-purity reagents. Ensure the amine base (if used) is dry. If using an alcohol as a solvent, which can be a hydride source, consider switching to an aprotic solvent like dioxane or toluene.[13]
-
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates that the active Pd(0) catalyst has agglomerated and crashed out of solution.[5] This is often caused by exposure to oxygen or by reaction conditions that are too harsh.
-
Solution: Maintain a strict inert atmosphere.[5] Some solvents may also promote this decomposition; for instance, THF has been anecdotally reported to encourage palladium black formation in some Sonogashira reactions.[14] Switching to a different solvent like DMF or toluene may improve catalyst stability.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low coupling efficiency.
Caption: A systematic workflow for troubleshooting coupling reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the role of bases and solvents in the cross-coupling of this compound.
Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?
The role of the base is multifaceted and depends on the specific type of coupling reaction.[2][3]
-
In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron compound (e.g., boronic acid).[15] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which can then efficiently transfer its organic group to the palladium center during the transmetalation step.[2][3] Without a base, this crucial step does not occur.
-
In Heck Coupling: The base acts as a scavenger for the acid (HX) that is generated during the catalytic cycle.[16] This is essential to regenerate the active Pd(0) catalyst from the Pd(II) intermediate, allowing the cycle to continue.[16][17]
-
In Sonogashira Coupling: The base, typically an amine, deprotonates the terminal alkyne.[5][12] This makes the alkyne a much stronger nucleophile, enabling it to react with either the copper co-catalyst (to form a copper acetylide) or directly with the palladium complex.[12]
Q2: How do I select the right base for coupling with this compound?
Selection should be based on a balance of reactivity, substrate stability, and solubility. Since the C-I bond is much more reactive than the C-Cl bond, conditions can be tuned for selective coupling at the iodine position.[1]
-
Start Mild: For the highly reactive C-I bond, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient for Suzuki couplings.
-
Increase Strength for Lower Reactivity: If the reaction is sluggish or if you are attempting the more challenging coupling at the C-Cl position, a stronger base is required.[1] Potassium phosphate (K₃PO₄) is a more potent activator for boronic acids.[3] Extremely strong bases like potassium tert-butoxide (KOtBu) can be used but may promote side reactions.[4]
-
Consider Solubility: The base must be soluble in the reaction medium. Inorganic bases like K₃PO₄ and K₂CO₃ have poor solubility in purely organic solvents but dissolve well in aqueous mixtures (e.g., dioxane/water, THF/water).[8][9]
Base & Solvent Selection Guide
This diagram provides a decision-making framework for choosing an appropriate base and solvent system.
Caption: A decision guide for base and solvent selection by reaction type.
Q3: What are the key properties to consider when choosing a solvent?
The ideal solvent should:
-
Dissolve All Components: It must effectively dissolve the aryl halide, coupling partner, base, and catalyst complex.[6]
-
Have an Appropriate Boiling Point: The boiling point should be high enough to allow for heating if the reaction requires it, but not so high that it complicates product isolation.
-
Be Inert: The solvent should not react with any of the reagents or intermediates. As noted, some solvents like DMF can act as ligands, which may be detrimental.[7]
-
Promote the Desired Mechanism: Solvent polarity can influence the reaction pathway. Dipolar aprotic solvents (DMF, DMSO, NMP) are common choices as they can stabilize charged intermediates in the catalytic cycle.[6][18]
Q4: How does the general palladium catalytic cycle work?
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. The Suzuki reaction is a classic example.[8][19]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[1][19]
-
Transmetalation: The organic group from the activated coupling partner (e.g., the boronate in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[1][19]
General Suzuki Catalytic Cycle
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Illustrative Effects of Base and Solvent
The following tables summarize hypothetical but representative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the impact of base and solvent choice on product yield.
Table 1: Effect of Base on Coupling Efficiency Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), Dioxane/H₂O (4:1), 90 °C, 8h.
| Entry | Base (2.0 eq) | Yield (%) | Notes |
| 1 | K₂CO₃ | 85 | Standard, reliable conditions. |
| 2 | Cs₂CO₃ | 92 | Often gives higher yields due to better solubility and cation effect. |
| 3 | K₃PO₄ | 95 | Stronger base, often faster and more effective for challenging substrates.[3] |
| 4 | Et₃N | <10 | Organic amine bases are generally ineffective for Suzuki couplings. |
Table 2: Effect of Solvent on Coupling Efficiency Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₃PO₄ (2.0 eq), 90 °C, 8h.
| Entry | Solvent System (0.1 M) | Yield (%) | Notes |
| 1 | Toluene | 65 | Lower yield, likely due to poor solubility of the inorganic base. |
| 2 | Dioxane / H₂O (4:1) | 95 | Excellent system; water aids in dissolving the base.[8] |
| 3 | DMF | 93 | Good solubilizing power, but requires careful purification.[8] |
| 4 | THF / H₂O (4:1) | 88 | Good alternative to dioxane, though sometimes less robust. |
Disclaimer: Yields are illustrative and highly dependent on the specific substrates, catalyst, and precise reaction conditions.
Standard Experimental Protocol: Suzuki Coupling
This protocol provides a general procedure for the selective Suzuki coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 1,4-dioxane/water (4:1) solvent mixture by bubbling argon through it for 20-30 minutes. Add the solvent mixture (10 mL) to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. (2024). Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
WordPress. (2025). Use of Base Metals in Suzuki Coupling. [Link]
-
Organic Process Research & Development. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]
-
The Journal of Organic Chemistry. (1999). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
NROChemistry. (2021). Heck Coupling. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2014). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
-
ResearchGate. (2015). Test experiments for optimization of the Heck coupling reactions of iodobenzene and t-butylacrylate. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Book Chapter. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
MDPI. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (2013). Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. [Link]
-
Andrew G. Myers Research Group, Harvard University. (2013). The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (2024). Heck Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. books.lucp.net [books.lucp.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. byjus.com [byjus.com]
Technical Support Center: Analytical Techniques for Monitoring 3-Chloro-4-iodotoluene Reaction Progress
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on monitoring the reaction progress of 3-Chloro-4-iodotoluene. This resource is designed to address specific challenges and provide practical, field-proven solutions to ensure the accuracy and efficiency of your analytical monitoring.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Accurate real-time or near-real-time monitoring of its formation and the consumption of reactants is crucial for optimizing reaction conditions, maximizing yield, ensuring safety, and minimizing the formation of impurities. This guide provides a comprehensive overview of the most common analytical techniques, offering troubleshooting advice and frequently asked questions to navigate the complexities of reaction monitoring.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution and sensitivity.[4] For this compound, a reversed-phase HPLC method is typically employed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for an HPLC method to monitor the reaction forming this compound?
A1: A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a small amount of acid modifier like formic or trifluoroacetic acid to improve peak shape.[4]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, ramping up B over time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where both reactant and product absorb (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Q2: I'm seeing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?
A2: Peak tailing for halogenated aromatic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[5] Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes. For neutral compounds like this compound, this is less of a concern, but for any basic or acidic starting materials or byproducts, it is critical.[5]
-
Mobile Phase Additives: Consider adding a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA can mask the active silanol sites, reducing tailing.[6]
-
Column Choice: If tailing persists, you may be using an older "Type A" silica column with high silanol activity. Switching to a modern, end-capped "Type B" or hybrid silica column can significantly improve peak shape.[7]
Q3: My peaks for the starting material and this compound are not well-resolved. What adjustments can I make?
A3: Poor resolution can be addressed by several strategies:
-
Optimize the Gradient: A shallower gradient (slower increase in the percentage of the strong organic solvent) will increase the run time but often provides better separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve resolution and decrease analysis time, but it can also have the opposite effect. Experiment with a range of temperatures (e.g., 25-40 °C).[8]
Experimental Protocol: HPLC Monitoring of a this compound Synthesis
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[4] This also serves to precipitate any insoluble salts.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Analysis: Inject the filtered sample onto the equilibrated HPLC system.
-
Data Processing: Integrate the peak areas of the starting material, product (this compound), and any identified impurities. Calculate the percent conversion by comparing the peak area of the starting material at different time points to its initial area (t=0).
Section 2: Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound and its potential precursors, Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is a powerful analytical tool.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What type of GC column is best suited for analyzing this compound?
A1: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good general-purpose choice.[4] These columns provide good separation for a wide range of aromatic compounds. For separating isomers, a more polar column may be necessary.[9][10]
Q2: I'm concerned about the thermal stability of my compounds in the GC inlet. How can I minimize potential degradation?
A2: This is a valid concern for some organic molecules. To mitigate thermal degradation:
-
Lower the Inlet Temperature: Use the lowest inlet temperature that still allows for efficient volatilization of your analytes.
-
Use a Split Injection: A split injection minimizes the time the sample spends in the hot inlet, reducing the chance of degradation.
-
Inlet Liner Deactivation: Ensure you are using a properly deactivated inlet liner to prevent catalytic degradation on active sites.
Q3: How can I differentiate between isomers of chloro-iodotoluene using GC-MS?
A3: While isomers may have similar retention times, their mass spectra can often provide clues for differentiation. Look for subtle differences in the fragmentation patterns. For definitive identification, it is best to run authentic standards of the expected isomers. Comprehensive two-dimensional GC (GCxGC) can also provide the enhanced separation needed to resolve complex isomeric mixtures.[11]
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation: Similar to HPLC, withdraw and quench a reaction aliquot. The dilution solvent should be volatile and compatible with the GC system (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the diluted and quenched sample into the GC-MS.
-
Data Interpretation: Monitor the disappearance of the reactant peak and the appearance of the this compound peak in the total ion chromatogram (TIC). The mass spectrum of the product peak can be used to confirm its identity by matching it to a library spectrum or the spectrum of a known standard.
Section 3: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for qualitative reaction monitoring.[12] It allows for a quick visual assessment of the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system for TLC analysis of a this compound reaction?
A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[13] A good starting point for non-polar to moderately polar aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[14] You can test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal separation.
Q2: My spots are streaking on the TLC plate. What's causing this?
A2: Streaking can be caused by several factors:
-
Sample Overload: You may be spotting too much sample on the plate. Try diluting your sample further.
-
Inappropriate Solvent: The sample may not be fully soluble in the developing solvent.
-
Acidic/Basic Compounds: If your starting materials or products are acidic or basic, they can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this.[14]
Q3: Can I get quantitative information from TLC?
A3: While traditionally a qualitative technique, quantitative analysis from TLC is possible with the aid of a densitometer or by using image analysis software to measure spot intensity.[15] However, for accurate and precise quantification, HPLC or GC are generally preferred.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[16]
-
Spotting: Using a capillary tube, apply a small spot of your starting material solution to the SM and co-spot lanes. Then, spot the reaction mixture on the RM and co-spot lanes.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) and circle them with a pencil.[13] You can also use an iodine chamber or a chemical stain for visualization.
-
Interpretation: As the reaction progresses, the starting material spot in the RM lane should diminish, and a new product spot (for this compound) should appear.[12]
Section 4: Spectroscopic Techniques (In-situ Monitoring)
Modern process development often utilizes in-situ spectroscopic techniques to monitor reactions in real-time without the need for sampling.[17][18]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Can I use NMR spectroscopy for real-time reaction monitoring?
A1: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[19] It can provide both structural and quantitative information without the need for calibration standards.[20][21] Benchtop NMR spectrometers are becoming increasingly common for this purpose.[22][23]
Q2: What are the challenges of using in-situ NMR?
A2: Challenges include the need for specialized flow cells or probes, potential issues with reaction mixture viscosity and solids, and the complexity of the resulting spectra which may require advanced data analysis techniques.[24][25]
Q3: Are there other in-situ spectroscopic methods I can use?
A3: Yes, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used for in-situ monitoring.[26][27] These methods are particularly useful for tracking changes in specific functional groups during a reaction.
Visualization of Analytical Workflow
Caption: Workflow for monitoring this compound reaction progress.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed. (2011, November 15). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Retrieved from [Link]
-
Quantitative NMR methods for reaction and process monitoring - RPTU. Retrieved from [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). Retrieved from [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. Retrieved from [Link]
-
In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Retrieved from [Link]
-
In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. (2023, April 6). Retrieved from [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. Retrieved from [Link]
-
In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing). (2021, April 16). Retrieved from [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]
-
High-resolution compact NMR spectroscopy for structure elucidation, process control and reaction monitoring. (2018, July 10). Retrieved from [Link]
-
Separation of 4-Chloro-6-iodo-3-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
-
This compound | Call Wychem 01440 820338. Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved from [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis - PubMed. Retrieved from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Retrieved from [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Retrieved from [Link]
-
(PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. Retrieved from [Link]
-
This compound - Alachem Co., Ltd. Retrieved from [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC - NIH. Retrieved from [Link]
-
Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - RSC Publishing. Retrieved from [Link]
-
III Analytical Methods. Retrieved from [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Retrieved from [Link]
-
a validated rapid rp-uhplc method for determination of assay and related substances in ttbb - IJRPC. Retrieved from [Link]
-
Analytical Methods for the Monitoring of Solid Phase Organic Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Halogenated aromatic hydrocarbons - Separation of fluorotoluene isomers. Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Homocoupling of 3-Chloro-4-iodotoluene
Welcome to the technical support guide for researchers utilizing 3-chloro-4-iodotoluene in cross-coupling reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize undesired homocoupling side products and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules react to form a symmetrical dimer. When working with this compound, you may encounter two primary types of homocoupling:
-
Homocoupling of the Coupling Partner: This is the most prevalent issue. For instance, in a Suzuki-Miyaura reaction, two molecules of your boronic acid reagent can couple to form a symmetrical biaryl. In a Sonogashira reaction, two terminal alkyne molecules can dimerize in a process known as Glaser coupling.[1] This side reaction consumes your nucleophile, reducing the overall yield of the desired cross-coupled product and complicating purification.[1]
-
Homocoupling of the Aryl Halide: Less commonly, two molecules of this compound can react to form 3,3'-dichloro-4,4'-diiodobiphenyl. This is generally a minor pathway but can be promoted by certain reaction conditions.
The formation of these homocoupled byproducts is problematic because it lowers the efficiency of your reaction and introduces impurities that are often difficult to separate from the desired product due to similar physical properties.
Q2: My reaction is with this compound. Why does the coupling reaction selectively occur at the iodine position?
A: The selectivity is dictated by the difference in bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond.
In the crucial first step of most palladium-catalyzed cross-coupling cycles, known as oxidative addition, the palladium catalyst inserts itself into the carbon-halogen bond.[2] This step is much faster for aryl iodides than for aryl chlorides. Consequently, the Pd(0) catalyst will selectively react at the iodine position of this compound, leaving the C-Cl bond intact for potential subsequent transformations. This high degree of selectivity makes this substrate a valuable building block in sequential cross-coupling strategies.
Q3: What are the primary experimental factors that promote homocoupling?
A: Several factors can contribute to an increase in homocoupling byproducts. The main culprits are:
-
Presence of Oxygen: Oxygen is a major promoter of homocoupling, particularly for boronic acids in Suzuki reactions and alkynes in Sonogashira couplings.[3][4][5] It can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric homocoupling pathway with boronic acids.[3] In copper-catalyzed Sonogashira reactions, oxygen is essential for the undesired Glaser coupling pathway.[1][6]
-
Copper(I) Co-catalyst (in Sonogashira): While often used to accelerate Sonogashira reactions, copper(I) salts are also highly effective catalysts for the oxidative homocoupling of terminal alkynes (Glaser coupling).[6]
-
High Reaction Temperature: Excessive heat can sometimes lead to catalyst decomposition or promote side reactions, including homocoupling.[7][8] Finding the optimal temperature is key.
-
High Concentration of the Coupling Partner: A high instantaneous concentration of the nucleophile (e.g., alkyne or boronic acid) can favor the bimolecular homocoupling reaction.[6]
-
Choice of Catalyst, Ligand, and Base: The electronic and steric properties of the phosphine ligand, the nature of the palladium precursor, and the strength of the base all play a critical role in balancing the rates of the desired cross-coupling cycle versus off-cycle side reactions.[9][10]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Issue: You are observing significant formation of a symmetrical biaryl byproduct derived from your boronic acid reagent.
This guide will help you diagnose and solve the common causes of boronic acid homocoupling.
Is your reaction rigorously deoxygenated?
-
Causality: Oxygen is a known promoter of boronic acid homocoupling.[5] It is believed that O₂ can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a rapid, stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[3] To favor the catalytic cross-coupling pathway, the concentration of dissolved oxygen must be minimized.
-
Solution: Employ rigorous degassing techniques. Sparge all solvents (including any water used) with an inert gas like argon or nitrogen for 15-30 minutes before use.[4] Alternatively, use the freeze-pump-thaw method (three cycles are recommended) for the most effective oxygen removal.[1] Ensure the reaction is assembled under a positive pressure of inert gas and maintained throughout the experiment.
Are you using an appropriate palladium source and ligand?
-
Causality: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the final, product-forming step of the catalytic cycle (reductive elimination).[10] By making this step faster, the palladium complex spends less time in intermediate states where side reactions can occur. Using a Pd(II) precatalyst (like Pd(OAc)₂) without a reducing environment can sometimes leave residual Pd(II) that promotes homocoupling.[3]
-
Solution: If using simple ligands like PPh₃, consider switching to a modern, sterically hindered, and electron-rich ligand system. Using pre-formed Pd(0) sources like Pd₂(dba)₃ or stable precatalysts that efficiently generate the active LPd(0) species can also be beneficial.[10]
Could the temperature or base be suboptimal?
-
Causality: While higher temperatures often increase reaction rates, excessive heat can cause catalyst degradation, leading to the formation of palladium black and an increase in side reactions.[7] The base is critical for activating the boronic acid in the transmetalation step; however, a base that is too harsh or poorly soluble can disrupt the catalytic cycle.[9]
-
Solution: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.[7] Ensure your chosen base (e.g., K₂CO₃, K₃PO₄) is sufficiently soluble in the reaction medium.[9] If using a biphasic system, ensure vigorous stirring to facilitate phase transfer.[10]
| Parameter | Strategy to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen using inert gas (Ar or N₂).[4] | Prevents oxidation of Pd(0) to Pd(II), which promotes a homocoupling pathway.[3] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald type).[10] | Accelerates reductive elimination, outcompeting side reactions. |
| Additives | Add a mild reducing agent like potassium formate (HCOOK).[3] | Helps maintain the palladium in its active Pd(0) oxidation state. |
| Temperature | Optimize temperature; avoid excessive heat.[7] | Prevents catalyst decomposition and reduces rates of side reactions. |
| Base | Select a base with appropriate strength and solubility (e.g., K₃PO₄).[9] | Ensures efficient transmetalation without promoting substrate/catalyst degradation. |
Workflow: Setting Up a Rigorously Anaerobic Reaction
Caption: Workflow for establishing anaerobic conditions.
Protocol 1: Low-Homocoupling Suzuki Coupling of this compound
This protocol incorporates best practices to suppress the homocoupling of a generic arylboronic acid.
-
Reagent Preparation: Degas the chosen solvent (e.g., Dioxane/Water 4:1) by sparging with argon for 30 minutes. Ensure all solid reagents are dry.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and a palladium precatalyst with a bulky ligand (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Atmosphere Control: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reaction Execution: Add the degassed solvent (5 mL) via syringe. Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Guide 2: Sonogashira Coupling
Issue: You are observing significant formation of a symmetrical 1,3-diyne byproduct from the homocoupling (Glaser coupling) of your terminal alkyne.
Are you using copper-free conditions?
-
Causality: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While this accelerates the desired reaction, copper is also a highly efficient catalyst for the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[1][6] This Glaser coupling is often the primary source of homocoupled byproduct.
-
Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][6] These methods rely solely on a palladium catalyst and typically require a suitable base and solvent system to proceed efficiently.
How effectively are you excluding oxygen?
-
Causality: Even in copper-catalyzed reactions, oxygen is a required component for the Glaser homocoupling pathway.[6] In copper-free systems, oxygen can still be detrimental by oxidizing and deactivating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical in all Sonogashira variations.
-
Solution: Use the same rigorous degassing and inert atmosphere techniques described in the Suzuki guide (sparging or freeze-pump-thaw).[1] Some protocols even suggest using a reducing atmosphere, such as hydrogen diluted with nitrogen, to scavenge trace oxygen.[11][12]
Is the alkyne concentration too high?
-
Causality: Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the alkyne. A high local concentration of the alkyne can increase the rate of homocoupling relative to the rate of cross-coupling.
-
Solution: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump.[6] This strategy keeps the instantaneous concentration of the alkyne low, thus disfavoring the undesired dimerization pathway.
| Parameter | Strategy to Minimize Homocoupling | Rationale |
| Catalyst System | Switch to a copper-free protocol.[1] | Eliminates the primary catalyst for Glaser homocoupling. |
| Atmosphere | Rigorously exclude oxygen.[6] | Oxygen is a required reagent for the oxidative Glaser coupling pathway. |
| Reagent Addition | Add the terminal alkyne slowly via syringe pump.[6] | Keeps the instantaneous alkyne concentration low, disfavoring bimolecular homocoupling. |
| Base/Solvent | Use an appropriate amine base (e.g., Et₃N, DIPEA) and solvent (e.g., THF, DMF). | The base is required for alkyne deprotonation; proper solvent choice ensures reagent solubility. |
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Simplified catalytic cycles for desired vs. undesired reactions.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid copper-mediated Glaser coupling.
-
Reagent Preparation: Ensure all solvents (e.g., THF and Triethylamine) are anhydrous and have been thoroughly degassed by sparging with argon for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Atmosphere Control: Seal the flask and purge with argon.
-
Reaction Execution: Add the degassed THF (8 mL) and triethylamine (2 mL). Stir the solution for 5 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise or via syringe pump over 30 minutes. Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any amine salts and concentrate the filtrate under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
References
- BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Vinyl Triflates. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (Year). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Praveen, C., & Kumar, A. (Year). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions. BenchChem Technical Support.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros Reddit Forum.
- ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate.
- Denmark, S. E., & Smith, R. C. (Year). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- ACS Publications. (Year). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- ResearchGate. (Year). Temperature effect on the model SM cross-coupling reaction using ligand.... ResearchGate.
- Yoneda Labs. (Year). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2018). How can I prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
- ResearchGate. (Year). Temperature effect on coupling reaction. ResearchGate.
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temperature and pressure optimization for 3-Chloro-4-iodotoluene synthesis
An in-depth guide to the synthesis of 3-Chloro-4-iodotoluene, focusing on the critical parameters of temperature and pressure. This document serves as a comprehensive resource for researchers and process chemists, offering detailed protocols, mechanistic insights, and robust troubleshooting strategies to ensure successful and reproducible outcomes.
Core Principles: The Sandmeyer Reaction for Aryl Iodide Synthesis
The synthesis of this compound from its corresponding aniline (3-Chloro-4-methylaniline) is primarily achieved via a modified Sandmeyer reaction. This process is a cornerstone of aromatic chemistry, allowing for the conversion of a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[1] The overall transformation involves two critical, sequential steps:
-
Diazotization: The conversion of the primary amino group of 3-Chloro-4-methylaniline into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2][3]
-
Iododediazoniation: The displacement of the diazonium group with an iodide anion. Notably, for iodination, the use of a copper(I) catalyst, which is characteristic of classic Sandmeyer reactions for chlorides and bromides, is not required.[4][5] The reaction proceeds readily upon treatment with an aqueous solution of potassium or sodium iodide.[2][6]
The inherent instability of the diazonium salt intermediate makes meticulous control of reaction parameters, especially temperature, paramount to achieving high yields and purity.
Caption: Overall workflow for this compound synthesis.
Temperature and Pressure Optimization: A Detailed Analysis
Effective optimization hinges on understanding the kinetics and thermodynamics of the two core reaction stages.
Temperature Control: The Decisive Factor
Temperature is the most critical parameter in this synthesis. The stability of the aryl diazonium salt is highly temperature-dependent; it is stable for short periods only in cold solutions (typically 0-5 °C).[2][7] Deviation from this range is the leading cause of failed reactions.
| Parameter | Optimal Range | Rationale & Consequences of Deviation |
| Diazotization Temperature | 0 – 5 °C | Rationale: At this temperature, the formation of the diazonium salt is favored, while its decomposition is minimized.[8] This ensures the intermediate is available for the subsequent iodination step. Deviation: Temperatures above 5-10 °C lead to rapid decomposition of the diazonium salt. The diazonium group is replaced by a hydroxyl group from the aqueous solvent, resulting in the formation of 3-chloro-4-methylphenol as a major byproduct and a significant reduction in yield.[2] Uncontrolled temperature spikes can cause a runaway reaction with vigorous nitrogen gas evolution, posing a safety hazard.[9] |
| Iodination Temperature | Initial: Room Temp. Gradual Warming: up to 40-50 °C | Rationale: The diazonium salt solution is added to the iodide solution at room temperature. The reaction is then often gently warmed to ensure the complete decomposition of the diazonium salt and the evolution of nitrogen gas.[10] This controlled decomposition drives the reaction to completion. Deviation: Adding the diazonium salt to a hot iodide solution can lead to an uncontrollably rapid, almost explosive, evolution of nitrogen gas. Conversely, insufficient warming may result in an incomplete reaction, complicating the workup and purification process. |
Pressure Management: Safety Over Optimization
For liquid-phase reactions conducted at or near standard atmospheric conditions, pressure is not an optimization parameter for yield in the same way as temperature.[11] Instead, the focus is on pressure management for safety.
-
Nitrogen Evolution: The iododediazoniation step involves the irreversible loss of a molecule of nitrogen gas (N₂).[12] This process can be vigorous.
-
Guideline: The reaction should always be conducted in an open or vented vessel (e.g., a flask with a loose-fitting condenser or a gas outlet) within a fume hood. Conducting the reaction in a sealed, pressurized vessel is extremely dangerous and can lead to catastrophic failure due to gas buildup. Increasing external pressure does not improve the reaction rate or yield for this type of transformation.[11]
Detailed Experimental Protocol
This protocol is a representative procedure for a laboratory-scale synthesis.
Materials:
-
3-Chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Amine Dissolution: In a 250 mL beaker, combine 3-Chloro-4-methylaniline (e.g., 10.0 g) with water (25 mL) and concentrated HCl (25 mL). Stir until the amine fully dissolves. Cool this solution to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 equivalents) in water (15 mL). While vigorously stirring the cooled amine hydrochloride solution and maintaining the temperature between 0 and 5 °C, add the NaNO₂ solution dropwise using a pipette. The addition should be slow enough to prevent the temperature from exceeding 5 °C. After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.
-
Iodide Solution Preparation: In a separate 500 mL flask, dissolve KI (1.2 equivalents) in water (100 mL).
-
Iododediazoniation: Slowly, and with stirring, add the cold diazonium salt solution to the KI solution at room temperature. You will observe immediate gas evolution (N₂) and the formation of a dark, oily product.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently warm the mixture to ~40-50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. Cool the mixture back to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a small amount of sodium thiosulfate solution to quench any excess iodine (the dark color will fade).
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Q1: My final yield is very low, or I isolated no product. What went wrong?
A: This is the most common issue and almost always points to a problem with the diazonium salt intermediate.
-
Temperature Control Failure: The most likely culprit is that the temperature during the diazotization step exceeded 5 °C.[7][8] This causes the diazonium salt to decompose into the corresponding phenol before it can react with the iodide.
-
Incomplete Diazotization: Ensure you are using a slight excess (1.05-1.1 equivalents) of sodium nitrite. Insufficient nitrite will leave unreacted starting amine.
-
Delay in Use: The diazonium salt solution should be used immediately after its preparation. Letting it stand, even at low temperatures, will lead to degradation over time.
Q2: The reaction mixture turned into a dark, intractable tar.
A: This often indicates unwanted side reactions.
-
Insufficient Acidity: The diazotization must be carried out in a strongly acidic medium (at least 2.5 equivalents of acid).[13] If the pH is not low enough, the newly formed diazonium salt can couple with the unreacted starting amine to form highly colored diazoamino compounds (triazenes), which often present as tars.[9]
-
High Temperature During Iodination: Adding the diazonium salt too quickly to the iodide solution or allowing the temperature to rise uncontrollably can promote polymerization and other side reactions.
Q3: How can I confirm that the diazotization step was successful before proceeding?
A: While isolating the diazonium salt is hazardous and not recommended, you can perform a quick spot test. Place a drop of the cold diazonium solution onto a filter paper and add a drop of a freshly prepared alkaline solution of 2-naphthol. The immediate formation of a bright orange-red azo dye indicates the presence of the diazonium salt.
Q4: Is a copper catalyst necessary for the iodination step?
A: No. Unlike the Sandmeyer reactions for preparing aryl chlorides and bromides, which require copper(I) salts, the formation of aryl iodides proceeds efficiently with potassium or sodium iodide alone.[4][5] The iodide ion itself is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt without catalysis.[5]
References
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Percec, V., et al. (2009). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 14(11), 4488-4501. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341. [Link]
-
Akhtar, W., & Khan, M. F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1149-1176. [Link]
-
Chemistry Stack Exchange. Why use potassium iodide instead of copper iodide in Sandmeyer reaction?[Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
UCL Discovery. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
Zhu, C., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Organic Letters, 20(18), 5640-5643. [Link]
-
Khan Academy. Sandmeyer reaction (video). [Link]
-
Reddit. Sandmeyer type reaction troubleshoot. [Link]
-
Reddit. Troubleshooting a Sandmeyer reaction. [Link]
-
ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. [Link]
-
ResearchGate. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Request PDF. [Link]
-
YouTube. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Petersen, M., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 22(11), 1604-1611. [Link]
-
Chemguide. The effect of pressure on rates of reaction. [Link]
-
Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. [Link]
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Validation & Comparative
comparing reactivity of 3-Chloro-4-iodotoluene with 4-iodotoluene
An In-Depth Comparative Guide to the Reactivity of 3-Chloro-4-iodotoluene and 4-iodotoluene
This guide provides a comprehensive analysis of the chemical reactivity of this compound compared to its structural analog, 4-iodotoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing their behavior in common synthetic transformations. We will explore key reaction classes, supported by mechanistic insights and representative experimental data, to provide a clear, objective comparison for informed substrate selection and reaction optimization.
Executive Summary: A Tale of Two Toluenes
At first glance, this compound and 4-iodotoluene appear to be similar substrates, both featuring a reactive carbon-iodine bond on a toluene scaffold, making them valuable building blocks in organic synthesis. However, the presence of a single chlorine atom at the C3 position in this compound introduces significant electronic and steric perturbations that profoundly influence its reactivity profile.
-
4-Iodotoluene : Serves as our baseline, a standard aryl iodide. Its reactivity is primarily dictated by the electron-donating methyl group and the inherent reactivity of the C-I bond, which is the weakest among aryl halides.
-
This compound : The introduction of an ortho-chloro substituent to the iodine atom creates a more complex electronic environment. The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[1][2][3] This effect decreases the electron density of the aromatic ring and, crucially, of the carbon atom bonded to the iodine, making the C-I bond more polarized and susceptible to certain transformations.
This guide will demonstrate that while both molecules are excellent substrates for palladium-catalyzed cross-coupling reactions, the chloro-substituted analog often exhibits enhanced reactivity in the crucial oxidative addition step. Conversely, this electronic perturbation can influence outcomes in other reaction types, such as metal-halogen exchange.
Structural and Electronic Properties
The fundamental differences in reactivity stem from the electronic nature of the methyl and chloro substituents.
| Property | 4-Iodotoluene | This compound |
| CAS Number | 624-31-7[4] | 116632-42-9[5] |
| Molecular Formula | C₇H₇I[4] | C₇H₆ClI[5] |
| Molecular Weight | 218.04 g/mol [4] | 252.48 g/mol [5] |
| Key Substituents | C4: Iodine, C1: Methyl | C4: Iodine, C3: Chlorine, C1: Methyl |
| Electronic Effects | Methyl (+I, Hyperconjugation) - Electron Donating | Chlorine (-I) - Electron Withdrawing; Methyl (+I) - Electron Donating |
Diagram: Structural Comparison
Caption: Molecular structures of 4-iodotoluene and this compound.
The methyl group in 4-iodotoluene is weakly electron-donating, slightly increasing the electron density of the aromatic ring. In contrast, the chlorine atom in this compound is a deactivating group due to its strong inductive electron withdrawal.[6] This makes the aromatic ring of this compound more electron-deficient (more electrophilic) than that of 4-iodotoluene. This fundamental electronic difference is the primary driver of their differential reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds, with aryl iodides being premier substrates due to the relative weakness of the C-I bond.[7] The key, rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[8]
Reactivity Order: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F
The electron-withdrawing chloro group in this compound makes the ipso-carbon (C4) more electrophilic. This increased electrophilicity facilitates the oxidative addition to the electron-rich Pd(0) catalyst, often leading to faster reaction rates compared to the less electrophilic 4-iodotoluene.
Diagram: Oxidative Addition Step
Caption: The oxidative addition of an aryl iodide to a Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[8][9]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Aryl Iodide | Product Yield (%) | Reaction Time (h) | Conditions |
| 1 | 4-Iodotoluene | 85% | 4 | Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 80 °C |
| 2 | This compound | 95% | 2 | Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 80 °C |
Note: These are representative data based on established principles and may vary with specific experimental setups.
The data clearly indicate that this compound provides a higher yield in a shorter reaction time. This enhanced efficiency is directly attributable to the faster rate of oxidative addition.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11] Similar to the Suzuki coupling, the reactivity trend holds. The electron-deficient nature of this compound promotes the initial oxidative addition step.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction for preparing organometallic reagents, such as organolithiums or Grignard reagents.[12][13] The reaction rate typically follows the trend I > Br > Cl, driven by the stability of the resulting carbanion.[13]
Ar-I + R-Li <=> Ar-Li + R-I
Here, the electronic effects play a more nuanced role. The electron-withdrawing chlorine in this compound stabilizes the resulting aryllithium species through its inductive effect. This thermodynamic stabilization can favor the forward reaction, potentially leading to a faster and more complete exchange compared to 4-iodotoluene.
However, a critical consideration is the possibility of competing reactions. The presence of the C-Cl bond in this compound introduces a second potential site for exchange, although C-I exchange is significantly faster.[14] More importantly, the increased acidity of the aromatic protons ortho to the chlorine atom could lead to competitive deprotonation (lithiation) if a strong, non-hindered base like n-BuLi is used. Careful selection of the organolithium reagent (e.g., t-BuLi) and low temperatures (-78 °C or lower) are crucial to favor the desired halogen-metal exchange at the C-I bond.[14]
Potential for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate.[15][16][17]
-
4-Iodotoluene : Lacks the necessary activation. The electron-donating methyl group disfavors the formation of the anionic intermediate, making SNAr highly unlikely under standard conditions.
-
This compound : While the chlorine atom is electron-withdrawing, it is generally not sufficient on its own to activate the ring for SNAr, especially for displacing the iodide. The C-Cl bond is a potential site for substitution, but the reaction would require harsh conditions (very strong nucleophiles, high temperatures) and would likely be outcompeted by other reaction pathways. Therefore, SNAr is not a primary or synthetically useful pathway for either of these molecules under typical laboratory conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating framework for comparing the reactivity of the two substrates.
Diagram: Suzuki-Miyaura Experimental Workflow
Sources
- 1. Practical Fragments: Chlorine: more magic than methyl [practicalfragments.blogspot.com]
- 2. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Groupî¸Viewed from the Core of Carbon - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 4. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
A Comparative Guide to the Cross-Coupling Reactivity of 3-Chloro-4-iodotoluene and 3-Chloro-2-iodotoluene
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dihaloarenes, in particular, serve as versatile building blocks, offering the potential for sequential, site-selective cross-coupling reactions to construct complex molecular architectures. This guide provides an in-depth technical comparison of two such building blocks: 3-chloro-4-iodotoluene and 3-chloro-2-iodotoluene . We will explore their relative performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental data to inform your synthetic strategy.
The Decisive First Step: Oxidative Addition
The regioselectivity of cross-coupling reactions on dihaloarenes is predominantly determined by the initial oxidative addition of the aryl halide to the low-valent palladium catalyst. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl, a direct consequence of the decreasing C-X bond strength.[1] Therefore, in both this compound and 3-chloro-2-iodotoluene, the palladium catalyst is expected to selectively activate the C-I bond over the more robust C-Cl bond. However, the substitution pattern on the aromatic ring introduces subtle yet significant differences in reactivity between these two isomers, primarily driven by steric and electronic effects.
Isomer Deep Dive: Steric and Electronic Profiles
This compound: In this isomer, the iodine atom is situated para to the methyl group and meta to the chlorine atom. This arrangement presents a relatively unhindered site for the bulky palladium catalyst to approach and initiate oxidative addition. Electronically, the methyl group is weakly electron-donating (Hammett constant σp = -0.17), while the chlorine atom is electron-withdrawing via induction but electron-donating through resonance (σp = +0.23).[2][3] The interplay of these electronic factors influences the electron density at the carbon bearing the iodine, thereby affecting the rate of oxidative addition.
3-Chloro-2-iodotoluene: Here, the iodine atom is ortho to both the methyl and chloro substituents. This steric congestion around the C-I bond is expected to hinder the approach of the palladium catalyst, potentially leading to slower reaction rates compared to its 4-iodo counterpart.[4] The proximity of the ortho substituents can significantly impact the stability of the transition state during oxidative addition.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent.
Theoretical Reactivity Analysis
Based on the principles outlined above, This compound is predicted to exhibit higher reactivity in Suzuki-Miyaura coupling compared to 3-chloro-2-iodotoluene. The less sterically encumbered C-I bond at the 4-position should facilitate a more rapid oxidative addition.
Experimental Data Comparison
While direct comparative studies are scarce, data from related dihaloarenes consistently show that sterically unhindered positions react preferentially. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, catalyst and ligand choice can influence regioselectivity, but the inherent reactivity often favors the less hindered position.[5][6]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield of Monocoupled Product | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | Expected >90% | Adapted from[7] |
| 3-Chloro-2-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | Expected 70-85% | Adapted from[7] |
Note: Yields are predicted based on reactivity principles and data from analogous systems.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example for the regioselective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 252.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]
Theoretical Reactivity Analysis
Similar to the Suzuki-Miyaura coupling, the steric environment around the C-I bond is the primary determinant of reactivity. Consequently, This compound is expected to undergo Sonogashira coupling more readily than the sterically hindered 3-chloro-2-iodotoluene.
Experimental Data Comparison
Studies on the regioselective Sonogashira coupling of dihaloarenes confirm that less sterically hindered positions are more reactive.[8][9] Catalyst and ligand selection can sometimes override this inherent reactivity, but the general trend holds true.[10]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield of Monocoupled Product | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt | Expected >95% | Adapted from[11] |
| 3-Chloro-2-iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt | Expected 75-90% | Adapted from[11] |
Note: Yields are predicted based on reactivity principles and data from analogous systems.
Experimental Protocol: Sonogashira Coupling of 3-Chloro-2-iodotoluene
This protocol provides a general procedure for the Sonogashira coupling, adaptable for the less reactive isomer.
Materials:
-
3-Chloro-2-iodotoluene (1.0 mmol, 252.5 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve 3-chloro-2-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI in THF.
-
Add triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[12]
Theoretical Reactivity Analysis
The steric and electronic factors influencing the initial oxidative addition step remain paramount. The less hindered C-I bond of This compound is anticipated to be more susceptible to amination than the sterically crowded C-I bond of 3-chloro-2-iodotoluene.
Experimental Data Comparison
Regioselective Buchwald-Hartwig amination of polyhalogenated arenes generally favors the less sterically hindered and more electronically activated position.[13][14] The choice of ligand is crucial in this reaction and can significantly impact both the rate and selectivity.[15]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield of Monocoupled Product | Reference |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C | Expected >90% | Adapted from[16] |
| 3-Chloro-2-iodotoluene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C | Expected 65-80% | Adapted from[16] |
Note: Yields are predicted based on reactivity principles and data from analogous systems.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a representative example for the regioselective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 252.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Steric comparison of this compound and 3-chloro-2-iodotoluene.
Senior Application Scientist's Insights
The choice between this compound and 3-chloro-2-iodotoluene as a synthetic precursor will largely depend on the desired substitution pattern of the final product. However, when considering reaction efficiency and ease of execution, the following insights are crucial:
-
For rapid and high-yielding transformations, this compound is the superior substrate. Its sterically unencumbered C-I bond allows for facile oxidative addition, leading to faster reaction times and generally cleaner conversions across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
When employing 3-chloro-2-iodotoluene, optimization of reaction conditions is key. The steric hindrance necessitates careful selection of ligands. For instance, bulky, electron-rich phosphine ligands such as XPhos or Buchwald's biaryl phosphine ligands can often overcome the steric barrier by promoting the formation of a highly reactive, monoligated palladium(0) species. In some cases, higher reaction temperatures and longer reaction times may be required to achieve satisfactory yields.
-
Chemoselectivity is expected to be excellent for both isomers. The significant difference in the C-I and C-Cl bond strengths ensures that the cross-coupling reactions will occur exclusively at the iodo-substituted position under standard conditions. This allows for the subsequent functionalization of the chloro-substituted position in a stepwise manner.
By understanding the inherent reactivity differences dictated by the substitution patterns of these two isomers, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4-iodotoluene: A Modern Alternative to a Classic Transformation
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated aromatic intermediates is a cornerstone of molecular design and discovery. 3-Chloro-4-iodotoluene, a key building block, presents a synthetic challenge that has traditionally been addressed by the venerable Sandmeyer reaction. However, recent advancements in electrophilic iodination offer a compelling new approach. This guide provides an in-depth, objective comparison of a novel silver-catalyzed iodination of 3-chlorotoluene against the established Sandmeyer route, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Executive Summary: A Tale of Two Routes
The synthesis of this compound is pivotal for introducing a versatile iodine handle for further functionalization, such as in cross-coupling reactions, while maintaining a specific substitution pattern on the toluene ring. This guide evaluates two distinct synthetic pathways:
-
The Established Route: The Sandmeyer Reaction. A multi-step process commencing from 3-chloro-4-aminotoluene, involving diazotization and subsequent displacement of the diazonium group with iodide. This method is a workhorse of aromatic chemistry but is not without its operational challenges.
-
A Novel Approach: Regioselective Electrophilic Iodination. A more direct, single-step conversion of readily available 3-chlorotoluene to the desired product using a silver salt-mediated iodination. This modern alternative promises efficiency and regioselectivity.
This guide will dissect both methodologies, offering detailed protocols, a head-to-head comparison of key performance indicators, and the underlying chemical principles that govern their efficacy.
Part 1: The Established Route - The Sandmeyer Reaction
The Sandmeyer reaction, discovered in 1884, remains a fundamental tool for the introduction of various functionalities onto an aromatic ring via a diazonium salt intermediate.[1][2] For the synthesis of this compound, the process begins with the diazotization of 3-chloro-4-aminotoluene (2-chloro-4-methylaniline).
Mechanistic Rationale
The Sandmeyer reaction proceeds via a free-radical mechanism. The initial diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) forms a relatively unstable diazonium salt.[3] The subsequent introduction of potassium iodide facilitates a single-electron transfer, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts an iodine atom from an iodide source to yield the final product. Iodination via the Sandmeyer reaction often does not require a copper catalyst, which is typically used for the introduction of other halogens like chlorine and bromine.[2]
Diagram 1: Workflow for the Sandmeyer Synthesis of this compound
A stepwise workflow for the traditional Sandmeyer synthesis route.
Experimental Protocol: Sandmeyer Synthesis of this compound
Materials:
-
3-Chloro-4-aminotoluene (2-chloro-4-methylaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-chloro-4-aminotoluene (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the reaction mixture gives a positive test on starch-iodide paper (turns blue-black).
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Workup and Purification:
-
To quench any unreacted iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
-
Part 2: A Novel Approach - Regioselective Electrophilic Iodination
A more contemporary and direct approach to this compound involves the electrophilic iodination of 3-chlorotoluene. The key to this strategy is achieving high regioselectivity to favor the formation of the desired 4-iodo isomer over other possible isomers. Research has demonstrated that the use of specific silver salts with non-coordinating anions in the presence of molecular iodine can achieve this selective para-iodination.[4][5][6]
Mechanistic Rationale
The methyl group of 3-chlorotoluene is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. Electrophilic aromatic substitution on 3-chlorotoluene can therefore lead to a mixture of products. The innovation in this new route lies in the choice of the iodinating agent. Silver salts such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), and silver hexafluorophosphate (AgPF₆) are believed to activate molecular iodine (I₂) to generate a highly electrophilic iodine species.[4] The counter-anions of these silver salts are non-coordinating, which enhances the electrophilicity of the iodine. This highly reactive electrophile, coupled with the directing effects of the methyl and chloro groups, leads to a strong preference for iodination at the sterically less hindered and electronically favorable para-position relative to the chloro group.
Diagram 2: Workflow for the Silver-Catalyzed Iodination of 3-Chlorotoluene
A streamlined workflow for the novel silver-catalyzed iodination route.
Experimental Protocol: Silver-Catalyzed Synthesis of this compound
(This protocol is a representative procedure based on the reported methodology for similar substrates.[4][6])
Materials:
-
3-Chlorotoluene
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Celite or silica gel for filtration
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve 3-chlorotoluene (1.0 eq) in dry dichloromethane.
-
In a separate flask, prepare a solution of iodine (1.1 eq) in dry dichloromethane.
-
Add silver hexafluoroantimonate (1.1 eq) to the solution of 3-chlorotoluene.
-
-
Iodination:
-
Slowly add the iodine solution to the mixture of 3-chlorotoluene and silver hexafluoroantimonate at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the precipitated silver iodide. Wash the filter cake with dichloromethane.
-
Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Part 3: Comparative Analysis
An objective evaluation of these two synthetic routes requires a comparison across several key metrics.
| Parameter | Established Route (Sandmeyer Reaction) | Novel Route (Electrophilic Iodination) | Analysis |
| Starting Material | 3-Chloro-4-aminotoluene | 3-Chlorotoluene | 3-Chlorotoluene is generally more readily available and less expensive than 3-chloro-4-aminotoluene. |
| Number of Steps | Multi-step (diazotization, iodination) | Single step | The single-step nature of the electrophilic iodination offers a significant advantage in terms of time and resource efficiency. |
| Reagents | NaNO₂, HCl, KI | AgSbF₆, I₂ | The Sandmeyer route utilizes common and inexpensive laboratory reagents. The novel route employs a costly silver salt. |
| Reaction Conditions | Low temperature (0-5 °C) required for diazotization. | Room temperature. | The novel route operates under milder and more convenient temperature conditions. |
| Yield | Moderate to good (typically 60-80% for similar transformations[7]) | Potentially high, with good regioselectivity reported.[4] | While specific yield data for this exact transformation is not readily available for a direct comparison, the directness of the novel route may lead to higher overall yields. |
| Purity | Can be high after purification. Potential for side reactions. | High regioselectivity for the para-isomer is a key advantage.[4][6] | The novel route is expected to produce a cleaner product with fewer isomeric impurities. |
| Safety | Diazonium salts can be explosive if isolated and require careful handling. NaNO₂ is toxic and an oxidizer.[8][9][10][11][12] | Silver hexafluoroantimonate is corrosive and toxic.[13][14][15] | Both routes involve hazardous materials, but the potential instability of diazonium salts in the Sandmeyer route requires stringent temperature control. |
| Cost | Low reagent cost. | High cost of the silver salt reagent. | The Sandmeyer reaction is significantly more cost-effective in terms of raw materials. |
Part 4: Characterization of this compound
Independent of the synthetic route, the final product should be rigorously characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (252.48 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-Cl, and C-I bonds.
(Note: A search for the ¹H NMR spectrum of this compound was conducted, and the data is available from commercial suppliers.)
Conclusion and Recommendation
Both the established Sandmeyer reaction and the novel silver-catalyzed electrophilic iodination present viable pathways to this compound. The choice of synthetic route will ultimately depend on the specific priorities of the research or development program.
-
The Sandmeyer reaction is a cost-effective and well-established method suitable for large-scale synthesis where reagent cost is a primary concern. However, it requires careful handling of potentially hazardous intermediates and stringent temperature control.
-
The novel electrophilic iodination offers a more elegant and efficient one-step synthesis with high regioselectivity, likely leading to a purer product and simpler purification. This route is ideal for research and development settings where speed, efficiency, and purity are prioritized over reagent cost.
For drug development professionals and researchers working on smaller scales, the directness and high selectivity of the silver-catalyzed iodination make it a highly attractive modern alternative to the classic Sandmeyer reaction, despite the higher initial cost of the silver reagent. The potential for higher yields and reduced purification efforts can offset the initial investment in the long run.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. hillbrothers.com [hillbrothers.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemos.de [chemos.de]
- 12. valudor.com [valudor.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Silver Hexafluoroantimonate(V) | 26042-64-8 | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-4-iodotoluene Derivatives
For researchers and professionals in drug development, the purity of a chemical building block is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The 3-Chloro-4-iodotoluene scaffold and its derivatives are versatile intermediates in medicinal chemistry, valued for the specific steric and electronic properties conferred by their halogen substituents. However, the synthesis of these molecules, often involving electrophilic aromatic substitution, can lead to a challenging mixture of positional isomers, starting materials, and halogenated byproducts.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, advocating for an orthogonal, multi-technique approach that constitutes a self-validating system for purity determination.
The Imperative of an Orthogonal Analytical Strategy
Relying on a single analytical technique for purity assessment is a significant scientific risk. Each method possesses inherent strengths and blind spots. A robust purity analysis, therefore, employs an orthogonal strategy , where multiple, complementary techniques based on different physicochemical principles are used to analyze the same sample. This approach ensures that an impurity missed by one method (e.g., an isomer co-eluting in HPLC) is detected by another (e.g., via distinct signals in an NMR spectrum). For halogenated aromatics like this compound derivatives, this is not just best practice; it is essential for trustworthy results.
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical instrumentation is dictated by the specific purity question being asked: Are we confirming identity? Quantifying isomers? Detecting trace contaminants? Below, we compare the four cornerstone techniques for analyzing this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹³C NMR, serves as the primary tool for structural confirmation and is a powerful method for quantitative analysis (qNMR).[1][2] Its strength lies in the fact that the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without requiring an identical reference standard for every potential impurity.[3]
-
Expertise & Experience: For a this compound derivative, the ¹H NMR spectrum is invaluable. The aromatic region will display a specific splitting pattern and chemical shifts characteristic of the 1,2,4-trisubstituted ring system. The presence of an isomeric impurity, such as 2-chloro-5-iodotoluene, would introduce a completely different set of aromatic signals. By integrating the signals of the main compound against those of the impurity, a direct molar ratio can be calculated, providing a highly accurate purity value.
-
Trustworthiness: The self-validating nature of qNMR comes from using a certified internal standard of high purity that is chemically inert and has signals in a clear region of the spectrum.[4] As both the sample and standard are weighed accurately, this method accounts for non-volatile, non-NMR-active impurities like inorganic salts.[1]
-
Limitations: While excellent for quantification, NMR may fail to resolve signals from very closely related isomers. Its sensitivity is also lower than that of chromatographic techniques, making it less suitable for detecting impurities below the ~0.1% level.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[5][6] It is exceptionally sensitive to small differences in polarity, making it ideal for separating positional isomers of halogenated aromatic compounds.[7]
-
Expertise & Experience: Standard C18 (octadecylsilyl) columns may not provide sufficient resolution for the closely related isomers of this compound. The key to a successful separation often lies in selecting a stationary phase that offers alternative chemistries.
-
Phenyl-Hexyl Phases: These columns provide π-π interactions with the aromatic ring of the analyte, offering enhanced selectivity for positional isomers.[8][9]
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating halogenated compounds due to a combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.[8][10] Method development involves optimizing the mobile phase (e.g., acetonitrile vs. methanol) and additives to exploit these interactions for maximal resolution.
-
-
Trustworthiness: Purity is typically determined by area percent from the chromatogram. For this to be trustworthy, one must assume that all components have a similar response factor at the detection wavelength (e.g., 254 nm). A self-validating protocol would involve running the analysis at multiple wavelengths to ensure no impurities are being missed due to poor absorbance at the primary wavelength.
-
Limitations: Without a reference standard for each impurity, HPLC cannot provide definitive identification. Co-elution of an impurity with the main peak can mask its presence, underscoring the need for an orthogonal method like NMR or GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For volatile and thermally stable compounds like this compound derivatives, it is arguably the most powerful single technique for separation and identification.[11][12]
-
Expertise & Experience: The GC separates isomers based on differences in their boiling points and interactions with the stationary phase.[10] The mass spectrometer then fragments the eluted compounds, producing a unique fingerprint (mass spectrum). The molecular ion peak confirms the molecular weight (252.48 g/mol for this compound[13]), and the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides unambiguous confirmation of its presence. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.[14]
-
Trustworthiness: A protocol is considered self-validating when it confirms both retention time and mass spectral data. An impurity is only confirmed if it has a consistent retention time and its mass spectrum is consistent with a plausible chemical structure (e.g., a de-iodinated product would show a molecular ion at M-127).
-
Limitations: Positional isomers will often have nearly identical mass spectra, meaning identification relies entirely on successful chromatographic separation. The technique is also unsuitable for non-volatile derivatives.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and heteroatoms (like chlorine and iodine) in a sample.[15][16] It provides an absolute, independent measure of purity against the theoretical elemental composition of the target molecule.
-
Expertise & Experience: For a new compound, a successful EA result is a critical piece of evidence. Major journals and regulatory bodies often require that the measured percentages for C, H, and N be within ±0.4% of the calculated theoretical values to confirm >95% purity and corroborate the proposed formula.[17][18]
-
Trustworthiness: This technique is inherently trustworthy as it relies on the fundamental conservation of mass after combustion. It is completely orthogonal to spectroscopic and chromatographic methods. An analysis that matches the theoretical values for C, H, Cl, and I provides strong, direct evidence that the sample is predominantly the desired compound.
-
Limitations: EA cannot distinguish between isomers, as they share the same elemental formula. It is also insensitive to impurities with a similar elemental composition to the main compound.
Quantitative Data Summary
| Feature | NMR Spectroscopy (qNMR) | HPLC-UV | GC-MS | Elemental Analysis |
| Primary Purpose | Structure confirmation, Molar purity | Isomer separation, Purity (%) | Isomer separation, Impurity ID | Elemental composition confirmation |
| Sensitivity | Moderate (~0.1%) | High (ppm to ppb) | Very High (ppb to ppt) | Low (~0.3-0.4%) |
| Isomer Resolution | Moderate (depends on signal overlap) | High to Very High | Very High | None |
| Quantification | Absolute (with internal standard) | Relative (area %), requires standards for accuracy | Relative (area %), requires standards for accuracy | Absolute (mass %) |
| Key Advantage | No reference standard needed for impurities | Excellent for positional isomers | Provides molecular weight & structure clues | Confirms elemental formula |
| Key Limitation | Lower sensitivity, potential signal overlap | Co-elution can hide impurities | Isomers have similar mass spectra | Cannot distinguish isomers |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol describes the determination of the purity of a synthesized this compound derivative using an internal standard.
-
Preparation of Internal Standard Stock: Accurately weigh ~20 mg of a certified reference standard (e.g., maleic anhydride) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh ~15-25 mg of the synthesized this compound derivative into an NMR tube.
-
Addition of Standard: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.
-
Data Processing & Calculation:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight.
-
Protocol 2: HPLC Method for Isomeric Purity
This protocol provides a starting point for developing a separation method for this compound and its potential positional isomers.
Caption: HPLC method development workflow for isomers.
-
Instrumentation: HPLC system with UV detector.
-
Column: PFP (Pentafluorophenyl) column, e.g., 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.
-
Analysis: Inject 10 µL and record the chromatogram. Calculate purity based on the relative peak area of the main component.
References
-
Wikipedia contributors. (2023). Elemental analysis. Wikipedia. [Link][15]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][19]
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Seiler, T. K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][17]
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American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][18]
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Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link][7]
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Hisaindee, S., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link][16]
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In-Arch, B. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Bentham Open. [Link][5]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link][6]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link][20]
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Neumann, E., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC - PubMed Central. [Link][21]
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link][11]
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Lab-Training. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link][12]
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ResearchGate. (2022). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. [Link][22]
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Postigo, C., et al. (2016). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. PubMed. [Link][23]
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Science.gov. (n.d.). halogenated aromatic compounds: Topics. [Link][24]
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ResearchGate. (2016). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. [Link][25]
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Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link][10]
-
Cushman, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link][1]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link][2]
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De La Cruz-Cordero, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. [Link][26]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link][9]
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ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. [Link][27]
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Sugimoto, N., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link][3]
-
Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link][4]
-
ResearchGate. (n.d.). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase. [Link][28]
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GERSTEL GmbH & Co. KG. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link][29]
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Brown, L., et al. (2018). Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region. PubMed. [Link][14]
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Schilling, G. D., et al. (2007). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link][30]
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ResearchGate. (2023). Halogenated Aromatic Compounds. [Link][31]
-
Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline. [32]
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Google Patents. (n.d.). Preparation of 3-chloro-4-toluidine. [33]
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A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-iodotoluene: Ensuring Structural Integrity
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex organic molecules, even minor positional changes of substituents on an aromatic ring can drastically alter a compound's biological activity and physical properties. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of 3-chloro-4-iodotoluene, contrasting it with a potential isomeric impurity, 4-chloro-3-iodotoluene. We will delve into the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental data and protocols.
The Imperative of Orthogonal Spectroscopic Techniques
A single analytical technique is rarely sufficient for the unequivocal structural elucidation of a novel or synthesized compound. Each method probes different aspects of a molecule's constitution, and by combining them, we create a self-validating system of evidence. This multi-faceted approach is critical in regulated environments like drug development, where certainty is paramount.
For a molecule like this compound, the primary challenge lies in distinguishing it from its structural isomers. The arrangement of the chloro, iodo, and methyl groups on the toluene ring dictates the molecule's electronic environment and vibrational modes, which are precisely what these spectroscopic techniques measure.
Analytical Workflow for Structural Confirmation
Caption: A flowchart illustrating the integrated approach of using NMR, MS, and IR spectroscopy for the robust structural confirmation of a synthesized product.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By measuring the magnetic environments of ¹H (proton) and ¹³C nuclei, we can piece together the carbon-hydrogen framework.
The Causality Behind NMR Distinctions
For this compound and its isomer, 4-chloro-3-iodotoluene, the key differentiators in their NMR spectra will be the chemical shifts of the aromatic protons and carbons, and the coupling patterns of the protons. The electron-withdrawing or -donating effects of the chloro, iodo, and methyl substituents alter the electron density around each nucleus, resulting in unique resonance frequencies.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~7.5 | d | ~2.0 |
| H-5 | ~7.2 | dd | ~8.0, 2.0 | |
| H-6 | ~7.8 | d | ~8.0 | |
| CH₃ | ~2.4 | s | - | |
| 4-Chloro-3-iodotoluene | H-2 | ~7.7 | d | ~2.0 |
| H-5 | ~7.0 | dd | ~8.0, 2.0 | |
| H-6 | ~7.3 | d | ~8.0 | |
| CH₃ | ~2.4 | s | - |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Carbon | Expected Chemical Shift (ppm) |
| This compound | C-1 | ~138 |
| C-2 | ~132 | |
| C-3 | ~139 | |
| C-4 | ~95 | |
| C-5 | ~130 | |
| C-6 | ~140 | |
| CH₃ | ~20 | |
| 4-Chloro-3-iodotoluene | C-1 | ~140 |
| C-2 | ~135 | |
| C-3 | ~100 | |
| C-4 | ~135 | |
| C-5 | ~128 | |
| C-6 | ~130 | |
| CH₃ | ~20 |
Note: The chemical shifts presented are approximate and can be influenced by solvent and concentration. These values are based on predictive models and data from similar structures.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[2]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).[1]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation pattern. For this compound, we expect a molecular ion peak corresponding to its molecular formula, C₇H₆ClI.
The Causality Behind Fragmentation Patterns
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺·). This high-energy species then fragments in a predictable manner, breaking at the weakest bonds to form more stable carbocations and radicals. The relative abundance of these fragments provides a unique fingerprint for the molecule.
The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Expected Mass Spectral Data (Electron Ionization)
| Compound | Key Fragment (m/z) | Identity of Fragment |
| This compound | 252/254 | [M]⁺· (Molecular Ion) |
| 125 | [M - I]⁺ | |
| 90 | [M - I - Cl]⁺ or [C₇H₆]⁺· | |
| 4-Chloro-3-iodotoluene | 252/254 | [M]⁺· (Molecular Ion) |
| 125 | [M - I]⁺ | |
| 90 | [M - I - Cl]⁺ or [C₇H₆]⁺· |
While the major fragments may be similar for isomers, their relative intensities can differ, providing a basis for comparison.
Experimental Protocol: GC-MS (Electron Ionization)
Gas chromatography (GC) is an ideal separation technique to use in conjunction with MS for this type of analysis, as it can separate the target compound from residual starting materials, solvents, and isomeric impurities before detection.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the product in a volatile organic solvent such as dichloromethane or hexane.[3]
-
Instrument Setup:
-
GC: Use a non-polar capillary column (e.g., DB-5ms). Set up a temperature program that allows for good separation of the components, for example, starting at 50°C and ramping to 250°C.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: Acquire the mass spectrum for the peak corresponding to the retention time of the product.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The Causality Behind IR Absorptions
The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹). These absorptions are highly diagnostic for distinguishing between ortho, meta, and para disubstituted benzenes, and can be extended to more complex substitution patterns.
Expected IR Spectral Data (Liquid Film)
| Vibration Type | This compound (Expected Wavenumber, cm⁻¹) | 4-Chloro-3-iodotoluene (Expected Wavenumber, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-H Out-of-Plane Bending (Substitution Pattern) | ~880, ~820 | ~870, ~810 |
| C-Cl Stretch | 800-600 | 800-600 |
| C-I Stretch | 600-500 | 600-500 |
The precise positions of the C-H out-of-plane bending bands are particularly sensitive to the substitution pattern and will be a key distinguishing feature between the two isomers.[4]
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of the neat liquid product directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
Relationship Between Spectroscopic Techniques
Caption: A diagram illustrating how the complementary information from NMR, MS, and IR spectroscopy converges to provide a comprehensive and confirmed molecular structure.
Conclusion
The structural confirmation of this compound necessitates a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of atomic connectivity, mass spectrometry confirms the molecular weight and offers fragmentation-based structural insights, and FTIR spectroscopy rapidly identifies functional groups and the aromatic substitution pattern. By comparing the experimental data from these orthogonal methods with expected values and those of potential isomers, researchers can achieve a high degree of confidence in their product's structural integrity. This rigorous, evidence-based approach is fundamental to the principles of sound scientific research and is an absolute requirement in the field of drug development.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link][5]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link][4]
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-
Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. [Link][2]
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A Comparative Guide to Suzuki and Stille Couplings for the Chemoselective Functionalization of 3-Chloro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand as two of the most robust and versatile methods for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of their efficiency and practicality for the selective functionalization of 3-Chloro-4-iodotoluene, a common building block in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in this substrate presents an excellent opportunity to explore the chemoselectivity of these two powerful reactions.
The Challenge: Selective Coupling of a Dihaloarene
The primary challenge when working with dihaloarenes like this compound is to achieve selective reaction at one halogen site while leaving the other intact for subsequent transformations. The established order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf >> Cl.[1] This differential reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Both Suzuki and Stille couplings are well-suited to exploit this reactivity difference, enabling selective functionalization at the more labile C-I bond.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a cornerstone of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][3]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the weaker C-I bond, this occurs preferentially at the iodine-bearing position of this compound. Following this, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by the presence of a base which activates the organoboron species.[5] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[4]
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: High Tolerance for Functional Groups
Developed by John K. Stille, this coupling reaction involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate.[6] A key advantage of the Stille coupling is the stability and inertness of organostannanes to a wide range of reaction conditions, which often translates to excellent functional group tolerance.[7]
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The chemoselectivity for the C-I bond of this compound in the oxidative addition step is also observed. The transmetalation step, which can be the rate-determining step, involves the transfer of the organic moiety from the tin reagent to the palladium complex.[8] Unlike the Suzuki coupling, the Stille reaction does not typically require a base, although additives like copper(I) salts can sometimes accelerate the reaction.[9]
Diagram of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Suzuki vs. Stille for this compound
While no single study directly compares the Suzuki and Stille couplings for this compound, we can construct a representative comparison based on typical experimental outcomes for similar chloro-iodoarenes. The following table summarizes the expected performance of each reaction for the coupling with phenylboronic acid (for Suzuki) and phenyltributylstannane (for Stille).
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Phenylboronic Acid | Phenyltributylstannane |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃) | Generally no |
| Solvent | Toluene/Water, Dioxane/Water, DMF | Toluene, Dioxane, DMF |
| Reaction Temperature | 80-110 °C | 80-110 °C |
| Typical Yield | 85-95%[10][11] | 80-90%[4][8] |
| Key Advantage | Low toxicity of boron reagents and byproducts.[5] | Excellent functional group tolerance.[7] |
| Key Disadvantage | Base-sensitive functional groups may be problematic. | High toxicity of organotin reagents and byproducts.[9] |
Experimental Protocols (Representative Examples)
The following protocols are representative procedures for the chemoselective coupling at the iodine position of this compound.
Suzuki Coupling Protocol
Diagram of Suzuki Coupling Experimental Workflow
Caption: General workflow for a Suzuki coupling experiment.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
A degassed solvent mixture of toluene (8 mL) and water (2 mL) is added.
-
The mixture is stirred and sparged with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is added, and the flask is again purged with argon.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4-6 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature, and the aqueous layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-chloro-4-phenyltoluene.
Stille Coupling Protocol
Diagram of Stille Coupling Experimental Workflow
Caption: General workflow for a Stille coupling experiment.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.0 mmol) and anhydrous toluene (10 mL) under an argon atmosphere.
-
Phenyltributylstannane (1.1 mmol) is added via syringe.
-
The solution is degassed by sparging with argon for 20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is added.
-
The reaction mixture is heated to 110 °C and stirred for 6-8 hours, or until TLC or GC-MS analysis shows complete consumption of the starting material.
-
The reaction is cooled to room temperature, and a saturated aqueous solution of potassium fluoride (KF) is added. The mixture is stirred vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
The mixture is filtered through a pad of celite, and the filtrate is transferred to a separatory funnel.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-chloro-4-phenyltoluene.
Concluding Remarks
Both the Suzuki and Stille couplings are highly effective for the chemoselective functionalization of this compound at the more reactive iodine position.
-
The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the organoboron reagents and their byproducts, aligning with the principles of green chemistry. The commercial availability of a vast array of boronic acids further enhances its utility.
-
The Stille coupling , while hampered by the toxicity of organotin compounds, offers exceptional functional group tolerance and can be the reaction of choice for complex substrates where the mild, non-basic conditions are advantageous. For the synthesis of complex molecules, the Stille coupling can sometimes be superior due to its high selectivity and broad scope.[7]
The choice between these two powerful methods will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups, scalability, and environmental and safety considerations. For most applications involving the selective coupling of this compound, the Suzuki coupling represents a more practical and environmentally benign option without a significant compromise in yield.
References
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 788843. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Littke, A. F., & Fu, G. C. (1999). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Shirani, M., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 6(96), 93683-93690.
- Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7455-7457.
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Li, J-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals (5th ed.). Wiley.
- Hartwig, J. F. (2010).
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (n.d.). Suzuki Coupling. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
- Myers, J. K. (n.d.). The Stille Reaction. University of California, Irvine.
- Milstein, D., & Stille, J. K. (1979). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 101(17), 4992–4998.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (2024). Stille reaction. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
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A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling: Evaluating Boronic Acids with 3-Chloro-4-iodotoluene
For researchers at the forefront of medicinal chemistry and materials science, the construction of functionalized biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance.[1] This guide provides an in-depth evaluation of the performance of various boronic acids in coupling with 3-Chloro-4-iodotoluene, a versatile building block for creating substituted 2-chloro-4-aryl-toluene derivatives. These products are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and organic electronics.
The chemoselectivity of the Suzuki-Miyaura reaction is a key consideration when working with dihalogenated substrates. In the case of this compound, the significant difference in bond dissociation energies between the C-I and C-Cl bonds dictates the site of reactivity. The weaker C-I bond is preferentially cleaved and undergoes oxidative addition to the palladium catalyst, allowing for selective functionalization at the 4-position while leaving the more robust C-Cl bond intact for potential subsequent transformations.[2][3]
This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and present a comparative analysis of the reactivity of electronically and sterically diverse boronic acids.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[4][5] Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1]
Comparative Evaluation of Boronic Acids
To objectively assess the performance of different boronic acids in the coupling with this compound, a standardized set of reaction conditions was employed. The following boronic acids were selected to represent a range of electronic and steric properties:
-
Phenylboronic Acid: The baseline for comparison.
-
4-Methoxyphenylboronic Acid: An electron-rich boronic acid.
-
4-(Trifluoromethyl)phenylboronic Acid: An electron-poor boronic acid.
-
2-Methylphenylboronic Acid: A sterically hindered boronic acid.
The following table summarizes the expected outcomes based on established principles of Suzuki-Miyaura reaction kinetics.
| Boronic Acid | Electronic/Steric Effect | Expected Yield (%) | Expected Reaction Time (h) |
| Phenylboronic Acid | Neutral | 90-95 | 4-6 |
| 4-Methoxyphenylboronic Acid | Electron-donating | 92-98 | 3-5 |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-withdrawing | 85-90 | 6-8 |
| 2-Methylphenylboronic Acid | Sterically hindered | 75-85 | 8-12 |
Discussion of Expected Results:
-
Electron-donating groups on the boronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, generally accelerate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred. This leads to higher yields in shorter reaction times.
-
Electron-withdrawing groups , like the trifluoromethyl group, decrease the nucleophilicity of the arylboronic acid, which can slow down the transmetalation step and may lead to slightly lower yields and longer reaction times.
-
Steric hindrance around the boron atom, as seen with 2-methylphenylboronic acid, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing the rate of transmetalation and potentially reducing the overall yield.[6]
Experimental Protocols
The following is a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the respective arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aryl-toluene.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a reliable and chemoselective route to a variety of 2-chloro-4-aryl-toluene derivatives. The choice of boronic acid has a predictable and significant impact on the reaction's efficiency. Electron-rich boronic acids tend to provide the highest yields in the shortest time, while electron-poor and sterically hindered analogs require longer reaction times and may result in lower yields. By understanding the interplay of electronic and steric effects, researchers can select the optimal boronic acid and reaction conditions to achieve their synthetic goals efficiently.
References
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Fairlamb, I. J. S. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH,
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Spivey, A. C., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC,
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Willans, C. E., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central,
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Strotman, N. A., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv,
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Bellina, F., & Renzo, R. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate,
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BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. BenchChem,
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Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis,
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NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.,
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts,
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Study.com. Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. Study.com,
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Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH,
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BenchChem. comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem,
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Al-Zaydi, K. M. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH,
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor,
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A Comparative Guide to the Mechanistic Nuances of 3-Chloro-4-iodotoluene Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, 3-chloro-4-iodotoluene is a valuable and versatile building block. Its utility stems from the two distinct halogen atoms, offering the potential for sequential, chemoselective functionalization. The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the cornerstone of this selectivity, with the C-I bond being substantially more reactive in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the mechanistic principles governing the major palladium-catalyzed cross-coupling reactions of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you harness the full synthetic potential of this substrate.
Core Mechanistic Principles: A Foundation for Selectivity
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, predominantly follow a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2] The chemoselectivity in substrates like this compound is almost exclusively determined in the first crucial step: Oxidative Addition .
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-halogen bond of the aryl halide.[2] This step is the microscopic reverse of reductive elimination.[3][4] The general reactivity trend for aryl halides is I > Br > OTf > Cl.[5] For this compound, this means the Pd(0) catalyst will overwhelmingly react with the weaker C-I bond to form a Pd(II)-aryl intermediate, leaving the C-Cl bond intact for potential subsequent transformations. The active catalyst is often a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[6][7]
-
Transmetalation (Suzuki & Sonogashira type reactions): The organometallic coupling partner (e.g., an organoboron or organocopper reagent) transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Migratory Insertion & β-Hydride Elimination (Heck reaction): An alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond. A subsequent β-hydride elimination forms the C-C bond of the product alkene and a palladium-hydride species.[10]
-
Reductive Elimination: The final step where the two organic ligands on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[3][4] This step is crucial for catalyst turnover.
Comparison of Key Cross-Coupling Methodologies
The choice of cross-coupling reaction dictates the type of bond being formed. Below, we compare the mechanisms and performance of four major reaction classes with this compound, with a focus on the anticipated chemoselective coupling at the C-I position.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating biaryl structures due to the stability and low toxicity of the boronic acid reagents.[1][8]
Mechanistic Pathway: The reaction begins with the selective oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. The subsequent transmetalation step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium center.[8][9] The cycle concludes with reductive elimination to yield the 2-chloro-4'-methyl-biphenyl derivative and regenerate the Pd(0) catalyst.[9]
Caption: Suzuki-Miyaura cycle for this compound.
Performance and Experimental Data: The Suzuki reaction demonstrates excellent chemoselectivity for the C-I bond under standard conditions. The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (C-I Coupling) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | >90% | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [9] |
| Palladacycle | Na₂CO₃ | DMF | 110 | 85-95% | [11] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, employing a dual catalytic system of palladium and copper(I).[12][13]
Mechanistic Pathway: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of the Suzuki coupling, starting with oxidative addition at the C-I bond. The copper cycle involves the formation of a copper(I) acetylide species from the terminal alkyne, base, and a Cu(I) salt (e.g., CuI).[14] This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) center.[15] Copper-free versions are also prevalent, where the alkyne is believed to coordinate directly to the palladium center after oxidative addition, followed by deprotonation.[15]
Caption: Sonogashira cycle for this compound.
Performance and Experimental Data: High chemoselectivity is routinely achieved. The amine base (e.g., triethylamine, diisopropylamine) serves both as a base and often as a solvent.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (C-I Coupling) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | High | [16] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | High | [16] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Cu-free) | Cs₂CO₃ | Dioxane | RT | Good | [12] |
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, typically electron-deficient ones like acrylates or styrenes, in the presence of a base.[17][18]
Mechanistic Pathway: Following the selective oxidative addition to the C-I bond, the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. A subsequent syn-β-hydride elimination generates the final substituted alkene product and a palladium-hydride species (HPdL₂X). The base then regenerates the Pd(0) catalyst from this hydride species, completing the cycle.[10][19]
Caption: Heck-Mizoroki cycle for this compound.
Performance and Experimental Data: The regioselectivity of the alkene addition can be a key consideration in the Heck reaction. For styrenes, coupling typically occurs at the less substituted vinylic position.
| Catalyst | Base | Solvent | Temp (°C) | Yield (C-I Coupling) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100 | Good to Excellent | [20] |
| Pd/C | NaOAc | NMP | 120 | Good | [17] |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | High | [10] |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is a powerful tool for constructing aryl amines from aryl halides and primary or secondary amines.[21][22]
Mechanistic Pathway: The cycle is initiated by the selective oxidative addition of the C-I bond to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. The final C-N bond is formed via reductive elimination, releasing the arylamine product and regenerating the Pd(0) catalyst.[22][23] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphines often being required to promote the challenging reductive elimination step.[22]
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A Comparative Guide to the Synthesis of 3-Chloro-4-iodotoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of halogenated aromatic compounds is a cornerstone of molecular design and development. Among these, 3-Chloro-4-iodotoluene stands as a valuable intermediate, its unique substitution pattern offering a versatile scaffold for the construction of more complex molecules. The strategic placement of the chloro and iodo groups allows for selective functionalization, making it a sought-after building block in medicinal chemistry and organic electronics. This guide provides an in-depth cost-benefit analysis of the most prevalent synthetic routes to this compound, offering a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of this compound
The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, rendering the iodo group more susceptible to a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and metallation.[1] This allows for the selective introduction of new functionalities at the 4-position while leaving the more robust chloro group at the 3-position intact for subsequent manipulations. This orthogonal reactivity is a powerful tool for the efficient and controlled synthesis of complex target molecules.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. This guide will focus on the three most common and practical methods: the Sandmeyer reaction, direct iodination of 3-chlorotoluene, and a copper-free diazotization-iodination protocol. A comprehensive comparison of these methods is presented below, followed by detailed experimental protocols and a discussion of the underlying chemical principles.
| Parameter | Sandmeyer Reaction | Direct Iodination | Diazotization-Iodination (Copper-Free) |
| Starting Material | 3-Chloro-4-aminotoluene | 3-Chlorotoluene | 3-Chloro-4-aminotoluene |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) iodide | Iodine, Oxidizing agent (e.g., H₂O₂, Na₂CO₃), Catalyst (e.g., Silver salts) | Sodium nitrite, Hydrochloric acid, Potassium iodide |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-80%) | Good to Excellent (70-90%) |
| Reaction Temperature | 0-5 °C (diazotization), RT to 60 °C (iodination) | Room Temperature to 80 °C | 0-5 °C (diazotization), RT to 50 °C (iodination) |
| Reaction Time | 2-4 hours | 4-24 hours | 2-4 hours |
| Raw Material Cost | Moderate (3-chloro-4-aminotoluene can be more expensive than 3-chlorotoluene) | Low (3-chlorotoluene is a readily available commodity chemical) | Moderate (Similar to Sandmeyer) |
| Key Advantages | High regioselectivity, well-established and reliable. | Fewer synthetic steps, potentially lower cost of starting materials. | Avoids the use of copper, which can be a concern for certain applications (e.g., pharmaceuticals). |
| Key Disadvantages | Requires handling of potentially unstable diazonium salts, use of a copper catalyst. | Potential for side reactions (e.g., di-iodination), regioselectivity can be challenging to control. | Requires handling of potentially unstable diazonium salts. |
| Safety & Environment | Diazonium salts are explosive when dry. Copper waste needs proper disposal. | Use of strong oxidizing agents and potentially toxic silver salts. Organic solvent waste.[2][3] | Diazonium salts are explosive when dry. Iodide waste. |
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and highly reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[4][5] This reaction is prized for its high regioselectivity, as the position of the incoming halide is predetermined by the location of the amino group on the starting material.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine, 3-chloro-4-aminotoluene, is converted to its corresponding diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[6] This diazotization is carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
In the second stage, the diazonium salt is treated with a copper(I) iodide solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas.[5] The aryl radical then abstracts an iodide atom from the copper(II) iodide species to form the desired this compound and regenerate the copper(I) catalyst.
References
A Comparative Guide to the Reactivity of 3-Chloro-4-iodotoluene and 3-Chloro-4-iodobenzotrifluoride in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct aryl halides: 3-chloro-4-iodotoluene and 3-chloro-4-iodobenzotrifluoride. By understanding their nuanced differences in reactivity, chemists can strategically design and optimize cross-coupling strategies for the synthesis of complex molecules.
Introduction: A Tale of Two Substituents
At first glance, this compound and 3-chloro-4-iodobenzotrifluoride appear to be close cousins. Both possess a 1-chloro-2-iodo-benzene core, offering two distinct halogen handles for sequential functionalization. However, the key to their differential reactivity lies in the substituent at the para-position: a methyl (-CH₃) group versus a trifluoromethyl (-CF₃) group.
The methyl group in this compound is a weak electron-donating group through hyperconjugation and induction. This results in a slight increase in the electron density of the aromatic ring. In contrast, the trifluoromethyl group in 3-chloro-4-iodobenzotrifluoride is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This substituent significantly decreases the electron density of the aromatic ring. These fundamental electronic differences are the primary drivers of the distinct reactivity profiles of these two molecules in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | This compound | 3-Chloro-4-iodobenzotrifluoride |
| CAS Number | 116632-42-9[2] | 141738-80-9[3] |
| Molecular Formula | C₇H₆ClI[2] | C₇H₃ClF₃I[3] |
| Molecular Weight | 252.48 g/mol [2] | 306.45 g/mol [4] |
| Boiling Point | 140 °C[5] | >110 °C (Flash Point)[3] |
| Density | 1.82 g/cm³[5] | 1.9802 g/cm³[3] |
General Principles of Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis.[6] The reactivity of aryl halides in these reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[7][8] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step.[9]
For both this compound and 3-chloro-4-iodobenzotrifluoride, the C-I bond is significantly more reactive than the C-Cl bond. This inherent difference allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.[7]
The Influence of the Para-Substituent on Reactivity
The electronic nature of the para-substituent modulates the reactivity of both the C-I and C-Cl bonds.
-
3-Chloro-4-iodobenzotrifluoride: The potent electron-withdrawing -CF₃ group makes the aromatic ring more electron-deficient.[10] This electronic pull facilitates the oxidative addition of the C-I bond to the electron-rich Pd(0) catalyst. Therefore, 3-chloro-4-iodobenzotrifluoride is generally expected to be more reactive in cross-coupling reactions compared to its toluene counterpart.
-
This compound: The electron-donating -CH₃ group slightly increases the electron density of the aromatic ring. This can marginally slow down the rate of oxidative addition compared to the trifluoromethyl-substituted analogue.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used cross-coupling reactions.[11][12]
Due to the electronic effects discussed, 3-chloro-4-iodobenzotrifluoride is anticipated to undergo Suzuki-Miyaura coupling at the C-I position more readily than this compound. The electron-deficient nature of the ring in the former enhances its reactivity towards the Pd(0) catalyst.[9]
Table 2: Representative Suzuki-Miyaura Coupling Data
| Entry | Aryl Halide | Boronic Acid | Product | Typical Yield |
| 1 | This compound | Phenylboronic acid | 2-Chloro-4-methylbiphenyl | 85-95% |
| 2 | 3-Chloro-4-iodobenzotrifluoride | Phenylboronic acid | 2-Chloro-4-(trifluoromethyl)biphenyl | >95% |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-4-iodobenzotrifluoride with Phenylboronic Acid
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-4-iodobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-(trifluoromethyl)biphenyl.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing both palladium and copper catalysts.[13][14]
Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond and the electron-withdrawing nature of the -CF₃ group are expected to make 3-chloro-4-iodobenzotrifluoride a more reactive substrate in Sonogashira couplings.
Table 3: Representative Sonogashira Coupling Data
| Entry | Aryl Halide | Alkyne | Product | Typical Yield |
| 1 | This compound | Phenylacetylene | 1-(2-Chloro-4-methylphenyl)-2-phenylethyne | 80-90% |
| 2 | 3-Chloro-4-iodobenzotrifluoride | Phenylacetylene | 1-(2-Chloro-4-(trifluoromethyl)phenyl)-2-phenylethyne | >90% |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous triethylamine (3 mL) and then phenylacetylene (1.1 mmol).
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(2-chloro-4-methylphenyl)-2-phenylethyne.
Diagram: Sonogashira Coupling Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction is invaluable for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[17][18]
The trend in reactivity is consistent with the other cross-coupling reactions. The electron-deficient nature of 3-chloro-4-iodobenzotrifluoride makes it a more reactive electrophile in the Buchwald-Hartwig amination.
Table 4: Representative Buchwald-Hartwig Amination Data
| Entry | Aryl Halide | Amine | Product | Typical Yield |
| 1 | This compound | Morpholine | 4-(2-Chloro-4-methylphenyl)morpholine | 80-90% |
| 2 | 3-Chloro-4-iodobenzotrifluoride | Morpholine | 4-(2-Chloro-4-(trifluoromethyl)phenyl)morpholine | >90% |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-iodobenzotrifluoride with Morpholine
-
To a dried oven or flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 3-chloro-4-iodobenzotrifluoride (1.0 mmol) followed by morpholine (1.2 mmol) and anhydrous toluene (2 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 4-(2-chloro-4-(trifluoromethyl)phenyl)morpholine.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Conclusion and Strategic Recommendations
Both this compound and 3-chloro-4-iodobenzotrifluoride are valuable building blocks that allow for selective functionalization at the C-I bond, preserving the C-Cl bond for subsequent reactions.
-
3-Chloro-4-iodobenzotrifluoride is the more reactive of the two compounds in palladium-catalyzed cross-coupling reactions. Its electron-deficient aromatic ring, due to the powerful electron-withdrawing -CF₃ group, accelerates the rate-determining oxidative addition step. This enhanced reactivity can lead to higher yields, faster reaction times, and milder reaction conditions. It is the preferred substrate when rapid and efficient coupling is paramount. The trifluoromethyl group can also impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates.[19]
-
This compound , while slightly less reactive, is still an excellent substrate for a wide range of cross-coupling reactions. The methyl group offers a site for further chemical modification, such as benzylic halogenation or oxidation. Its lower reactivity might be advantageous in certain complex syntheses where fine-tuning of selectivity is required.
Ultimately, the choice between these two reagents will depend on the specific synthetic goals, the desired electronic properties of the final product, and the overall synthetic strategy. This guide provides the foundational understanding to make an informed decision, empowering chemists to harness the distinct reactivity of these versatile building blocks.
References
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- 4. 3-Chloro-4-iodobenzotrifluoride | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 116632-42-9 [m.chemicalbook.com]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
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- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of specialized chemical compounds extends beyond the laboratory bench to their responsible disposal. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-4-iodotoluene, ensuring the safety of personnel, compliance with regulations, and protection of the environment. This document is designed to be a trusted resource, offering in-depth technical information and actionable protocols.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This halogenated aromatic compound presents a multi-faceted risk profile that dictates its handling and disposal requirements.
Key Hazards:
-
Combustible Liquid: While not highly flammable, it can ignite with a source of ignition.
-
Acute Toxicity: Harmful if inhaled or swallowed, and can cause irritation upon skin and eye contact.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Combustion Byproducts: Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen chloride and potentially hydrogen iodide.[1][3]
| Hazard Classification | Description |
| Physical Hazard | Combustible Liquid |
| Health Hazards | Acute Toxicity (Inhalation, Oral), Skin Irritation, Eye Irritation |
| Environmental Hazard | Acute and Chronic Aquatic Toxicity |
Regulatory Framework: EPA Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6] this compound is not specifically listed as a hazardous waste.[1][7] Therefore, a hazardous waste determination must be made based on its characteristics.
Waste Characterization Process:
-
Ignitability (D001): As a combustible liquid, it is unlikely to meet the definition of an ignitable hazardous waste (flash point < 140°F or 60°C) unless mixed with other flammable solvents.[4][8] However, this should be confirmed through testing or generator knowledge of the waste stream.
-
Corrosivity (D002): It is not inherently corrosive.[6]
-
Reactivity (D003): It is not known to be reactive in the sense of being unstable, explosive, or water-reactive.[4]
-
Toxicity (D004-D043): This is the most likely characteristic to render this compound a hazardous waste. The Toxicity Characteristic Leaching Procedure (TCLP) would need to be performed to determine if any of the regulated contaminants leach out at concentrations equal to or greater than their regulatory levels.[9][10] Given its aromatic structure and halogen substituents, it is prudent to manage this compound as a toxic hazardous waste.
Based on its properties as a halogenated organic compound, it would likely fall under the F-listed wastes if it is a spent solvent from degreasing (F001) or other solvent uses (F002).[8][11] If it is a discarded, unused commercial chemical product, it could potentially be a U-listed waste , although it is not specifically listed.[1] The most conservative and recommended approach is to manage all waste containing this compound as a hazardous waste.
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Prior to handling any waste, ensure the appropriate PPE is worn to mitigate exposure risks.
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for extended contact with halogenated solvents.[12] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][13]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Segregation:
-
DO NOT mix this compound waste with non-hazardous waste.
-
DO NOT mix with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.
-
Keep halogenated organic waste separate from non-halogenated organic waste streams to potentially reduce disposal costs.[14]
-
-
Container Selection:
-
Use a designated, leak-proof container that is compatible with halogenated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][15]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
The container must be in good condition, free from cracks, rust, or other damage.[4]
-
Step 3: Labeling the Hazardous Waste Container
Accurate and complete labeling is a strict regulatory requirement under RCRA.[1][16][17]
The hazardous waste label must include:
-
Generator Information: Your institution's name and address.[16]
-
Chemical Contents: List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For this compound, list it as such.
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Combustible).[17]
Figure 1. Workflow for the proper disposal of this compound waste.
Step 4: On-Site Accumulation and Storage
Follow your institution's specific guidelines for hazardous waste storage, which are based on EPA regulations.
-
Satellite Accumulation Area (SAA): Keep the waste container at or near the point of generation, under the control of the operator.
-
Container Management: Keep the container closed at all times except when adding waste.
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Waste Pickup Request: Once the container is full or you no longer need to add to it, submit a waste pickup request to your EHS department.
-
Transportation: The waste will be transported off-site by a licensed hazardous waste hauler in accordance with Department of Transportation (DOT) regulations.[6][18] This includes proper shipping papers (manifest) and placarding of the vehicle.[5]
-
Final Disposal: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[3][8] This process destroys the organic molecule, but it is important to note that it will generate acidic gases (HCl and likely HI) that must be scrubbed from the flue gas.[3][19] The presence of both chlorine and iodine may lead to the formation of mixed halogenated byproducts, which underscores the need for a state-of-the-art incineration facility with robust emission controls.[19][20]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on your PPE, including double gloving with chemical-resistant gloves.
-
Contain the Spill: Use a spill kit with an inert absorbent material (such as vermiculite, sand, or a commercial sorbent) to dike and absorb the spill.[17][21][22]
-
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[14][21]
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.
For a Large Spill (or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the area and prevent entry.
-
Notify: Contact your institution's emergency response team or EHS immediately.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.
Figure 2. Decision-making workflow for responding to a this compound spill.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
-
ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]
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Loba Chemie. (2016, May 19). 3-CHLOROTOLUENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Enviro-Safe. (2020, December 1). hazardous waste-container labeling requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA and DOT Hazardous Waste Labeling Requirements. OSHA and EHS Compliance Texas. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Identifying Your Hazardous Waste. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Procedures for the laboratory-scale treatment of surplus and waste chemicals. Retrieved from [Link]
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
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RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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Vanderbilt University. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. Retrieved from [Link]
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Gannon & Scott. (2020, July 1). Shipping Hazardous Waste for Recycling. Retrieved from [Link]
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National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
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Jones & Henry Laboratories, Inc. (n.d.). Hazardous Waste Characterization. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Oberg, T. (2003). Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-4-iodotoluene
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-4-iodotoluene (CAS No. 116632-42-9). As researchers and professionals in drug development, a profound understanding of the materials in our laboratories is paramount. This document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound. Its primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Can cause significant eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
While no specific occupational exposure limits (OELs) have been established for this compound, it is prudent to consider the limits for structurally similar compounds. For instance, the National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) for o-Chlorotoluene of 50 ppm averaged over a 10-hour workshift and a short-term exposure limit (STEL) of 75 ppm for any 15-minute period.[1][2][3] Adherence to stringent handling protocols is therefore essential to minimize exposure.
Personal Protective Equipment (PPE): A Comprehensive Plan
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (Viton® or Polyvinyl alcohol for extended contact; Nitrile for incidental contact), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[4] The choice of glove material is critical for halogenated aromatic hydrocarbons. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For situations with inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4] |
Glove Selection: A Deeper Dive
The selection of appropriate glove material is critical when working with halogenated aromatic compounds. Standard nitrile gloves are suitable for incidental contact but may not provide adequate protection for prolonged exposure. For extended contact, consider the following:
-
Recommended: Viton® or Polyvinyl alcohol (PVA) gloves offer good resistance to chlorinated and aromatic solvents.
-
Not Recommended: Neoprene and butyl rubber gloves generally show poor resistance to halogenated and aromatic hydrocarbons.
Always inspect gloves for any signs of degradation or puncture before use and change them immediately in case of contamination.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is the foundation of safe handling.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Handling
-
Aliquotting: Carefully measure and transfer the chemical within the fume hood. Use appropriate tools like spatulas or syringes to avoid spills.
-
Reaction Setup: All experimental procedures should be performed within the fume hood. Keep the sash at the lowest practical height.
-
Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5] Use a designated and clearly labeled "Halogenated Organic Waste" container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Collection: Collect all waste materials, including contaminated consumables (e.g., gloves, weighing paper) and rinsates from glassware cleaning, in the designated container.
-
Disposal Procedure: Follow your institution's hazardous waste disposal protocols. Typically, halogenated organic waste is disposed of via incineration by a licensed waste management contractor.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these scientifically grounded practices into your laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and the measures required for its safe use.
References
-
New Jersey Department of Health and Senior Services. (2002, December). Hazard Summary: Chlorotoluenes. [Link]
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards: o-Chlorotoluene. [Link]
-
WorkSafe. (2022, June 30). o-Chlorotoluene. [Link]
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3M. 6001 Respirator Cartridge for Certain Organic Vapors. [Link]
-
Paramount Safety Consulting Inc. 3M 6000 Series Respirator Cartridges- Organic Vapour | Acid Gas SE894. [Link]
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OSHA. O-CHLOROTOLUENE. [Link]
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Magid Glove & Safety. Respirator Cartridges, Organic Vapor Cartridges. [Link]
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Industrial Safety Equipment. 3M Respirator Cartridge 6001 Organic Vapor (Half/Full Face). [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
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DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Scientech, Inc. MATERIAL SAFETY DATA SHEET 2-IODOTOLUENE. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
